molecular formula C10H13N3O2S B193623 Albendazole-2-aminosulfone CAS No. 80983-34-2

Albendazole-2-aminosulfone

Número de catálogo: B193623
Número CAS: 80983-34-2
Peso molecular: 239.3 g/mol
Clave InChI: WTPBIYSMFKUQKY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Albendazole-2-aminosulfone is an organic sulfide.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

6-propylsulfonyl-1H-benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2S/c1-2-5-16(14,15)7-3-4-8-9(6-7)13-10(11)12-8/h3-4,6H,2,5H2,1H3,(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTPBIYSMFKUQKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=CC2=C(C=C1)N=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80230823
Record name Albendazole-2-aminosulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80230823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80983-34-2
Record name Albendazole-2-aminosulfone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80983-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Albendazole-2-aminosulfone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080983342
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Albendazole-2-aminosulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80230823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALBENDAZOLE-2-AMINO SULFONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RJ4TYC7EB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Albendazole-2-aminosulfone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Albendazole-2-aminosulfone, a principal metabolite of the broad-spectrum anthelmintic drug albendazole, is a compound of significant interest in drug metabolism and pharmacokinetic studies. This technical guide provides a comprehensive overview of its synthesis and detailed characterization. Included are established experimental protocols for its preparation from a readily available precursor, a summary of its key physicochemical and spectral properties, and a visual representation of its place within the metabolic cascade of albendazole. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, drug discovery, and analytical chemistry.

Introduction

Albendazole is a widely used benzimidazole anthelmintic agent effective against a variety of parasitic worm infestations. Upon administration, it undergoes extensive first-pass metabolism in the liver. The primary metabolic pathway involves the oxidation of the sulfide group to form albendazole sulfoxide, the main active metabolite. This is further oxidized to the inactive albendazole sulfone. A subsequent metabolic step involves the hydrolytic removal of the methyl carbamate group from albendazole sulfone to yield this compound. The formation and clearance of this metabolite are crucial for understanding the overall pharmacokinetic profile and potential drug-drug interactions of albendazole. The availability of pure this compound as a reference standard is therefore essential for analytical method development, metabolism studies, and impurity profiling.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from the commercially available drug, albendazole. The synthetic workflow involves the oxidation of albendazole to albendazole sulfone, followed by the hydrolysis of the carbamate group.

Synthesis Workflow

Synthesis_Workflow Albendazole Albendazole Albendazole_Sulfone Albendazole Sulfone (Impurity C) Albendazole->Albendazole_Sulfone Oxidation (m-CPBA, DCM) Albendazole_2_aminosulfone This compound (Impurity D) Albendazole_Sulfone->Albendazole_2_aminosulfone Hydrolysis (Conc. H2SO4, H2O)

Caption: Synthetic pathway from Albendazole to this compound.

Experimental Protocols

2.2.1. Synthesis of Albendazole Sulfone (from Albendazole)

  • Reaction Setup: In a round-bottom flask, dissolve Albendazole (1 equivalent) in dichloromethane (DCM).

  • Oxidation: Cool the solution in an ice bath and add meta-chloroperoxybenzoic acid (m-CPBA) (typically 2-3 equivalents) portion-wise, maintaining the temperature below 10°C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Albendazole Sulfone.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure Albendazole Sulfone.

2.2.2. Synthesis of this compound (from Albendazole Sulfone)

  • Reaction Setup: To a round-bottom flask, add Albendazole Sulfone (1 equivalent) and a 1:1 (v/v) mixture of concentrated sulfuric acid and water.

  • Hydrolysis: Heat the reaction mixture to reflux (approximately 100-110°C) and maintain for 6-12 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it into ice-cold water. Neutralize the solution with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.

  • Isolation and Purification: Filter the precipitate, wash with water, and dry. The crude this compound can be further purified by recrystallization to obtain the final product.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

Physicochemical Properties
PropertyValue
Molecular Formula C₁₀H₁₃N₃O₂S
Molecular Weight 239.30 g/mol
Appearance Off-white to pale yellow solid
Melting Point Not available
Solubility Soluble in DMSO and dilute acids
Spectroscopic Data

3.2.1. Mass Spectrometry

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion [M+H]⁺ m/z 240.08
Major Fragment Ions m/z 198, 133

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

3.2.3. Infrared (IR) Spectroscopy

Specific IR absorption bands for this compound are not widely reported. Expected characteristic peaks would include N-H stretching (amine and benzimidazole), S=O stretching (sulfone), and aromatic C-H and C=C stretching vibrations.

Metabolic Pathway of Albendazole

This compound is a key metabolite in the biotransformation of albendazole. Understanding this pathway is crucial for pharmacokinetic and toxicology studies.

Albendazole_Metabolism Albendazole Albendazole Albendazole_Sulfoxide Albendazole Sulfoxide (Active Metabolite) Albendazole->Albendazole_Sulfoxide Oxidation (CYP450, FMO) Albendazole_Sulfone Albendazole Sulfone (Inactive Metabolite) Albendazole_Sulfoxide->Albendazole_Sulfone Oxidation (CYP450) Albendazole_2_aminosulfone This compound (Inactive Metabolite) Albendazole_Sulfone->Albendazole_2_aminosulfone Hydrolysis

Caption: Metabolic pathway of Albendazole.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The provided experimental protocols offer a practical approach for its preparation in a laboratory setting. While key characterization data has been compiled, further spectroscopic analysis, particularly NMR and IR, is recommended to establish a complete profile of this important metabolite. The information presented herein will be a valuable asset for researchers engaged in the study of albendazole and its metabolic fate.

The Role of Albendazole-2-Aminosulfone in Albendazole Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Albendazole, a broad-spectrum benzimidazole anthelmintic, undergoes extensive and rapid metabolism following oral administration. This technical guide provides an in-depth exploration of the metabolic pathways of albendazole, with a core focus on the formation, characterization, and significance of its terminal metabolite, albendazole-2-aminosulfone. This inactive metabolite serves as a crucial marker for regulatory monitoring of albendazole residues in food-producing animals. This document details the enzymatic transformations, quantitative distribution in various species, comprehensive experimental protocols for its analysis, and its toxicological profile.

Introduction to Albendazole Metabolism

Albendazole (ABZ) is a prodrug, meaning its therapeutic effects are primarily mediated through its metabolites. Upon ingestion, it is poorly absorbed due to low aqueous solubility. The absorbed fraction undergoes extensive first-pass metabolism, predominantly in the liver. The primary metabolic cascade involves a series of oxidative reactions and subsequent hydrolysis.

The initial and most critical metabolic step is the S-oxidation of albendazole to albendazole sulfoxide (ABZ-SO). This reaction is catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP1A2, as well as flavin-containing monooxygenases (FMOs). Albendazole sulfoxide is the principal active metabolite responsible for the systemic anthelmintic activity of the drug.

Subsequently, the active albendazole sulfoxide is further oxidized to the inactive metabolite, albendazole sulfone (ABZ-SO2), a reaction also mediated by CYP enzymes. The final step in this major metabolic pathway is the formation of this compound (ABZ-2-NH2SO2) from albendazole sulfone.

The Formation and Role of this compound

This compound is a major, terminal, and pharmacologically inactive metabolite of albendazole. Its significance lies primarily in its role as a marker residue for monitoring the use of albendazole in livestock and aquaculture, ensuring food safety.

Metabolic Pathway

The formation of this compound occurs through the hydrolysis of the carbamate group of albendazole sulfone. This decarbamoylation reaction effectively removes the methyl carbamate moiety, resulting in a primary amine group. While the specific enzymes responsible for this hydrolysis in vivo have not been definitively identified in the literature, it is likely mediated by carboxylesterases, a class of enzymes known to hydrolyze carbamates.

Albendazole_Metabolism Albendazole Albendazole (Prodrug) ABZ_SO Albendazole Sulfoxide (Active) Albendazole->ABZ_SO Sulfoxidation (CYP450s, FMOs) ABZ_SO2 Albendazole Sulfone (Inactive) ABZ_SO->ABZ_SO2 Sulfonation (CYP450s) ABZ_2_NH2SO2 This compound (Inactive Marker Residue) ABZ_SO2->ABZ_2_NH2SO2 Hydrolysis / Decarbamoylation (Carboxylesterases - putative)

Figure 1: Principal metabolic pathway of albendazole.

Quantitative Data on this compound Residues

The concentration of this compound varies significantly depending on the species, tissue, and time after drug administration. As a terminal metabolite, it tends to persist in tissues longer than the parent drug or its earlier metabolites.

Table 1: Concentration of this compound in Various Animal Tissues and Milk

SpeciesTissue/MatrixDoseTime Post-AdministrationMean Concentration (µg/kg)Reference
BovineLiver--87.39[1]
BovineMuscle--40.16[1]
BovineKidney--70.39[1]
BovineMilkSingle Oral Dose36 hours89[2]
OvineMilk12.5 mg/kg (single oral)36 hours89[2]
ChickenMuscle--11.3 and 14.6[3]
PigMuscle--11.8[3]
Yellow River CarpSkin-on Muscle12 mg/kg (single oral)-Low to undetectable[4][5]

Experimental Protocols for Analysis

The quantification of this compound is crucial for regulatory purposes and pharmacokinetic studies. High-performance liquid chromatography (HPLC) with fluorescence detection and ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are the most common analytical techniques.

Protocol 1: HPLC with Fluorescence Detection for this compound in Bovine Milk[6]

Objective: To quantify this compound in bovine milk.

Methodology:

  • Sample Preparation:

    • Acid hydrolysis of the milk sample.

    • Liquid-liquid extraction of the hydrolysate.

    • Solid-phase extraction for clean-up of the extract.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column.

    • Mobile Phase: Isocratic elution with an appropriate solvent system (details to be optimized based on the specific column and system).

    • Detection: Fluorescence detector with excitation and emission wavelengths set to 290 nm and 330 nm, respectively.

  • Quantification:

    • Generate a calibration curve using certified reference standards of this compound.

    • Calculate the concentration in the sample by comparing its peak area to the calibration curve.

Protocol 2: UPLC-MS/MS for Albendazole and its Metabolites in Pig and Poultry Muscle[3]

Objective: To simultaneously determine the residues of albendazole and its three main metabolites, including this compound, in muscle tissue.

Methodology:

  • Sample Extraction and Cleanup:

    • Homogenize muscle tissue samples.

    • Extract with ethyl acetate.

    • Perform a series of liquid-liquid extraction (LLE) steps for initial cleanup.

    • Further purify the extract using OASIS® PRiME hydrophilic-lipophilic balance (HLB) solid-phase extraction (SPE) cartridges.

  • UPLC Conditions:

    • Column: ACQUITY UPLC® BEH C18 (2.1 mm × 100 mm, 1.7 μm).

    • Mobile Phase: A gradient of acetonitrile and an aqueous solution containing 0.2% formic acid and 0.05% triethylamine.

    • Flow Rate: 0.25 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Precursor-to-Product Ion Transition for ABZ-2-NH2SO2: m/z 240.2 → 133.1[6].

  • Data Analysis:

    • Quantify the analyte using a calibration curve prepared with matrix-matched standards.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data_analysis Data Analysis Tissue_Homogenization Tissue Homogenization Extraction Liquid-Liquid or Solid-Phase Extraction Tissue_Homogenization->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup Injection Injection into HPLC/UPLC Cleanup->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (Fluorescence or MS/MS) Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration Calibration Curve Generation Peak_Integration->Calibration Quantification Quantification Calibration->Quantification

Figure 2: General experimental workflow for the analysis of albendazole metabolites.

Toxicological Profile of this compound

Available toxicological data indicate that this compound is significantly less toxic than its parent compound, albendazole, and the active metabolite, albendazole sulfoxide.

  • Developmental Toxicity: In a study using zebrafish embryos, this compound did not display any developmental toxicity at the tested concentrations, whereas albendazole itself caused significant malformations and lethality[7].

  • Cytotoxicity: In vitro studies have shown that the metabolism of albendazole to its downstream metabolites, including the sulfone and likely the 2-aminosulfone, is a detoxification pathway. The cytotoxicity of albendazole metabolites is considerably lower than that of the parent drug[3][8].

  • Genotoxicity: While albendazole itself has been shown to have genotoxic potential, specific studies on the genotoxicity of this compound are limited. However, given its characterization as an inactive metabolite, it is presumed to have a low genotoxic risk.

Table 2: Comparative Cytotoxicity of Albendazole and its Metabolites

CompoundCell LineAssayEC50 (72h)Reference
AlbendazoleBalb/c 3T3MTT0.2 ± 0.1 µg/mL[8]
Albendazole SulfoxideBalb/c 3T3MTTNot specified in provided results-
Albendazole SulfoneBalb/c 3T3MTTNot specified in provided results-
AlbendazoleFaO (Rat Hepatoma)MTT1.0 ± 0.4 µg/mL[8]
AlbendazoleHepG2 (Human Hepatoma)MTT6.4 ± 0.1 µg/mL[8]

Note: Direct EC50 values for this compound were not available in the reviewed literature, but it is consistently referred to as an inactive metabolite.

Conclusion

This compound is a key terminal metabolite in the biotransformation of albendazole. While pharmacologically inactive, its stability and persistence in tissues make it an ideal marker residue for monitoring the use of albendazole in food-producing animals. Understanding its formation pathway, tissue distribution, and analytical methodologies is essential for regulatory compliance and ensuring food safety. The detoxification pathway leading to this compound underscores the complex metabolic fate of albendazole and highlights the importance of metabolite profiling in drug development and safety assessment. This guide provides a foundational resource for researchers and professionals working with albendazole and its metabolites.

References

In Vitro Biological Activity of Albendazole Metabolites: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albendazole (ABZ), a broad-spectrum benzimidazole anthelmintic, is a widely used therapeutic agent for treating a variety of parasitic worm infestations. Following oral administration, albendazole undergoes rapid and extensive first-pass metabolism, primarily in the liver. Its systemic anthelmintic activity is largely attributed to its primary metabolite, albendazole sulfoxide (ABZSO). This active metabolite is further oxidized to the pharmacologically inactive albendazole sulfone (ABZ-SO2).[1][2] Another metabolite, albendazole-2-aminosulfone, is also formed in this metabolic cascade. This technical guide provides a comprehensive overview of the in vitro biological activities of albendazole and its principal metabolites, with a focus on comparative cytotoxicity and the experimental protocols used for their evaluation. It is important to note that while extensive research has been conducted on albendazole and albendazole sulfoxide, and to a lesser extent albendazole sulfone, there is a significant scarcity of published data on the specific in vitro biological activity of this compound. One study noted that this compound was not detected in their in vitro model systems.[3]

Albendazole Metabolism

The biotransformation of albendazole is a critical determinant of its therapeutic efficacy and toxicological profile. The primary metabolic pathway involves two key oxidative steps.

Albendazole Metabolism ABZ Albendazole (ABZ) ABZSO Albendazole Sulfoxide (ABZSO) (Active Metabolite) ABZ->ABZSO Sulfoxidation (CYP450, FMO) ABZSO2 Albendazole Sulfone (ABZ-SO2) (Inactive Metabolite) ABZSO->ABZSO2 Sulfonation ABZ_2_aminosulfone This compound ABZSO2->ABZ_2_aminosulfone Further Metabolism Excretion Excretion (Urine, Feces) ABZ_2_aminosulfone->Excretion

Figure 1: Metabolic Pathway of Albendazole.

Comparative In Vitro Cytotoxicity

Quantitative data from in vitro studies consistently demonstrate a significant difference in the cytotoxic potential of albendazole and its metabolites. The parent drug, albendazole, generally exhibits the highest toxicity to mammalian cell lines, while its metabolites, particularly albendazole sulfone, are considerably less cytotoxic. This suggests that the metabolism of albendazole is a detoxification pathway.[3][4]

CompoundCell LineAssay DurationEC50 / IC50
Albendazole Balb/c 3T372h0.2 ± 0.1 µg/mL
FaO (Rat Hepatoma)72h1.0 ± 0.4 µg/mL
HepG2 (Human Hepatoma)72h6.4 ± 0.1 µg/mL
Albendazole Sulfoxide Human Lymphocytes-Active (Induced micronuclei)
Albendazole Sulfone Human Lymphocytes-Inactive (No significant effect)

Data compiled from studies on the cytotoxicity of albendazole and its metabolites.[1][3][5]

Key In Vitro Biological Activities and Signaling Pathways

The primary mechanism of action for albendazole and its active metabolite, albendazole sulfoxide, is the disruption of microtubule polymerization by binding to β-tubulin.[6] This interference with cytoskeletal function leads to a cascade of downstream effects, including cell cycle arrest and induction of apoptosis.

Cell Cycle Arrest

Studies have shown that albendazole and albendazole sulfoxide can arrest cell proliferation in the G2/M phase of the cell cycle.[1] This is a direct consequence of the disruption of the mitotic spindle, which is essential for chromosomal segregation during mitosis.

Induction of Apoptosis

The mitotic arrest triggered by microtubule disruption can lead to the induction of apoptosis, or programmed cell death. This is a key mechanism in the anti-cancer activity of albendazole.

ABZ_Signaling_Pathway ABZ Albendazole / Albendazole Sulfoxide Tubulin β-Tubulin ABZ->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Spindle Mitotic Spindle Formation Microtubules->Spindle Disrupts CellCycle Cell Cycle Arrest (G2/M) Spindle->CellCycle Leads to Apoptosis Apoptosis CellCycle->Apoptosis Induces

Figure 2: Simplified Signaling Pathway of Albendazole's Cytotoxic Action.

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the in vitro evaluation of albendazole and its metabolites.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Albendazole, Albendazole Sulfoxide, Albendazole Sulfone) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the colored solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 (half-maximal effective concentration) values.

Micronucleus Assay for Genotoxicity

The micronucleus assay is used to detect genotoxic damage by identifying the presence of micronuclei, which are small, extranuclear bodies that form from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during mitosis.

Protocol:

  • Cell Culture and Treatment: Culture human lymphocytes and treat them with different concentrations of the test compounds and appropriate positive and negative controls.

  • Cytochalasin B Addition: Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of cells that have completed one nuclear division.

  • Harvesting and Slide Preparation: Harvest the cells, treat them with a hypotonic solution, and fix them. Drop the cell suspension onto clean microscope slides.

  • Staining: Stain the slides with a DNA-specific stain, such as Giemsa or a fluorescent dye like DAPI.

  • Microscopic Analysis: Score a predetermined number of binucleated cells for the presence of micronuclei under a microscope.

  • Data Analysis: Compare the frequency of micronucleated cells in the treated groups to the control group to assess the genotoxic potential of the compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture Seeding Seed Cells in Microplate Cell_Culture->Seeding Compound_Prep Prepare Test Compound (e.g., this compound) Treatment Treat Cells with Compound Compound_Prep->Treatment Seeding->Treatment Incubation Incubate (e.g., 24-72h) Treatment->Incubation Assay_Step Perform Viability Assay (e.g., MTT) Incubation->Assay_Step Measurement Measure Signal (e.g., Absorbance) Assay_Step->Measurement Data_Processing Process Raw Data Measurement->Data_Processing EC50_Calc Calculate EC50/IC50 Data_Processing->EC50_Calc Conclusion Draw Conclusions EC50_Calc->Conclusion

Figure 3: General Experimental Workflow for In Vitro Cytotoxicity Testing.

Conclusion

The in vitro biological activity of albendazole is primarily driven by its active metabolite, albendazole sulfoxide, which exerts its effects through the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. In contrast, the downstream metabolite, albendazole sulfone, is largely considered to be biologically inactive. There is a notable lack of specific research on the in vitro biological activity of this compound, suggesting it is likely a minor and inactive metabolite. The provided experimental protocols for cytotoxicity and genotoxicity assays represent standard methodologies that would be applicable for any future investigations into the biological effects of this and other albendazole metabolites. Further research would be necessary to definitively characterize the in vitro biological profile of this compound.

References

Unraveling the Enigma: A Speculative Guide to the Mechanism of Action of Albendazole-2-Aminosulfone

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Albendazole, a cornerstone of anthelmintic therapy, undergoes extensive hepatic metabolism, giving rise to several derivatives. While the mechanism of its primary active metabolite, albendazole sulfoxide, is well-characterized, other downstream metabolites remain enigmatic. This technical guide delves into the speculative mechanism of action of one such metabolite: albendazole-2-aminosulfone. Drawing upon the established pharmacology of the benzimidazole class and its well-studied congeners, this document provides a framework for future research. We present a synthesis of the known metabolic pathways leading to this compound, juxtapose quantitative data from its metabolic precursors, and offer detailed experimental protocols to empirically test the speculative mechanisms proposed herein. This guide aims to be a foundational resource for researchers seeking to elucidate the complete metabolic and pharmacodynamic profile of albendazole.

Introduction: The Metabolic Cascade of Albendazole

Albendazole (ABZ) is a broad-spectrum anthelmintic agent belonging to the benzimidazole class of compounds.[1] Its therapeutic efficacy is primarily attributed to its active metabolite, albendazole sulfoxide (ABZ-SO).[1][2] Following oral administration, albendazole is rapidly and extensively metabolized, primarily in the liver, through a series of oxidative reactions. The metabolic pathway is initiated by the oxidation of the sulfide group to form the pharmacologically active albendazole sulfoxide.[3] This metabolite is subsequently oxidized to the generally considered inactive albendazole sulfone (ABZ-SO2).[3] Further metabolic processes are thought to lead to the formation of other derivatives, including this compound.[1] However, the biological activity of this compound remains largely uncharacterized, with some studies failing to detect it in vitro.[1]

This guide puts forth a speculative mechanism of action for this compound, predicated on the established activities of the benzimidazole scaffold. The central hypothesis is that if this compound possesses any biological activity, it is likely to mirror, albeit potentially to a lesser extent, the mechanisms of its precursors by targeting microtubule dynamics.

The Benzimidazole Core Mechanism: A Foundation for Speculation

The hallmark mechanism of action for benzimidazoles is their interaction with β-tubulin, a subunit of microtubules.[4] By binding to the colchicine-binding site of β-tubulin, these compounds inhibit its polymerization into microtubules.[5] This disruption of the microtubular network has profound effects on essential cellular functions in parasites, including:

  • Inhibition of Glucose Uptake: Microtubules are crucial for the intestinal cells of helminths to absorb glucose, their primary energy source.[4]

  • Disruption of Cell Division: The mitotic spindle, essential for chromosome segregation during cell division, is composed of microtubules.[4]

  • Impaired Cellular Transport and Motility: Microtubules form the tracks for intracellular transport of vesicles and organelles.

This primary mechanism often leads to secondary effects, including G2/M cell cycle arrest and the induction of apoptosis.[4] It is therefore plausible to speculate that if this compound retains any biological activity, it would likely involve some degree of interaction with β-tubulin.

Quantitative Data Summary

To provide a basis for speculation on the potential potency of this compound, the following tables summarize the available quantitative data for albendazole and its major metabolites. It is important to note that no direct quantitative data for the biological activity of this compound is currently available in the public domain.

Table 1: In Vitro Cytotoxicity of Albendazole and its Metabolites

CompoundCell LineAssayIC50 (µM)Reference
AlbendazoleB. malayi (adult)Motility~236.2[6]
FenbendazoleB. malayi (adult)Motility~54.5[6]
IvermectinB. malayi (adult)Motility~2.7[6]

Table 2: Pharmacokinetic Parameters of Albendazole Metabolites in Humans (Single 400 mg Oral Dose)

ParameterAlbendazole Sulfoxide (ABZ-SO)Albendazole Sulfone (ABZ-SO2)Reference
Cmax (ng/mL) 288 - 38014 - 22[7]
Tmax (h) ~4~4[7]
t1/2 (h) ~7 - 8Varies[7]

Speculative Mechanisms of Action for this compound

Given the structural similarity to its precursors, we can speculate on several potential, albeit likely attenuated, mechanisms of action for this compound.

Primary Target: β-Tubulin Interaction

The primary speculated mechanism is the binding to and inhibition of β-tubulin polymerization. The degree of this activity would be contingent on the structural conformation of the 2-aminosulfone moiety and its influence on the binding affinity to the colchicine site on β-tubulin.

Downstream Cellular Effects

Should this compound interact with β-tubulin, we can hypothesize the following downstream consequences:

  • Cell Cycle Arrest: Disruption of the mitotic spindle would likely lead to an arrest of the cell cycle at the G2/M phase.

  • Induction of Apoptosis: Prolonged mitotic arrest is a known trigger for the intrinsic apoptotic pathway.

The following signaling pathway diagram illustrates the established mechanism of albendazole, which serves as a model for the speculative action of this compound.

Albendazole_Pathway Speculative Signaling Pathway of this compound ABZ_2_AS This compound (Speculative) beta_tubulin β-Tubulin ABZ_2_AS->beta_tubulin Inhibition (Speculated) microtubule_poly Microtubule Polymerization beta_tubulin->microtubule_poly mitotic_spindle Mitotic Spindle Disruption microtubule_poly->mitotic_spindle glucose_uptake Impaired Glucose Uptake microtubule_poly->glucose_uptake cell_cycle_arrest G2/M Phase Cell Cycle Arrest mitotic_spindle->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

Caption: Speculative mechanism of this compound.

Proposed Experimental Protocols for Mechanism Elucidation

To empirically validate the speculative mechanisms proposed above, a series of in vitro experiments are necessary. The following are detailed protocols that can be adapted to study the biological effects of this compound.

Tubulin Polymerization Assay

This assay will directly assess the ability of this compound to inhibit the polymerization of tubulin in vitro.

  • Objective: To determine if this compound inhibits tubulin polymerization.

  • Principle: The polymerization of purified tubulin into microtubules can be monitored by an increase in turbidity (light scattering) at 340 nm.

  • Materials:

    • Lyophilized tubulin (e.g., from bovine brain)

    • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

    • GTP solution (100 mM)

    • Glycerol

    • This compound, Albendazole (positive control), DMSO (vehicle control)

    • 96-well microplate

    • Temperature-controlled microplate reader

  • Procedure:

    • Reconstitute tubulin in General Tubulin Buffer on ice.

    • Prepare a reaction mixture containing tubulin, GTP (final concentration 1 mM), and glycerol (final concentration 10%).

    • Add serial dilutions of this compound, albendazole, or DMSO to the wells of a pre-warmed 96-well plate.

    • Initiate the polymerization reaction by adding the tubulin reaction mixture to the wells.

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis: Plot absorbance versus time. A decrease in the rate and extent of polymerization in the presence of this compound would indicate inhibitory activity.[5][8]

Tubulin_Polymerization_Workflow Workflow for Tubulin Polymerization Assay start Prepare Tubulin and Reagents on Ice add_compounds Add Test Compounds to 96-well Plate start->add_compounds add_tubulin Add Tubulin Reaction Mix to Initiate Polymerization add_compounds->add_tubulin incubate_read Incubate at 37°C and Read Absorbance at 340 nm add_tubulin->incubate_read analyze Analyze Polymerization Curves incubate_read->analyze

Caption: Experimental workflow for the tubulin polymerization assay.

Cell Viability (MTT) Assay

This assay will determine the cytotoxic potential of this compound on a relevant cell line (e.g., a parasitic cell line or a cancer cell line).

  • Objective: To determine the IC50 value of this compound.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[9][10]

  • Materials:

    • Selected cell line

    • Complete cell culture medium

    • This compound, Albendazole (positive control), DMSO (vehicle control)

    • 96-well plates

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with serial dilutions of this compound, albendazole, or DMSO for a specified period (e.g., 24, 48, 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[4]

Cell Cycle Analysis by Flow Cytometry

This protocol will investigate the effect of this compound on cell cycle progression.

  • Objective: To determine if this compound induces cell cycle arrest.

  • Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA.[11] The amount of PI fluorescence is proportional to the amount of DNA in a cell, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle by flow cytometry.[11]

  • Materials:

    • Selected cell line

    • Complete cell culture medium

    • This compound

    • 70% ethanol (ice-cold)

    • PBS

    • PI staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Treat cells with this compound for a specified time.

    • Harvest cells and wash with PBS.

    • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

    • Incubate at -20°C for at least 2 hours.

    • Wash the cells with PBS and resuspend in PI staining solution.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the samples using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase would indicate cell cycle arrest.[12]

Apoptosis Assay by Annexin V/PI Staining

This assay will determine if this compound induces apoptosis.

  • Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

  • Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[13] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[13] Propidium iodide (PI) is used as a counterstain to identify necrotic cells with compromised membrane integrity.[13]

  • Materials:

    • Selected cell line

    • Complete cell culture medium

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

    • Flow cytometer

  • Procedure:

    • Treat cells with this compound for a specified time.

    • Harvest and wash the cells with cold PBS.

    • Resuspend the cells in 1X binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the samples by flow cytometry.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[14][15]

Immunofluorescence Staining of Microtubules

This method will allow for the direct visualization of the effects of this compound on the microtubular network.

  • Objective: To visualize the morphology of the microtubule network in cells treated with this compound.

  • Principle: Immunofluorescence uses antibodies to label specific cellular structures. A primary antibody against α-tubulin or β-tubulin is used to bind to microtubules, and a fluorescently labeled secondary antibody is used for visualization with a fluorescence microscope.

  • Materials:

    • Selected cell line grown on coverslips

    • This compound

    • Fixative (e.g., methanol or paraformaldehyde)

    • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

    • Blocking buffer (e.g., 1% BSA in PBS)

    • Primary antibody (e.g., anti-α-tubulin)

    • Fluorescently labeled secondary antibody

    • DAPI (for nuclear counterstaining)

    • Mounting medium

    • Fluorescence microscope

  • Procedure:

    • Treat cells grown on coverslips with this compound.

    • Fix and permeabilize the cells.

    • Block non-specific antibody binding.

    • Incubate with the primary antibody.

    • Wash and incubate with the fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips on microscope slides.

    • Visualize and capture images using a fluorescence microscope.

  • Data Analysis: Compare the microtubule structure in treated cells to control cells. Look for evidence of microtubule depolymerization or disruption.[16][17]

Conclusion

The biological activity and mechanism of action of this compound remain a significant gap in our understanding of the complete pharmacological profile of albendazole. This guide has presented a speculative framework, grounded in the well-established mechanism of the benzimidazole class, to guide future research in this area. The proposed experimental protocols provide a clear and actionable path to empirically test these hypotheses. Elucidating the role, or lack thereof, of this compound in the overall efficacy and potential toxicity of albendazole therapy is a critical step in optimizing the use of this essential medicine. The data generated from such studies will be invaluable to researchers, scientists, and drug development professionals dedicated to the advancement of anthelmintic and anticancer therapies.

References

Physicochemical Properties of Albendazole-2-aminosulfone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albendazole, a broad-spectrum benzimidazole anthelmintic, undergoes extensive metabolism in vivo, leading to the formation of various metabolites. Among these, Albendazole-2-aminosulfone (2-Amino-5-propylsulfonylbenzimidazole) is a recognized minor metabolite. A thorough understanding of the physicochemical properties of this metabolite is crucial for a comprehensive assessment of the parent drug's overall pharmacological and toxicological profile. This technical guide provides a detailed overview of the known physicochemical characteristics of this compound, outlines experimental protocols for their determination, and presents relevant metabolic pathways.

Physicochemical Data

The following table summarizes the available quantitative physicochemical data for this compound.

PropertyValueSource
Molecular Formula C₁₀H₁₃N₃O₂SPubChem[1]
Molecular Weight 239.30 g/mol PubChem[1]
Melting Point 220-222 °CJ&K Scientific
logP (Computed) 1.4 (XLogP3)PubChem[1]
CAS Number 80983-34-2PubChem[1]
IUPAC Name 6-propylsulfonyl-1H-benzimidazol-2-aminePubChem[1]

Metabolic Pathway of Albendazole

Albendazole is a prodrug that is rapidly metabolized in the liver. The primary metabolic cascade involves oxidation to the active metabolite, albendazole sulfoxide, which is then further oxidized to the inactive albendazole sulfone. This compound is formed as a minor metabolite.[2] The metabolic pathway is illustrated below.

Albendazole Metabolism Metabolic Pathway of Albendazole Albendazole Albendazole Albendazole_Sulfoxide Albendazole Sulfoxide (Active Metabolite) Albendazole->Albendazole_Sulfoxide Oxidation (CYP450, FMO) Albendazole_Sulfone Albendazole Sulfone (Inactive Metabolite) Albendazole_Sulfoxide->Albendazole_Sulfone Oxidation Albendazole_2_aminosulfone This compound (Minor Metabolite) Albendazole_Sulfone->Albendazole_2_aminosulfone Hydrolysis/Other Pathways

Metabolic conversion of Albendazole to its primary and minor metabolites.

Experimental Protocols

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the thermodynamic solubility of a compound.

Methodology:

  • Preparation of Saturated Solution: An excess amount of this compound powder is added to a known volume of a specific solvent (e.g., water, phosphate-buffered saline at various pH values) in a sealed container.

  • Equilibration: The container is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: A known volume of the clear supernatant is carefully removed and diluted. The concentration of this compound in the diluted sample is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in mg/mL or µg/mL.

Solubility Determination Workflow Workflow for Solubility Determination Start Start Add_Excess Add excess compound to solvent Start->Add_Excess Equilibrate Equilibrate with agitation (24-72h) Add_Excess->Equilibrate Separate Separate solid and liquid phases Equilibrate->Separate Quantify Quantify concentration in supernatant (HPLC) Separate->Quantify Calculate Calculate Solubility Quantify->Calculate End End Calculate->End

General experimental workflow for determining aqueous solubility.
pKa Determination (UV-Vis Spectrophotometry)

The pKa of a compound can be determined by measuring the change in its UV-Vis absorbance as a function of pH.

Methodology:

  • Stock Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or DMSO).

  • Buffer Preparation: A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12) are prepared.

  • Sample Preparation: A small aliquot of the stock solution is added to each buffer solution to achieve a constant final concentration.

  • UV-Vis Measurement: The UV-Vis spectrum of each sample is recorded over a relevant wavelength range.

  • Data Analysis: The absorbance at one or more wavelengths where the absorbance changes significantly with pH is plotted against the pH. The pKa is the pH at which the concentrations of the ionized and non-ionized forms of the compound are equal, which corresponds to the inflection point of the resulting sigmoidal curve.

logP Determination (Shake-Flask Method)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is determined by its distribution between an aqueous and an immiscible organic solvent.

Methodology:

  • Phase Preparation: n-Octanol and an aqueous buffer (typically at pH 7.4) are mutually saturated by shaking them together and allowing the phases to separate.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (e.g., the aqueous phase). This solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: The two phases are allowed to separate completely.

  • Quantification: The concentration of this compound in each phase is determined using a suitable analytical method like HPLC-UV.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Biological Activity and Signaling Pathways

The primary mechanism of action of albendazole and its active metabolite, albendazole sulfoxide, involves the inhibition of tubulin polymerization in parasites. This disruption of the microtubule network leads to impaired glucose uptake and ultimately cell death.[3]

Specific biological activities or direct interactions with signaling pathways for this compound have not been extensively studied and are not well-documented in the available literature. One study has suggested that albendazole sulfone, a related metabolite, may target Wolbachia, an endosymbiont of filarial nematodes, by inducing defects in binary fission.[4] However, it is important to note that this finding pertains to the sulfone and not the aminosulfone metabolite. Further research is required to elucidate any specific biological roles of this compound.

Conclusion

This technical guide provides a summary of the currently available physicochemical data for this compound. While some fundamental properties such as molecular weight and melting point are known, experimental data on its solubility, pKa, and logP are lacking. The provided experimental protocols offer a framework for researchers to determine these crucial parameters. The metabolic pathway of albendazole, leading to the formation of this compound as a minor metabolite, is presented. Further investigation into the specific biological activities and potential interactions with cellular signaling pathways of this metabolite is warranted to fully understand its contribution to the overall pharmacological profile of albendazole.

References

An In-depth Technical Guide to Albendazole-2-aminosulfone (CAS Number: 80983-34-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Albendazole-2-aminosulfone, identified by the CAS number 80983-34-2, is a recognized metabolite of the widely used broad-spectrum anthelmintic agent, albendazole.[1][2] This technical guide provides a comprehensive overview of the available scientific information regarding this compound, focusing on its physicochemical properties, metabolic pathway, and its role within the broader context of albendazole's pharmacology. While albendazole and its primary active metabolite, albendazole sulfoxide, are extensively studied, this document consolidates the current understanding of the less characterized this compound to support further research and development.

Physicochemical Properties

This compound is characterized as a white to off-white solid.[1] It exhibits moderate solubility in water and various organic solvents.[1] The key identifying and physicochemical properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 80983-34-2[1][2][3]
Molecular Formula C₁₀H₁₃N₃O₂S[1][2][3]
Molecular Weight 239.29 g/mol [2]
IUPAC Name 6-(propylsulfonyl)-1H-benzimidazol-2-amine[2]
Synonyms 2-Amino-5-n-propylsulfonylbenzimidazole, 2-Aminoalbendazole sulfone, SKF 81038[1][3]
Appearance White to off-white solid[1]
Solubility Moderately soluble in water and organic solvents[1]
Purity ≥98% (Commercially available)[2]

Metabolic Pathway of Albendazole

Albendazole is a prodrug that undergoes extensive first-pass metabolism, primarily in the liver, to exert its systemic effects.[4][5] The parent drug is rarely detectable in plasma.[6] The primary metabolic cascade involves two main oxidative steps. Initially, albendazole is oxidized to its principal and pharmacologically active metabolite, albendazole sulfoxide.[4][5][7] This active metabolite is then further oxidized to the inactive albendazole sulfone.[4][7] this compound is recognized as another metabolite in this complex pathway.[4][6]

The metabolic conversion of albendazole is primarily catalyzed by cytochrome P450 enzymes, such as CYP3A4 and CYP1A2, as well as flavin-containing monooxygenases (FMOs).[4][5][8]

Below is a diagram illustrating the metabolic pathway of albendazole.

Albendazole_Metabolism Albendazole Albendazole (Prodrug) Albendazole_Sulfoxide Albendazole Sulfoxide (Active Metabolite) Albendazole->Albendazole_Sulfoxide Oxidation (CYP450, FMO) Albendazole_2_aminosulfone This compound Albendazole->Albendazole_2_aminosulfone Metabolic Pathway Albendazole_Sulfone Albendazole Sulfone (Inactive Metabolite) Albendazole_Sulfoxide->Albendazole_Sulfone Oxidation

Metabolic Pathway of Albendazole

Mechanism of Action

The anthelmintic activity of albendazole and its active metabolite, albendazole sulfoxide, is primarily attributed to their ability to bind to β-tubulin of parasitic worms. This binding inhibits the polymerization of microtubules, which are essential for cellular processes such as glucose uptake.[1] The disruption of glucose metabolism leads to the depletion of glycogen stores, ultimately resulting in the death of the parasite.[9] While this compound is a metabolite, its specific contribution to the overall pharmacological effect and its own biological activity are not as well-defined as that of albendazole sulfoxide.[1]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not extensively reported in readily available literature. However, general methodologies for the synthesis of albendazole derivatives and the analysis of its metabolites can be adapted.

Synthesis of Albendazole Derivatives

The synthesis of albendazole derivatives often involves multi-step chemical reactions. For instance, a general process for preparing albendazole involves:

  • Thiocyanation of 2-nitroaniline.

  • Alkylation with n-propylbromide.

  • Reduction of the nitro group to form a diamine intermediate.

  • Condensation with a methylcyano carbamate derivative to form the final benzimidazole carbamate structure.[10]

The synthesis of specific metabolites like this compound would likely involve modifications of these core steps or direct chemical modification of the albendazole molecule.

Analytical Methods for Metabolite Detection

High-Performance Liquid Chromatography (HPLC) is a common technique for the separation and quantification of albendazole and its metabolites from biological matrices.

  • Sample Preparation: Biological samples (e.g., plasma, urine) typically require a protein precipitation step followed by liquid-liquid or solid-phase extraction to isolate the analytes of interest.

  • Chromatographic Conditions: A reversed-phase C18 column is often used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The composition of the mobile phase can be optimized for the separation of the different metabolites.

  • Detection: A UV detector set at a wavelength where the compounds exhibit maximum absorbance is commonly employed. Mass spectrometry (LC-MS) can also be used for more sensitive and specific detection and identification.[11]

The following diagram illustrates a general experimental workflow for the analysis of albendazole metabolites.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Biological_Sample Biological Sample (e.g., Plasma) Protein_Precipitation Protein Precipitation Biological_Sample->Protein_Precipitation Extraction Extraction (LLE or SPE) Protein_Precipitation->Extraction HPLC HPLC Separation (C18 Column) Extraction->HPLC Detection Detection (UV or MS) HPLC->Detection Data_Analysis Data Analysis Detection->Data_Analysis

Workflow for Metabolite Analysis

Conclusion

This compound is a known metabolite of albendazole, a cornerstone in the treatment of parasitic infections. While the primary pharmacological activity is attributed to albendazole sulfoxide, a comprehensive understanding of all metabolites is crucial for a complete picture of the drug's disposition and potential for drug-drug interactions. This guide consolidates the existing data on this compound and highlights the need for further research to fully elucidate its physicochemical properties, biological activity, and pharmacokinetic profile. The provided information aims to serve as a valuable resource for researchers dedicated to advancing the field of anthelmintic drug development.

References

The Metabolic Conversion of Albendazole to Albendazole-2-aminosulfone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the metabolic pathway of the broad-spectrum anthelmintic agent, albendazole, to its terminal metabolite, albendazole-2-aminosulfone. The following sections detail the enzymatic transformations, present quantifiable pharmacokinetic data, and provide comprehensive experimental protocols relevant to the study of this metabolic cascade.

Introduction to Albendazole Metabolism

Albendazole (ABZ) is administered as a prodrug and undergoes extensive first-pass metabolism, primarily in the liver, to exert its systemic therapeutic effects. The biotransformation of albendazole is a multi-step process involving oxidation and hydrolysis, leading to the formation of several metabolites. The principal active metabolite is albendazole sulfoxide, while albendazole sulfone and this compound are considered inactive products of further metabolism.[1][2] Understanding the complete metabolic fate of albendazole is crucial for optimizing its therapeutic efficacy and safety profile.

The Metabolic Pathway

The metabolic journey from albendazole to this compound involves a series of sequential enzymatic reactions. The initial and most critical steps are the sulfoxidation of the parent drug, followed by a second oxidation and a final hydrolysis reaction.

Step 1: Sulfoxidation of Albendazole to Albendazole Sulfoxide

Upon oral administration, albendazole is rapidly absorbed and metabolized to its pharmacologically active form, albendazole sulfoxide (ABZ-SO). This reversible oxidation is primarily catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP1A2, as well as flavin-containing monooxygenases (FMOs).[1] ABZ-SO is the main metabolite found in systemic circulation and is responsible for the anthelmintic activity of the drug.[1]

Step 2: Oxidation of Albendazole Sulfoxide to Albendazole Sulfone

The active albendazole sulfoxide is further oxidized to the inactive metabolite, albendazole sulfone (ABZ-SO2).[1] This irreversible oxidation is also mediated by CYP enzymes.[1] The formation of albendazole sulfone represents a detoxification pathway, as this metabolite lacks anthelmintic activity.[3]

Step 3: Hydrolysis of Albendazole Sulfone to this compound

The final step in this metabolic cascade is the conversion of albendazole sulfone to this compound. This transformation involves the hydrolysis of the methylcarbamate side chain of albendazole sulfone. While the specific enzymes responsible for this hydrolysis in vivo have not been definitively identified in the reviewed literature, it is well-established that carboxylesterases are the primary enzymes involved in the hydrolysis of carbamate groups in various drugs.[4][5] The reaction results in the formation of 5-(propylsulfonyl)-1H-benzimidazol-2-amine, also known as this compound.[6]

Metabolic_Pathway Albendazole Albendazole (Prodrug) Albendazole_Sulfoxide Albendazole Sulfoxide (Active Metabolite) Albendazole->Albendazole_Sulfoxide Sulfoxidation (CYP450, FMO) Albendazole_Sulfone Albendazole Sulfone (Inactive Metabolite) Albendazole_Sulfoxide->Albendazole_Sulfone Oxidation (CYP450) Albendazole_2_aminosulfone This compound (Inactive Metabolite) Albendazole_Sulfone->Albendazole_2_aminosulfone Hydrolysis (Carboxylesterases - putative)

Metabolic pathway of albendazole to this compound.

Quantitative Data

The pharmacokinetics of albendazole and its primary metabolites have been studied in various populations. However, quantitative data for this compound are scarce, likely due to its low plasma concentrations. Below is a summary of pharmacokinetic parameters for albendazole and its major metabolites in hookworm-infected adolescents.

Table 1: Pharmacokinetic Parameters of Albendazole and its Metabolites in Hookworm-Infected Adolescents (Single 400 mg Oral Dose)

ParameterAlbendazoleAlbendazole SulfoxideAlbendazole Sulfone
Cmax (ng/mL) 12.5 - 26.5288 - 38014 - 22
tmax (h) ~2~4~4
t1/2 (h) ~1.5~7 - 8Variable
Data sourced from a study in hookworm-infected adolescents.[7]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound for use as an analytical standard and a representative analytical method for the quantification of albendazole and its metabolites in biological matrices.

Synthesis of this compound Standard

This protocol is adapted from the described synthesis of albendazole impurity D.[6]

Objective: To synthesize this compound from albendazole sulfone via acid hydrolysis.

Materials:

  • Albendazole sulfone

  • Concentrated sulfuric acid

  • Deionized water

  • Ice

  • Round bottom flask with condenser

  • Heating mantle

  • Stir plate and stir bar

  • Beakers

  • Filtration apparatus

  • Thin Layer Chromatography (TLC) supplies (e.g., silica plates, developing chamber)

  • Ethyl acetate (for TLC mobile phase)

Procedure:

  • In a round bottom flask, dissolve 5g of albendazole sulfone in 60 mL of a 1:1 (v/v) mixture of concentrated sulfuric acid and water at room temperature.

  • Attach a condenser and heat the reaction mixture to 100°C with continuous stirring.

  • Maintain the reaction at 100°C for 10-12 hours.

  • Monitor the progress of the reaction by TLC, using 100% ethyl acetate as the mobile phase.

  • Once the reaction is complete (disappearance of the starting material spot), cool the reaction mixture to room temperature.

  • Slowly and carefully pour the cooled reaction mixture into a beaker containing 200 mL of ice-cold water with stirring.

  • Stir the resulting solution at room temperature for 30 minutes.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with deionized water and dry under vacuum to yield this compound.

Quantification of Albendazole and its Metabolites in Plasma by LC-MS/MS

This protocol is a generalized procedure based on established methods for the analysis of albendazole and its metabolites.[7][8]

Objective: To simultaneously quantify albendazole, albendazole sulfoxide, and albendazole sulfone in human plasma.

Materials:

  • Human plasma samples

  • Albendazole, albendazole sulfoxide, and albendazole sulfone analytical standards

  • Internal standard (e.g., oxibendazole or a deuterated analog)

  • Acetonitrile

  • Methanol

  • Formic acid

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • SPE manifold

  • Centrifuge

  • Vortex mixer

  • LC-MS/MS system with a C18 column

Procedure:

Sample Preparation (SPE):

  • Condition the C18 SPE cartridges with 1 mL of methanol followed by 1 mL of water.

  • To 200 µL of plasma sample, add the internal standard solution.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis:

  • LC Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: Develop a suitable gradient program to separate the analytes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS/MS Detection: Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Albendazole: (Precursor ion) -> (Product ion)

    • Albendazole sulfoxide: (Precursor ion) -> (Product ion)

    • Albendazole sulfone: (Precursor ion) -> (Product ion)

    • Internal Standard: (Precursor ion) -> (Product ion)

Data Analysis:

  • Construct calibration curves for each analyte by plotting the peak area ratio (analyte/internal standard) against the concentration.

  • Quantify the concentration of each analyte in the plasma samples using the calibration curves.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Plasma_Sample Plasma Sample (200 µL) + Internal Standard Sample_Loading Sample Loading Plasma_Sample->Sample_Loading SPE_Conditioning SPE Cartridge Conditioning (Methanol, Water) SPE_Conditioning->Sample_Loading Washing Washing (5% Methanol) Sample_Loading->Washing Elution Elution (Methanol) Washing->Elution Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution (Mobile Phase) Evaporation->Reconstitution LC_Separation LC Separation (C18 Column, Gradient Elution) Reconstitution->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification

Workflow for LC-MS/MS analysis of albendazole and its metabolites.

Conclusion

The metabolic pathway of albendazole to this compound involves a series of oxidative and hydrolytic reactions. While the initial sulfoxidation and subsequent oxidation to albendazole sulfone are well-characterized, the final hydrolysis step to this compound is less understood in terms of the specific enzymes involved, with carboxylesterases being the most likely candidates. The low systemic levels of this compound suggest it is a minor metabolite. The provided experimental protocols offer a framework for the synthesis of the analytical standard and the quantification of albendazole and its primary metabolites, which are essential for further pharmacokinetic and drug metabolism studies. Future research should focus on identifying the specific carboxylesterases involved in the hydrolysis of albendazole sulfone and on developing more sensitive analytical methods to accurately quantify this compound in human biological matrices to fully elucidate its pharmacokinetic profile.

References

The Pharmacological Profile of Albendazole-2-aminosulfone: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Albendazole, a broad-spectrum benzimidazole anthelmintic, undergoes extensive and rapid metabolism following oral administration. While the parent compound is poorly absorbed, its metabolites are responsible for its systemic effects and subsequent clearance. This technical guide focuses on Albendazole-2-aminosulfone, a minor metabolite formed through the oxidative pathway of albendazole. This document provides a comprehensive analysis of its pharmacological relevance, supported by quantitative data, detailed experimental methodologies, and visual representations of its metabolic context.

Introduction

Albendazole is a prodrug that is quickly converted to its pharmacologically active metabolite, albendazole sulfoxide, and subsequently to the inactive albendazole sulfone.[1] A lesser-known downstream metabolite in this pathway is this compound. Understanding the complete metabolic profile of a drug is crucial for a thorough characterization of its efficacy, safety, and potential for drug-drug interactions. This guide will delve into the known pharmacological properties of this compound, providing a technical resource for scientists in the field.

Metabolic Pathway of Albendazole

Following oral administration, albendazole is rapidly absorbed and undergoes extensive first-pass metabolism, primarily in the liver. The initial and principal metabolic step is the oxidation of the parent drug to albendazole sulfoxide (ABZ-SO), the main active metabolite responsible for the drug's therapeutic effect.[2] This active metabolite is then further oxidized to the inactive albendazole sulfone (ABZ-SO2).[2] this compound is a subsequent metabolite in this cascade.[1][3]

Albendazole_Metabolism Albendazole Albendazole (Prodrug) ABZ_SO Albendazole Sulfoxide (Active) Albendazole->ABZ_SO Sulfoxidation (CYP450, FMOs) ABZ_SO2 Albendazole Sulfone (Inactive) ABZ_SO->ABZ_SO2 Oxidation (CYP450) ABZ_2_aminosulfone This compound ABZ_SO2->ABZ_2_aminosulfone Metabolic Conversion

Caption: Metabolic pathway of Albendazole.

Pharmacological Activity

Current research indicates that this compound is a pharmacologically inactive metabolite. Its primary relevance lies in its use as a marker for detecting the administration of albendazole in livestock.[4][5]

Anthelmintic Activity

The primary mechanism of action of albendazole and its active metabolite, albendazole sulfoxide, is the inhibition of tubulin polymerization in parasites.[6][7] This disruption of microtubule formation leads to impaired glucose uptake and eventual death of the parasite.[7] In contrast, studies have shown that this compound does not possess significant anthelmintic activity.

Cytotoxicity

In vitro studies have been conducted to assess the cytotoxic potential of albendazole and its metabolites. While albendazole and albendazole sulfoxide exhibit dose-dependent cytotoxicity in various cell lines, this compound has not been found to be cytotoxic.[8] In one study, this compound was not detected in the culture medium of Balb/c 3T3, HepG2, or FaO cells exposed to albendazole, suggesting it is either not formed in these systems or is present at levels below the limit of detection.[8]

Table 1: Comparative Cytotoxicity of Albendazole and its Metabolites

CompoundCell LineEC50 (µg/mL) - 72h
AlbendazoleBalb/c 3T30.2
FaO1.0
HepG26.4
Albendazole SulfoxideBalb/c 3T314.0
HepG255.5
Albendazole SulfoneBalb/c 3T337.8
FaO69.5
This compoundNot DeterminedNot Cytotoxic in tested models

Data sourced from in vitro cytotoxicity assays.[8]

Pharmacokinetics

The pharmacokinetic profile of this compound is not as well-characterized as that of the parent drug and its primary active metabolite. Following oral administration of albendazole, this compound is a minor metabolite detected in plasma and tissues.[9]

Table 2: Pharmacokinetic Parameters of Albendazole Metabolites in Hookworm-Infected Adolescents (Single 400 mg oral dose)

MetaboliteCmax (ng/mL)Tmax (h)t1/2 (h)
Albendazole Sulfoxide288 - 380~47 - 8
Albendazole Sulfone14 - 22~4~7 - 8
This compoundNot specifically reported in this studyNot specifically reported in this studyNot specifically reported in this study

Data adapted from a study in hookworm-infected adolescents. Note the lack of specific data for this compound.[10][11]

Experimental Protocols

Synthesis of this compound

A common method for the chemical synthesis of this compound involves the reaction of Albendazole Sulfone with concentrated sulfuric acid.

Workflow for Synthesis:

Synthesis_Workflow start Start react React Albendazole Sulfone with conc. H2SO4 start->react heat Heat at reflux (6-7 hours) react->heat cool Cool reaction mixture heat->cool precipitate Precipitate product cool->precipitate filter Filter and wash precipitate->filter dry Dry the final product filter->dry end End dry->end

Caption: Synthesis of this compound.

Detailed Steps:

  • Reaction Setup: Albendazole Sulfone is added to a round-bottom flask.

  • Acid Addition: Concentrated sulfuric acid is carefully added to the flask.

  • Reflux: The reaction mixture is heated to its reflux temperature and maintained for 6-7 hours.

  • Work-up: The mixture is cooled, and the product is precipitated, filtered, and washed to yield 5-(propylsulfonyl)-1H-benzimidazol-2-amine (this compound).[12]

Analytical Detection

High-Performance Liquid Chromatography (HPLC) is a standard method for the detection and quantification of this compound in biological matrices.

General HPLC Method:

  • Sample Preparation: Acid hydrolysis of the sample (e.g., milk) followed by liquid-liquid extraction and solid-phase extraction for clean-up.[4]

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column.

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate).

    • Detection: Fluorometric or UV detection.[4][13]

Role in Drug-Drug Interaction Studies

Given its inactive nature, this compound is not expected to be a significant perpetrator of drug-drug interactions. In vitro studies assessing the inhibitory potential of albendazole and its metabolites on major human CYP450 enzymes have shown that while albendazole and albendazole sulfoxide can exhibit some inhibitory effects, albendazole sulfone shows little to no activity.[14] Although not explicitly detailed for this compound in the available literature, its structural similarity to the inactive sulfone suggests a low potential for clinically significant CYP450 modulation.

DDI_Potential ABZ Albendazole CYP_Inhibition CYP450 Inhibition ABZ->CYP_Inhibition Some inhibition ABZ_SO Albendazole Sulfoxide ABZ_SO->CYP_Inhibition Some inhibition ABZ_SO2 Albendazole Sulfone ABZ_SO2->CYP_Inhibition Little to no inhibition ABZ_2_amino This compound ABZ_2_amino->CYP_Inhibition Presumed low potential

Caption: DDI potential of Albendazole metabolites.

Conclusion

This compound is a minor, pharmacologically inactive metabolite of albendazole. Its primary significance in the field of pharmacology and drug development is its utility as a marker residue for the detection of albendazole administration in veterinary contexts. It exhibits no significant anthelmintic activity or cytotoxicity. While detailed pharmacokinetic data for this specific metabolite is limited, its formation represents a terminal step in the metabolic cascade of albendazole, leading to the elimination of the drug from the body. Further research could focus on fully characterizing its pharmacokinetic profile and confirming its lack of interaction with drug-metabolizing enzymes.

References

Albendazole-2-aminosulfone as a terminal metabolite of albendazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Albendazole, a broad-spectrum benzimidazole anthelmintic, undergoes extensive and rapid metabolism in vivo. The primary metabolic cascade involves the oxidation of the parent compound to its pharmacologically active sulfoxide metabolite, followed by further oxidation to the inactive sulfone. Subsequent biotransformation leads to the formation of various other metabolites, among which albendazole-2-aminosulfone is identified as a key terminal product primarily destined for excretion. This technical guide provides a comprehensive overview of the metabolic fate of albendazole with a specific focus on this compound. It includes a detailed description of the metabolic pathways, quantitative pharmacokinetic data, in-depth experimental protocols for metabolite analysis, and visual representations of the metabolic and experimental workflows. This document is intended to serve as a critical resource for researchers and professionals involved in the study and development of benzimidazole-based therapeutics.

Introduction

Albendazole (ABZ) is a widely used anthelmintic drug effective against a broad range of intestinal and systemic parasitic infections. Its efficacy is largely attributed to its primary active metabolite, albendazole sulfoxide (ABZ-SO). The parent drug itself is poorly absorbed and exhibits negligible systemic concentrations. The biotransformation of albendazole is a complex process involving multiple enzymatic systems, primarily located in the liver. Understanding the complete metabolic profile of albendazole, including its terminal metabolites, is crucial for a thorough comprehension of its pharmacokinetics, efficacy, and safety profile. This compound (ABZ-2-NH2-SO2) has been identified as a significant urinary metabolite, suggesting its role as a terminal product of the metabolic cascade.

Metabolic Pathway of Albendazole

The metabolism of albendazole is a multi-step process initiated by a rapid and extensive first-pass metabolism in the liver. The key enzymatic players in this biotransformation are the Cytochrome P450 (CYP) super family of enzymes and Flavin-containing monooxygenases (FMOs).[1]

The metabolic journey begins with the sulfoxidation of albendazole to form the active metabolite, albendazole sulfoxide (ABZ-SO). This reaction is primarily catalyzed by CYP3A4 and CYP1A2.[2] Subsequently, ABZ-SO is further oxidized to the inactive metabolite, albendazole sulfone (ABZ-SO2).[1] This inactive sulfone can then undergo hydrolysis of the carbamate group, leading to the formation of this compound.[3] Being a polar and water-soluble compound, this compound is readily excreted in the urine, marking it as a terminal metabolite in the metabolic pathway of albendazole.

Albendazole_Metabolism Albendazole Albendazole (ABZ) (Pro-drug) Albendazole_Sulfoxide Albendazole Sulfoxide (ABZ-SO) (Active Metabolite) Albendazole->Albendazole_Sulfoxide Sulfoxidation (CYP3A4, FMO) Albendazole_Sulfone Albendazole Sulfone (ABZ-SO2) (Inactive Metabolite) Albendazole_Sulfoxide->Albendazole_Sulfone Sulfonation (CYP Isozymes) Albendazole_2_Aminosulfone This compound (Terminal Metabolite) Albendazole_Sulfone->Albendazole_2_Aminosulfone Hydrolysis

Figure 1: Metabolic Pathway of Albendazole.

Quantitative Pharmacokinetic Data

The quantitative analysis of albendazole metabolites is essential for understanding the drug's disposition. While extensive pharmacokinetic data is available for albendazole sulfoxide and albendazole sulfone, data for this compound is limited due to its typically low plasma concentrations. The available data is summarized below.

Table 1: Pharmacokinetic Parameters of Albendazole and its Major Metabolites in Humans (Oral Administration)

AnalyteCmax (ng/mL)Tmax (h)t1/2 (h)Reference(s)
Albendazole12.5 - 26.5~2~1.5[4]
Albendazole Sulfoxide288 - 380~47 - 8[4]
Albendazole Sulfone14 - 22~47 - 8[4]
This compoundNot typically quantified in plasma--[5]

Table 2: Urinary Excretion of Albendazole Metabolites in Humans

MetabolitePercentage of Dose Excreted in UrineReference(s)
Albendazole SulfoxideMinor (<1%)[6]
This compoundDetected in urine, but quantitative percentage of total dose not consistently reported.[3][7]

Experimental Protocols

The detection and quantification of albendazole and its metabolites, including this compound, are typically performed using high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection.

Sample Preparation: Solid-Phase Extraction (SPE)

A common method for extracting albendazole and its metabolites from biological matrices like plasma or urine is solid-phase extraction.

SPE_Workflow start Start: Plasma/Urine Sample condition 1. Condition SPE Cartridge (e.g., with Methanol then Water) start->condition load 2. Load Sample onto Cartridge condition->load wash 3. Wash Cartridge (to remove interferences) load->wash elute 4. Elute Analytes (e.g., with Methanol) wash->elute evaporate 5. Evaporate Eluate to Dryness elute->evaporate reconstitute 6. Reconstitute in Mobile Phase evaporate->reconstitute analyze 7. Analyze by HPLC-MS/MS reconstitute->analyze

Figure 2: Solid-Phase Extraction Workflow.

Protocol:

  • Cartridge Conditioning: A C18 SPE cartridge is typically conditioned with 1 mL of methanol followed by 1 mL of water.[6]

  • Sample Loading: The biological sample (e.g., 1 mL of plasma or urine), often pre-treated (e.g., with an internal standard and buffer), is loaded onto the conditioned cartridge.[6]

  • Washing: The cartridge is washed with a weak solvent (e.g., 15% methanol in water) to remove hydrophilic impurities.

  • Elution: The analytes of interest are eluted with a stronger organic solvent, such as methanol or acetonitrile.[6]

  • Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the mobile phase for HPLC analysis.

HPLC-MS/MS Analysis

High-performance liquid chromatography coupled with tandem mass spectrometry offers high sensitivity and selectivity for the simultaneous quantification of albendazole and its metabolites.

Instrumentation:

  • HPLC System: A system capable of gradient elution.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is commonly used.[4]

  • Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile or methanol).

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

Typical MS/MS Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Albendazole266.1234.1
Albendazole Sulfoxide282.1250.1
Albendazole Sulfone298.1266.1
This compound240.1196.1

Analytical Run:

  • Injection: 5-10 µL of the reconstituted sample is injected into the HPLC system.

  • Chromatographic Separation: The analytes are separated on the C18 column using a specific gradient elution program.

  • Detection: The eluting compounds are ionized by ESI and detected by the mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, using the specified precursor-product ion transitions.

  • Quantification: The concentration of each analyte is determined by comparing its peak area to that of a known concentration of an internal standard.

Discussion

The metabolic pathway of albendazole is well-characterized, leading from the parent drug to the active sulfoxide, the inactive sulfone, and subsequently to more polar metabolites for excretion. This compound is a recognized product of this pathway, formed via hydrolysis of the carbamate moiety of albendazole sulfone. Its detection in urine confirms its role as an excretory end-product.[3][7] The characterization of such terminal metabolites is crucial for a complete understanding of a drug's disposition and for conducting comprehensive mass balance studies.

The paucity of extensive pharmacokinetic data for this compound in plasma is likely due to its rapid clearance and excretion, resulting in concentrations that are often below the limit of quantification of many analytical methods. However, its presence as a major metabolite in bovine milk highlights species-specific differences in metabolism and excretion.[3]

The provided experimental protocols for sample preparation and HPLC-MS/MS analysis offer a robust framework for the simultaneous determination of albendazole and its key metabolites, including this compound. The high sensitivity and selectivity of LC-MS/MS make it the method of choice for detailed pharmacokinetic and metabolism studies.

Conclusion

This compound is a significant terminal metabolite in the biotransformation of albendazole. While its systemic exposure is generally low in humans, its formation and subsequent urinary excretion represent a key clearance pathway for the drug. The analytical methodologies detailed in this guide provide the necessary tools for researchers to accurately quantify this and other metabolites, thereby facilitating a more complete understanding of albendazole's pharmacology. Further research to quantify the exact percentage of the administered dose that is excreted as this compound in humans would be beneficial for refining pharmacokinetic models of albendazole.

References

Potential Off-Target Effects of Albendazole-2-aminosulfone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Albendazole, a broad-spectrum benzimidazole anthelmintic, undergoes extensive metabolism in vivo, leading to the formation of several metabolites, including the pharmacologically active albendazole sulfoxide and the subsequently oxidized, largely inactive albendazole sulfone. A minor metabolic pathway also yields albendazole-2-aminosulfone. While the on-target effects of albendazole and its primary metabolites on tubulin polymerization in parasites are well-documented, a comprehensive understanding of the potential off-target effects of all its metabolites is crucial for a complete safety and pharmacological profile.

This technical guide provides an in-depth overview of the current knowledge regarding the potential off-target effects of this compound. It has been compiled through a comprehensive review of available scientific literature. A significant finding of this review is the notable absence of specific quantitative data on the off-target activities of this compound. This document highlights this data gap and, in response, furnishes detailed experimental protocols that can be employed to investigate these potential effects. Furthermore, this guide includes structured data tables for comparative analysis of albendazole and its major metabolites, alongside visualizations of relevant signaling pathways and experimental workflows to support future research in this area.

Introduction

Albendazole is a cornerstone in the treatment of various helminth infections. Its mechanism of action primarily involves the disruption of microtubule formation in parasites by binding to β-tubulin. Following oral administration, albendazole is rapidly metabolized, primarily by cytochrome P450 enzymes, into albendazole sulfoxide, which is responsible for the systemic anthelmintic activity, and then to albendazole sulfone.[1] this compound is recognized as a minor metabolite.

Understanding the off-target pharmacology of drug metabolites is a critical aspect of drug development, as these effects can contribute to both therapeutic outcomes and adverse events. This guide focuses specifically on the potential off-target effects of this compound, a metabolite for which there is currently a paucity of public-domain data.

Quantitative Data on Off-Target Effects

A thorough search of scientific literature and databases reveals a significant lack of quantitative data regarding the specific off-target effects of this compound. No studies presenting IC50 or Ki values for this metabolite against common off-target panels, such as kinases or G-protein coupled receptors (GPCRs), were identified. The available data primarily focuses on its detection for analytical and pharmacokinetic purposes.

To provide a comparative context, the following tables summarize the available data for albendazole and its major metabolites, albendazole sulfoxide and albendazole sulfone.

Table 1: In Vitro Cytotoxicity of Albendazole and its Metabolites

CompoundCell LineAssayEndpointValue (µg/mL)Reference
AlbendazoleBalb/c 3T3MTTEC50 (72h)0.2 ± 0.1[2][3]
FaOMTTEC50 (72h)1.0 ± 0.4[2][3]
HepG2MTTEC50 (72h)6.4 ± 0.1[2][3]
Albendazole Sulfoxide---Less toxic than Albendazole[4]
Albendazole Sulfone---Less toxic than Albendazole[4]
This compound - - - No data available

Note: One study noted that this compound was not detected in their in vitro cytotoxicity experiments.[4]

Table 2: Kinase Inhibition Profile of Albendazole and its Metabolites

CompoundKinase TargetAssay FormatValue (IC50/Ki)Reference
Albendazole--No comprehensive screen data available
Albendazole Sulfoxide--No comprehensive screen data available
Albendazole Sulfone--No comprehensive screen data available
This compound - - No data available

Table 3: Receptor Binding Profile of Albendazole and its Metabolites

CompoundReceptor TargetAssay FormatValue (IC50/Ki)Reference
Albendazole--No comprehensive screen data available
Albendazole Sulfoxide--No comprehensive screen data available
Albendazole Sulfone--No comprehensive screen data available
This compound - - No data available

Proposed Experimental Protocols for Off-Target Profiling of this compound

Given the absence of data, the following section provides detailed methodologies for key experiments that could be conducted to elucidate the potential off-target effects of this compound.

Kinase Inhibition Assay (Luminescent ATP Detection)

This protocol describes a common method to screen for inhibitory activity against a panel of protein kinases.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a broad panel of human kinases.

  • Principle: The assay measures the amount of ATP remaining after a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while a strong luminescent signal suggests inhibition of the kinase by the test compound.

  • Materials:

    • Recombinant human kinases (commercially available panels)

    • Specific peptide substrates for each kinase

    • This compound (with a confirmed purity)

    • ATP

    • Assay buffer (typically containing MgCl2, DTT, and a buffering agent like HEPES)

    • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

    • White, opaque 384-well plates

    • Multichannel pipettes, plate shaker, and a luminescence plate reader

  • Procedure:

    • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for screening is 10 mM, with subsequent dilutions to cover a wide concentration range.

    • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compound, a vehicle control (DMSO), and a known kinase inhibitor (positive control) to the appropriate wells of the 384-well plate.

    • Kinase Reaction Mixture: Prepare a master mix containing the assay buffer, the specific kinase, and its corresponding peptide substrate.

    • Initiation of Reaction: Add the kinase reaction mixture to each well of the assay plate.

    • Incubation: Incubate the plate at 30°C for 60 minutes.

    • Signal Detection: Add the ATP detection reagent to each well to stop the kinase reaction and initiate the luminescent signal.

    • Data Acquisition: After a 10-minute incubation at room temperature to stabilize the signal, measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the positive and negative controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

GPCR Binding Assay (Radioligand Competition)

This protocol outlines a method to assess the binding affinity of this compound to a panel of G-protein coupled receptors.

  • Objective: To determine the inhibitory constant (Ki) of this compound for a panel of GPCRs.

  • Principle: This is a competitive binding assay where the test compound competes with a known radiolabeled ligand for binding to the receptor. The amount of radioligand bound is measured, and a decrease in bound radioactivity indicates displacement by the test compound.

  • Materials:

    • Cell membranes expressing the target GPCRs (commercially available)

    • Specific radioligands for each GPCR (e.g., ³H- or ¹²⁵I-labeled)

    • This compound

    • Assay buffer (specific to each receptor)

    • Scintillation cocktail or gamma counter tubes

    • Glass fiber filters

    • Filtration apparatus

    • Scintillation counter or gamma counter

  • Procedure:

    • Compound Preparation: Prepare serial dilutions of this compound in an appropriate solvent.

    • Reaction Mixture: In a microplate or tubes, combine the cell membranes, the radioligand (at a concentration near its Kd), and the test compound at various concentrations. Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).

    • Incubation: Incubate the mixture at a specified temperature and time to reach binding equilibrium.

    • Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

    • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Quantification: Place the filters in scintillation vials with scintillation cocktail (for ³H) or in tubes for a gamma counter (for ¹²⁵I) and measure the radioactivity.

  • Data Analysis:

    • Determine the specific binding by subtracting the non-specific binding from the total binding.

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the compound concentration to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol details a colorimetric assay to evaluate the potential of this compound to reduce cell viability.

  • Objective: To determine the half-maximal effective concentration (EC50) of this compound in various human cell lines.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Materials:

    • Human cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity, and a non-hepatic line like HeLa)

    • Cell culture medium and supplements (e.g., FBS, antibiotics)

    • This compound

    • MTT solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • 96-well cell culture plates

    • Spectrophotometer (plate reader)

  • Procedure:

    • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

    • Solubilization: Carefully remove the medium and add the solubilization buffer to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the EC50 value from the dose-response curve.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts relevant to the off-target screening of this compound.

Albendazole Metabolism Pathway

Albendazole_Metabolism Albendazole Albendazole (Prodrug) Liver Liver (CYP450, FMOs) Albendazole->Liver First-Pass Metabolism ABZ_SO Albendazole Sulfoxide (Active) ABZ_SO->Liver Further Metabolism ABZ_SO2 Albendazole Sulfone (Inactive) ABZ_2NH2SO2 This compound (Minor Metabolite) Liver->ABZ_SO Oxidation Liver->ABZ_SO2 Oxidation Liver->ABZ_2NH2SO2 Minor Pathway

Albendazole metabolic pathway.
Generic Kinase Inhibition Assay Workflow

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound_Prep Prepare serial dilutions of This compound Plate_Prep Dispense compound, vehicle, and positive control into plate Compound_Prep->Plate_Prep Add_Kinase Add kinase, substrate, and ATP mixture Plate_Prep->Add_Kinase Incubate_Reaction Incubate at 30°C Add_Kinase->Incubate_Reaction Add_Reagent Add ATP detection reagent Incubate_Reaction->Add_Reagent Read_Plate Measure luminescence Add_Reagent->Read_Plate Analyze_Data Calculate % inhibition and determine IC50 Read_Plate->Analyze_Data

Workflow for a kinase inhibition assay.
Potential Off-Target Interaction Leading to Cytotoxicity

Off_Target_Cytotoxicity ABZ_Metabolite This compound Off_Target Off-Target Protein (e.g., Kinase, GPCR) ABZ_Metabolite->Off_Target Binding Signaling_Pathway Cellular Signaling Pathway Off_Target->Signaling_Pathway Modulation Cellular_Process Disruption of Critical Cellular Process Signaling_Pathway->Cellular_Process Cytotoxicity Cytotoxicity Cellular_Process->Cytotoxicity

Hypothetical pathway of off-target cytotoxicity.

Conclusion and Future Directions

This technical guide consolidates the current understanding of the potential off-target effects of this compound and underscores a significant knowledge gap. The lack of specific quantitative data for this metabolite necessitates further investigation to fully characterize the pharmacological and toxicological profile of albendazole.

It is recommended that future research efforts focus on:

  • Comprehensive Off-Target Screening: Profiling this compound against large panels of kinases, GPCRs, ion channels, and other common off-target classes to identify any potential interactions.

  • In-depth Cytotoxicity Studies: Evaluating the cytotoxic potential of this compound in a diverse range of human cell lines to assess for cell-type-specific toxicity.

  • Mechanism of Action Studies: Should any significant off-target interactions be identified, further studies should be conducted to elucidate the downstream functional consequences and the specific signaling pathways involved.

The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers to undertake these critical investigations. A more complete understanding of the off-target effects of all albendazole metabolites will ultimately contribute to the safer and more effective use of this important anthelmintic agent.

References

Methodological & Application

Application Notes & Protocols for Quantitative Analysis of Albendazole-2-Aminosulfone in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of Albendazole-2-aminosulfone (ABZ-SO2), an inactive metabolite of Albendazole, in plasma. The methodologies outlined are particularly relevant for researchers, scientists, and professionals involved in drug development and pharmacokinetic studies.

Introduction

Albendazole is a broad-spectrum anthelmintic agent. After oral administration, it is rapidly metabolized in the liver to its active metabolite, albendazole sulfoxide (ABZ-SO), and subsequently to the inactive this compound (ABZ-SO2).[1] Monitoring the plasma concentrations of these metabolites is crucial for pharmacokinetic and toxicokinetic studies. This document focuses on the quantitative analysis of ABZ-SO2 in plasma, primarily utilizing Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique.[2][3]

Metabolic Pathway of Albendazole

The metabolic conversion of Albendazole to its primary metabolites is a key aspect of its pharmacological profile.

Albendazole Albendazole (ABZ) Albendazole_Sulfoxide Albendazole Sulfoxide (ABZ-SO) (Active Metabolite) Albendazole->Albendazole_Sulfoxide Hepatic Oxidation (First-Pass Metabolism) Albendazole_2_Aminosulfone This compound (ABZ-SO2) (Inactive Metabolite) Albendazole_Sulfoxide->Albendazole_2_Aminosulfone Further Oxidation

Metabolic pathway of Albendazole.

Analytical Methodologies

Several analytical methods have been developed for the quantification of Albendazole and its metabolites in biological matrices. While High-Performance Liquid Chromatography (HPLC) with UV or PDA detection is available, LC-MS/MS is generally preferred for its superior sensitivity, specificity, and high-throughput capabilities.[1][2][4]

Summary of LC-MS/MS Method Parameters

The following table summarizes typical parameters for an LC-MS/MS method for the simultaneous quantification of Albendazole and its metabolites, including this compound, in human plasma.[3][5]

ParameterDescription
Instrumentation Liquid Chromatograph coupled with a Tandem Mass Spectrometer
Sample Volume 50 - 200 µL of plasma[3][5]
Sample Preparation Protein Precipitation or Solid-Phase Extraction (SPE)
Chromatographic Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm)[6]
Mobile Phase Gradient elution with a mixture of an aqueous solution (e.g., 0.05% formic acid in water) and an organic solvent (e.g., 0.05% formic acid in methanol or acetonitrile)[6]
Ionization Mode Electrospray Ionization (ESI) in positive mode
Detection Mode Multiple Reaction Monitoring (MRM)
Internal Standard (IS) A structurally similar compound, such as Mebendazole or a deuterated analog of the analyte.[1]
Method Validation Summary

Method validation is essential to ensure the reliability of the analytical results. The table below presents typical validation parameters and their acceptable ranges based on regulatory guidelines.[3]

Validation ParameterTypical Acceptance CriteriaExample Values for ABZ-SO2
Linearity (r²) ≥ 0.99> 0.999[1]
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 100.5 - 10 ng/mL[3][5]
Accuracy (% Bias) Within ±15% (±20% for LLOQ)< 7%[5]
Precision (% RSD) ≤ 15% (≤ 20% for LLOQ)< 12%[5]
Recovery (%) Consistent and reproducible> 90%[5]
Matrix Effect Minimal and compensated by ISIS-normalized matrix factor close to 1
Stability Analyte stable under various storage and processing conditionsStable for relevant periods at room temperature, in the autosampler, and after freeze-thaw cycles.

Experimental Protocols

This section provides a detailed protocol for a typical LC-MS/MS method for the quantification of this compound in plasma.

I. Stock and Working Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the internal standard (IS) in a suitable solvent (e.g., methanol or DMSO) to prepare individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the stock solutions with an appropriate solvent (e.g., methanol:water, 50:50 v/v) to create working solutions for calibration standards and quality control (QC) samples.

II. Sample Preparation: Protein Precipitation (PPT)

This is a simple and rapid method for sample cleanup.

cluster_sample_prep Sample Preparation Workflow (PPT) plasma Plasma Sample (e.g., 100 µL) is Add Internal Standard (IS) plasma->is ppt Add Precipitation Agent (e.g., Acetonitrile with 0.1% Formic Acid) is->ppt vortex Vortex Mix ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS System supernatant->inject

Protein Precipitation Workflow.

  • Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add a small volume of the IS working solution.

  • Add 3 volumes (e.g., 300 µL) of cold acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.

  • Vortex the mixture for approximately 1 minute.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

III. Sample Preparation: Solid-Phase Extraction (SPE)

SPE provides a cleaner extract compared to protein precipitation, which can be beneficial for reducing matrix effects.[7]

cluster_spe Sample Preparation Workflow (SPE) condition Condition SPE Cartridge (e.g., Methanol, Water) load Load Plasma Sample condition->load wash Wash Cartridge (e.g., 5% Methanol) load->wash elute Elute Analytes (e.g., Acetonitrile/Methanol with Formic Acid) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS System reconstitute->inject

Solid-Phase Extraction Workflow.

  • Condition: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load: Load the plasma sample (pre-treated with IS) onto the conditioned cartridge.

  • Wash: Wash the cartridge with a weak solvent (e.g., 1 mL of 5% methanol in water) to remove interferences.

  • Elute: Elute the analytes of interest with a strong organic solvent (e.g., 1 mL of methanol or acetonitrile, potentially with a small amount of acid).[6]

  • Evaporate: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute: Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the mobile phase.

  • Inject: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

IV. LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: C18 reverse-phase column.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

  • Mass Spectrometric Detection:

    • Ionization: ESI positive mode.

    • Detection: MRM mode. The specific precursor-to-product ion transitions for this compound and the IS need to be optimized.

V. Data Analysis
  • Integrate the peak areas for this compound and the IS.

  • Calculate the peak area ratio (analyte/IS).

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

The LC-MS/MS method described provides a robust, sensitive, and selective approach for the quantitative analysis of this compound in plasma. The choice between protein precipitation and solid-phase extraction for sample preparation will depend on the required sensitivity, sample throughput, and the complexity of the plasma matrix. Proper method validation is paramount to ensure the generation of reliable data for pharmacokinetic and other related studies.

References

Application Notes & Protocols: Development of an Analytical Method for Albendazole-2-aminosulfone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the development and validation of an analytical method for the quantification of Albendazole-2-aminosulfone, a significant metabolite of the anthelmintic drug Albendazole. The protocols detailed herein are based on established analytical techniques and are intended to be adaptable for various research and quality control applications.

Introduction

Albendazole is a broad-spectrum benzimidazole anthelmintic widely used in human and veterinary medicine.[1] Following administration, Albendazole undergoes rapid and extensive first-pass metabolism, primarily in the liver, to its pharmacologically active metabolite, Albendazole sulfoxide, and subsequently to the inactive Albendazole sulfone.[2][3] this compound is another important metabolite in this pathway.[1][4] Accurate and reliable quantification of these metabolites is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring the quality of pharmaceutical formulations.

This application note focuses on providing detailed methodologies for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and the more sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Name 6-propylsulfonyl-1H-benzimidazol-2-amine[5][6]
Molecular Formula C₁₀H₁₃N₃O₂S[5][7]
Molecular Weight 239.29 g/mol [5][7]
CAS Number 80983-34-2[5][6]
Appearance Solid[8]
Melting Point 220-222 °C[6]

Metabolic Pathway of Albendazole

The metabolic conversion of Albendazole is a critical aspect to consider when developing an analytical method for its metabolites. The primary pathway involves oxidation steps.

Albendazole Metabolism Albendazole Albendazole (Prodrug) Albendazole_Sulfoxide Albendazole Sulfoxide (Active Metabolite) Albendazole->Albendazole_Sulfoxide Sulfoxidation (CYP450, FMOs) Albendazole_2_aminosulfone This compound Albendazole->Albendazole_2_aminosulfone Other Metabolic Pathways Albendazole_Sulfone Albendazole Sulfone (Inactive Metabolite) Albendazole_Sulfoxide->Albendazole_Sulfone Oxidation

Metabolic pathway of Albendazole.

Analytical Methodologies

The choice of analytical method depends on the required sensitivity, the nature of the sample matrix, and the available instrumentation.

HPLC is a robust and widely used technique for the quantification of drug metabolites.

4.1.1. HPLC with Fluorescence Detection

This method is particularly suitable for the analysis of this compound in biological matrices like milk.[4]

Experimental Protocol:

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of the sample (e.g., milk), add an appropriate internal standard.

    • Perform acid hydrolysis.[4]

    • Extract the analytes with a suitable organic solvent (e.g., ethyl acetate).

    • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).[9][10]

    • Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., ammonium phosphate buffer, pH 5).[9][10]

    • Flow Rate: 1.0 - 1.2 mL/min.[9][10]

    • Detection: Fluorescence detector with excitation and emission wavelengths optimized for this compound.

    • Injection Volume: 20 µL.

4.1.2. Method Validation Parameters (HPLC)

A summary of typical validation parameters for HPLC methods for Albendazole and its metabolites is provided below.

ParameterTypical Range/ValueReference
Linearity Range 0.01 - 2 µg/mL[9][10]
Correlation Coefficient (r²) > 0.998[9][10]
Lower Limit of Quantification (LLOQ) 0.01 µg/mL[9][10]
Intra-day Precision (%RSD) < 5%[4][9]
Recovery 81 - 104%[4][9]

LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for bioanalytical studies requiring low detection limits.[11][12]

Experimental Protocol:

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • To 100 µL of plasma, add an internal standard (deuterated analog if available).[11]

    • Pre-treat the sample (e.g., with ammonium acetate solution).[11]

    • Condition an SPE cartridge (e.g., C18) with methanol and water.[11]

    • Load the pre-treated sample onto the SPE cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the analyte with a suitable solvent (e.g., methanol).

    • Evaporate the eluate and reconstitute in the mobile phase.

  • LC-MS/MS Conditions:

    • Chromatographic System: UFLC or HPLC system.[12]

    • Column: C18 column (e.g., Hypurity C18).[11]

    • Mobile Phase: Acetonitrile and ammonium acetate buffer.[11]

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[11][12]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[12]

4.2.1. Mass Spectrometric Parameters

The precursor-to-product ion transitions are specific for each analyte and are crucial for selective detection.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Reference
This compound 240.2133.1[12]
Albendazole (for comparison)266.1234.1[11][12]
Albendazole sulfoxide (for comparison)282.1208.1[11][12]
Albendazole sulfone (for comparison)298.2159.1[12]

Experimental Workflows

Visual representations of the experimental workflows for sample preparation and analysis are provided below.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Extraction Liquid-Liquid or Solid-Phase Extraction Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Inject into HPLC Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV or Fluorescence Detection Separation->Detection Quantification Data Acquisition and Quantification Detection->Quantification

General workflow for HPLC analysis.

LCMSMS_Workflow cluster_prep_lcms Sample Preparation cluster_analysis_lcms LC-MS/MS Analysis Sample_lcms Plasma Sample (e.g., 100 µL) Add_IS_lcms Add Internal Standard Sample_lcms->Add_IS_lcms Pretreat Sample Pre-treatment Add_IS_lcms->Pretreat SPE Solid-Phase Extraction (SPE) Pretreat->SPE Elution Elution SPE->Elution Evap_Recon Evaporation and Reconstitution Elution->Evap_Recon Injection_lcms Inject into LC-MS/MS Evap_Recon->Injection_lcms Separation_lcms Chromatographic Separation Injection_lcms->Separation_lcms Ionization Electrospray Ionization (ESI+) Separation_lcms->Ionization MS_Detection Tandem MS Detection (MRM) Ionization->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

General workflow for LC-MS/MS analysis.

Conclusion

The analytical methods and protocols outlined in this document provide a solid foundation for the accurate and reliable quantification of this compound. The choice between HPLC with conventional detection and LC-MS/MS will be dictated by the specific requirements of the study, particularly the desired sensitivity and the complexity of the sample matrix. Proper method validation is essential to ensure the integrity and reproducibility of the generated data.

References

Application Note: Extraction of Albendazole-2-Aminosulfone from Tissue Samples for Pharmacokinetic and Residue Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Albendazole is a broad-spectrum benzimidazole anthelmintic agent widely used in both human and veterinary medicine. Following administration, albendazole is rapidly metabolized in the liver into its primary active metabolite, albendazole sulfoxide, which is then further oxidized to the inactive metabolite, albendazole sulfone. Albendazole-2-aminosulfone is a key marker residue for monitoring albendazole use in food-producing animals.[1][2] Accurate and reliable quantification of this compound in tissue samples is crucial for pharmacokinetic studies, drug development, and ensuring food safety through the monitoring of maximum residue limits (MRLs). This application note provides a detailed protocol for the extraction of this compound from tissue samples, followed by analysis using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) with fluorescence detection.

Principle

The described method involves the homogenization of tissue samples, followed by an efficient extraction of this compound using an organic solvent. The extract is then subjected to a series of liquid-liquid extraction (LLE) cleanup steps to remove interfering matrix components. The final extract is evaporated to dryness, reconstituted in a suitable solvent, and analyzed by a validated chromatographic method. This protocol is based on established methodologies for the determination of albendazole and its metabolites in various tissue matrices.[3][4]

Quantitative Data Summary

The following tables summarize the performance characteristics of methods for the extraction and quantification of this compound and other albendazole metabolites from tissue samples, as reported in the cited literature.

Table 1: Recovery of Albendazole and its Metabolites from Tissue Samples

AnalyteTissue TypeFortification LevelAverage Recovery (%)Coefficient of Variation (CV, %)Reference
This compoundYellow Perch Muscle20-100 ppb864[3]
AlbendazoleYellow Perch Muscle20-100 ppb859[3]
Albendazole SulfoxideYellow Perch Muscle20-200 ppb953[3]
Albendazole SulfoneYellow Perch Muscle8-100 ppb1016[3]
Albendazole & MetabolitesPig and Poultry Muscle1.0-10.9 µg/kg80.37–98.39< 6.20[4]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Albendazole and its Metabolites in Tissue Samples

AnalyteTissue TypeLODLOQReference
This compoundYellow Perch Muscle-10 ppb[3]
AlbendazoleYellow Perch Muscle-10 ppb[3]
Albendazole SulfoxideYellow Perch Muscle-10 ppb[3]
Albendazole SulfoneYellow Perch Muscle-1 ppb[3]
Albendazole & MetabolitesPig and Poultry Muscle0.2–3.8 µg/kg1.0–10.9 µg/kg[4]

Experimental Workflow Diagram

ExtractionWorkflow TissueSample 1. Tissue Sample Collection (e.g., Muscle, Liver) Homogenization 2. Homogenization (e.g., with buffer) TissueSample->Homogenization Alkalinization 3. Alkalinization (e.g., Potassium Carbonate) Homogenization->Alkalinization Extraction 4. Liquid-Liquid Extraction (Ethyl Acetate) Alkalinization->Extraction Centrifugation1 5. Centrifugation Extraction->Centrifugation1 CollectSupernatant1 6. Collect Organic Layer Centrifugation1->CollectSupernatant1 LLE_Cleanup 7. Liquid-Liquid Cleanup Steps CollectSupernatant1->LLE_Cleanup Evaporation 8. Evaporation to Dryness (under Nitrogen) LLE_Cleanup->Evaporation Reconstitution 9. Reconstitution (in Mobile Phase) Evaporation->Reconstitution Analysis 10. UPLC/HPLC Analysis (Fluorescence Detection) Reconstitution->Analysis

Caption: Experimental workflow for the extraction of this compound from tissue samples.

Detailed Experimental Protocol

This protocol is a synthesized procedure based on methods described for the extraction of albendazole and its metabolites from muscle tissue.[3][4]

1. Materials and Reagents

  • This compound analytical standard (≥99.0% purity)

  • Ethyl acetate (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium carbonate (analytical grade)

  • Ammonium acetate (analytical grade)

  • Hydrochloric acid (analytical grade)

  • Sodium hydroxide (analytical grade)

  • Deionized water (18.2 MΩ·cm)

  • Tissue homogenizer

  • Centrifuge capable of 4000 x g

  • Nitrogen evaporator

  • Vortex mixer

  • pH meter

  • 50 mL polypropylene centrifuge tubes

  • Syringe filters (0.22 µm)

2. Standard Solution Preparation

  • Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 100 mL of methanol to obtain a stock solution of 100 µg/mL. Store at 4°C in the dark.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock standard solution with the initial mobile phase.

3. Sample Preparation and Homogenization

  • Accurately weigh 2.0 g (± 0.02 g) of the tissue sample (e.g., muscle, liver) into a 50 mL polypropylene centrifuge tube.

  • Add 8.0 mL of a suitable homogenization buffer (e.g., 50 mM ammonium acetate, pH 5).

  • Homogenize the sample for 1-2 minutes using a tissue homogenizer until a uniform consistency is achieved.

4. Extraction Procedure

  • To the homogenized sample, add 1.0 g of potassium carbonate and vortex for 30 seconds to alkalinize the mixture.[3]

  • Add 10 mL of ethyl acetate to the tube.

  • Tightly cap the tube and vortex vigorously for 2 minutes.

  • Centrifuge the mixture at 4000 x g for 10 minutes at 4°C.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean 50 mL centrifuge tube.

  • Repeat the extraction step (steps 4.2-4.5) on the remaining tissue pellet with another 10 mL of ethyl acetate to ensure complete extraction.

  • Combine the two organic extracts.

5. Liquid-Liquid Extraction Cleanup

  • The combined ethyl acetate extracts are subjected to a series of liquid-liquid extraction steps for cleanup.[4] This may involve washing the extract with acidic and basic solutions to remove interfering compounds. A typical procedure involves washing the ethyl acetate extract with a dilute acid (e.g., 0.1 M HCl) followed by a dilute base (e.g., 0.1 M NaOH) and finally with deionized water. The specific cleanup steps may need to be optimized depending on the tissue matrix.

6. Evaporation and Reconstitution

  • Evaporate the final cleaned ethyl acetate extract to dryness at 40°C under a gentle stream of nitrogen.

  • Reconstitute the dry residue in 1.0 mL of the initial mobile phase (e.g., a mixture of ammonium acetate buffer and acetonitrile).[3]

  • Vortex for 30 seconds to ensure the residue is fully dissolved.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

7. UPLC/HPLC Analysis

  • Analytical Column: A reversed-phase C18 column (e.g., RP Luna C18(2)) is typically used for separation.[3]

  • Mobile Phase: A gradient elution is commonly employed, consisting of a buffer (e.g., 50 mM ammonium acetate, pH 4.0) and an organic solvent like acetonitrile.[3]

  • Flow Rate: A typical flow rate is between 0.8 and 1.2 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection: Fluorescence detection is highly sensitive for albendazole and its metabolites. Set the excitation and emission wavelengths to 290 nm and 330 nm, respectively.[3]

  • Quantification: Create a calibration curve by plotting the peak area of the working standard solutions against their concentrations. Determine the concentration of this compound in the tissue samples by interpolating their peak areas on the calibration curve. The final concentration should be corrected for the initial weight of the tissue sample.

8. Quality Control

  • Method Blank: A sample containing all reagents except the tissue matrix should be processed alongside the samples to check for contamination.

  • Spiked Samples: Fortify blank tissue samples with known concentrations of this compound to determine the method's recovery and precision.

  • Calibration Standards: Run calibration standards at the beginning and end of each analytical batch to ensure the stability of the analytical system.

This detailed protocol provides a robust framework for the extraction and quantification of this compound from tissue samples. Researchers are encouraged to validate the method in their laboratory and for their specific tissue matrix to ensure accurate and reliable results.

References

Application Note: Solid-Phase Extraction of Albendazole-2-aminosulfone from Urine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust solid-phase extraction (SPE) protocol for the selective isolation and concentration of Albendazole-2-aminosulfone, a key metabolite of the anthelmintic drug albendazole, from human urine samples. The described method utilizes a reversed-phase SPE mechanism, providing high recovery and clean extracts suitable for downstream analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This protocol is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, drug metabolism research, and clinical monitoring of albendazole.

Introduction

Albendazole is a broad-spectrum benzimidazole anthelmintic widely used in the treatment of various parasitic worm infestations in humans and animals. Following administration, albendazole is extensively metabolized in the liver to its active sulfoxide metabolite and subsequently to the inactive sulfone and amino-sulfone metabolites.[1][2] The quantification of these metabolites in biological matrices such as urine is crucial for understanding the drug's pharmacokinetic profile and ensuring therapeutic efficacy. This compound is one of the significant metabolites, and its accurate measurement requires efficient sample preparation to remove interfering endogenous components from the complex urine matrix.

Solid-phase extraction (SPE) is a highly effective and widely adopted technique for the purification and concentration of analytes from biological fluids.[1][3] This application note provides a detailed protocol for the extraction of this compound from urine using a C18 SPE cartridge, a common sorbent for such applications.[1][3][4] The subsequent analysis can be performed using various chromatographic techniques, such as HPLC with UV or PDA detection.[1][2][3][5]

Experimental Protocol

This protocol is a representative method synthesized from established procedures for albendazole and its metabolites in biological matrices.

Materials and Reagents:

  • SPE Cartridge: C18 SPE Cartridge (e.g., Phenomenex Strata-X, 30 mg/1 mL)[6]

  • This compound analytical standard: (CAS No. 80983-34-2)[7]

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Ammonium Acetate

  • Formic Acid (or Acetic Acid)

  • Deionized Water

  • Urine Samples (blank and spiked)

  • Centrifuge

  • SPE Vacuum Manifold

  • pH Meter

  • Vortex Mixer

Sample Pretreatment:

  • Thaw frozen urine samples to room temperature.

  • Vortex the samples for 30 seconds to ensure homogeneity.

  • Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.

  • Transfer 1 mL of the supernatant to a clean tube.

  • Adjust the pH of the urine sample to approximately 6.5 with dilute formic acid or ammonium hydroxide. This step is crucial for optimal retention on the reversed-phase sorbent.

Solid-Phase Extraction (SPE) Protocol:

  • Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Ensure the sorbent bed does not go dry between steps.

  • Equilibration: Equilibrate the cartridge with 1 mL of 25 mM ammonium acetate buffer (pH 6.5).

  • Loading: Load the pretreated 1 mL urine sample onto the SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of deionized water to remove salts and other polar interferences. Follow with a wash of 1 mL of 5% methanol in water to remove less retained impurities.

  • Drying: Dry the cartridge thoroughly under vacuum for 5-10 minutes to remove any residual water.

  • Elution: Elute the this compound from the cartridge with 1 mL of a methanol:acetonitrile (50:50, v/v) mixture into a clean collection tube. A second elution with another 1 mL of the same solvent can be performed to ensure complete recovery.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase used for the HPLC/LC-MS analysis.

Data Presentation

The following table summarizes representative quantitative data for the SPE method, compiled from similar applications for albendazole and its metabolites. These values should be validated in-house for the specific application.

ParameterAlbendazoleAlbendazole SulfoxideThis compound (Expected)Reference
Recovery 88.00%88.25%>85%[6]
Limit of Detection (LOD) --~1-5 ng/mLBased on similar metabolite assays[5]
Limit of Quantification (LOQ) 20 ng/mL20 ng/mL~10 ng/mL[4][8]
Linear Range 20-600 ng/mL20-1000 ng/mL10-500 ng/mL[4]

Visualizations

Experimental Workflow Diagram:

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis urine Urine Sample (1 mL) centrifuge Centrifuge (4000 rpm, 10 min) urine->centrifuge supernatant Collect Supernatant centrifuge->supernatant ph_adjust Adjust pH to 6.5 supernatant->ph_adjust load 3. Load Sample ph_adjust->load condition 1. Condition: 1 mL Methanol 1 mL Water equilibrate 2. Equilibrate: 1 mL Ammonium Acetate Buffer condition->equilibrate equilibrate->load wash 4. Wash: 1 mL Water 1 mL 5% Methanol load->wash dry 5. Dry Cartridge wash->dry elute 6. Elute: 1 mL Methanol:Acetonitrile (50:50) dry->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute hplc HPLC/LC-MS Analysis reconstitute->hplc

Caption: Workflow for SPE of this compound.

Conclusion

The solid-phase extraction protocol presented in this application note provides an effective and reliable method for the isolation of this compound from urine. The use of a C18 sorbent ensures good retention of the moderately polar analyte, while the optimized wash and elution steps result in high recovery and removal of matrix interferences. This sample preparation method is a critical step for accurate and sensitive quantification of this compound in various research and clinical settings, facilitating a better understanding of albendazole's metabolic fate. It is recommended that the method be fully validated in the end-user's laboratory to ensure performance meets the specific requirements of their analytical instrumentation and study objectives.

References

Application Notes and Protocols for the UFLC-MS/MS Detection of Albendazole Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Albendazole (ABZ) is a broad-spectrum benzimidazole anthelmintic agent widely used in the treatment of various parasitic infections in both humans and animals. Following oral administration, albendazole is extensively metabolized in the liver, primarily to its pharmacologically active metabolite, albendazole sulfoxide (ABZSO), and subsequently to the inactive albendazole sulfone (ABZSO2).[1][2] The concentration of these metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and assessing the overall efficacy and safety of the drug.

Ultra-Fast Liquid Chromatography coupled with tandem Mass Spectrometry (UFLC-MS/MS) has emerged as a powerful analytical technique for the sensitive and selective quantification of albendazole and its metabolites.[3][4] This application note provides a detailed protocol for the determination of albendazole and its major metabolites in biological samples using UFLC-MS/MS, along with a summary of quantitative data from various studies.

Metabolic Pathway of Albendazole

Albendazole undergoes rapid first-pass metabolism, primarily in the liver, where it is oxidized to albendazole sulfoxide. This reaction is catalyzed by cytochrome P450 (CYP450) enzymes, including CYP3A4 and CYP1A2, as well as flavin-containing monooxygenases (FMOs).[1][5] Albendazole sulfoxide, the main active metabolite, is further oxidized to the inactive albendazole sulfone.[1][6]

Albendazole_Metabolism Albendazole Albendazole (ABZ) Albendazole_Sulfoxide Albendazole Sulfoxide (ABZSO) (Active Metabolite) Albendazole->Albendazole_Sulfoxide Sulfoxidation (CYP450, FMO) Albendazole_Sulfone Albendazole Sulfone (ABZSO2) (Inactive Metabolite) Albendazole_Sulfoxide->Albendazole_Sulfone Sulfonation

Caption: Metabolic pathway of Albendazole.

Experimental Workflow for UFLC-MS/MS Analysis

The general workflow for the analysis of albendazole metabolites by UFLC-MS/MS involves sample preparation, chromatographic separation, and mass spectrometric detection.

UFLC_MSMS_Workflow cluster_SamplePrep 1. Sample Preparation cluster_UFLC 2. UFLC Separation cluster_MSMS 3. MS/MS Detection BiologicalSample Biological Sample (e.g., Plasma, Hemolymph) Extraction Extraction (SPE or LLE) BiologicalSample->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Sample Injection Evaporation->Injection Column Chromatographic Column (e.g., C18) Injection->Column Elution Isocratic or Gradient Elution Column->Elution Ionization Electrospray Ionization (ESI+) Elution->Ionization MRM Multiple Reaction Monitoring (MRM) Ionization->MRM Detection Data Acquisition & Quantification MRM->Detection

Caption: General experimental workflow.

Quantitative Data Summary

The following tables summarize the quantitative parameters for the UFLC-MS/MS analysis of albendazole and its metabolites from various studies.

Table 1: Linearity Ranges and Limits of Quantitation (LOQs)

AnalyteMatrixLinearity Range (ng/mL)LOQ (ng/mL)Reference
Albendazole (ABZ)Human Plasma0.200 - 50.00.200[7]
Albendazole Sulfoxide (ABZSO)Human Plasma3.00 - 6003.00[7]
Albendazole (ABZ)Silkworm Hemolymph-1.32[3][4]
Albendazole Sulfoxide (ABZSO)Silkworm Hemolymph-16.67[3][4]
Albendazole Sulfone (ABZSO2)Silkworm Hemolymph-0.76[3][4]
Albendazole Amino Sulfone (ABZSO2-NH2)Silkworm Hemolymph-5.94[3][4]
Albendazole (ABZ)Human Plasma0.25 - 200-[8][9]
Albendazole Sulfoxide (ABZSO)Human Plasma5 - 3500-[8][9]
Albendazole Sulfone (ABZSO2)Human Plasma0.5 - 500-[8][9]

Table 2: Recovery Data

AnalyteMatrixRecovery Range (%)Reference
Albendazole (ABZ)Human Plasma86.03 - 89.66[7]
Albendazole Sulfoxide (ABZSO)Human Plasma86.03 - 89.66[7]
Albendazole (ABZ)Silkworm Hemolymph93.12 - 103.83[3][4]
Albendazole Sulfoxide (ABZSO)Silkworm Hemolymph66.51 - 108.51[3][4]
Albendazole Sulfone (ABZSO2)Silkworm Hemolymph96.85 - 105.6[3][4]
Albendazole Amino Sulfone (ABZSO2-NH2)Silkworm Hemolymph96.46 - 106.14[3][4]

Detailed Experimental Protocols

This section provides a generalized protocol based on common methodologies cited in the literature.[3][7][10] Researchers should optimize these conditions for their specific instrumentation and sample matrix.

Sample Preparation (Solid-Phase Extraction - SPE)
  • Sample Pre-treatment: To 100 µL of plasma, add an internal standard (e.g., deuterated ABZ or ABZSO).

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analytes with 1 mL of a solution containing 1% formic acid in methanol, followed by 1 mL of 80% acetonitrile.[10]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 45°C. Reconstitute the residue in 150 µL of the mobile phase.[10]

UFLC Conditions
  • Chromatographic System: A UFLC system such as a Shimadzu GU-20A3 or equivalent.[3]

  • Column: A reversed-phase C18 column (e.g., Hypurity C18, 4.6 x 100 mm, 3.5 µm).[3][7]

  • Mobile Phase:

    • Isocratic: Acetonitrile: 2.0 mM Ammonium Acetate, pH 5.0 (80:20, v/v).[7]

    • Isocratic: Acetonitrile: 0.005 mol/L Formic Acid (85:15, v/v).[3]

    • Gradient: A gradient elution using 0.05% formic acid in water (A) and 0.05% formic acid in methanol (B) can also be employed.[10]

  • Flow Rate: 0.2 mL/min.[3]

  • Column Temperature: 40°C.[3]

  • Injection Volume: 10 µL.[3]

MS/MS Conditions
  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., AB Sciex API 4000).[3]

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode (ESI+).[3][4]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The precursor-to-product ion transitions to be monitored are listed in Table 3.

Table 3: MRM Transitions for Albendazole and its Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)Reference
Albendazole (ABZ)266.1234.1[3][7]
Albendazole Sulfoxide (ABZSO)282.2208.1[3]
Albendazole Sulfone (ABZSO2)298.2159.1[3]
Albendazole Amino Sulfone (ABZSO2-NH2)240.2133.1[3]

Note: The declustering potential, entrance potential, collision energy, and collision cell exit potential should be optimized for each analyte to achieve maximum sensitivity.[7]

Conclusion

The UFLC-MS/MS method described provides a rapid, sensitive, and selective approach for the simultaneous determination of albendazole and its major metabolites in biological samples. The detailed protocols and summarized quantitative data serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug metabolism, and clinical analysis. The provided experimental conditions can be adapted and optimized for specific laboratory settings and research needs.

References

Application Notes and Protocols: Pharmacokinetic Modeling of Albendazole-2-aminosulfone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the pharmacokinetic modeling of Albendazole-2-aminosulfone, a minor metabolite of the broad-spectrum anthelmintic drug, albendazole. This document outlines the metabolic pathway of albendazole, details experimental protocols for the quantification of its metabolites, and presents available pharmacokinetic data. The information is intended to assist researchers in understanding the disposition of albendazole and its metabolites, which is crucial for optimizing dosing regimens and ensuring therapeutic efficacy and safety.

Introduction to Albendazole Metabolism

Albendazole (ABZ) is a prodrug that undergoes extensive first-pass metabolism, primarily in the liver, to exert its systemic anthelmintic effects. The metabolic cascade involves a series of oxidative reactions. Initially, albendazole is rapidly oxidized to its principal active metabolite, albendazole sulfoxide (ABZ-SO). This reaction is catalyzed by cytochrome P450 (CYP450) enzymes, particularly CYP3A4, and flavin-containing monooxygenases (FMOs). Albendazole sulfoxide is responsible for the systemic anthelmintic activity of the drug. Subsequently, albendazole sulfoxide is further oxidized to the inactive metabolite, albendazole sulfone (ABZ-SO2).[1]

A minor metabolic pathway leads to the formation of other metabolites, including this compound.[1] Due to its rapid and extensive metabolism, the parent drug, albendazole, is often undetectable or present at very low concentrations in the systemic circulation.[1]

Metabolic Pathway of Albendazole

The metabolic conversion of albendazole to its primary active and inactive metabolites, including this compound, is a critical aspect of its pharmacokinetic profile.

Albendazole Metabolic Pathway ABZ Albendazole (Prodrug) ABZ_SO Albendazole Sulfoxide (Active) ABZ->ABZ_SO Oxidation (CYP450, FMO) ABZ_SO2 Albendazole Sulfone (Inactive) ABZ_SO->ABZ_SO2 Oxidation ABZ_2_amino This compound ABZ_SO2->ABZ_2_amino Hydrolysis/Other

Metabolic pathway of Albendazole.

Quantitative Pharmacokinetic Data

The pharmacokinetic profile of albendazole is characterized by low oral absorption (<5%) due to its poor aqueous solubility.[1] Significant inter-species variation in pharmacokinetic parameters is commonly observed.[1] The following tables summarize key pharmacokinetic parameters for albendazole and its major metabolites. It is important to note that data for this compound in plasma is limited, as it is often found in very low or undetectable concentrations.[2][3]

Table 1: Pharmacokinetic Parameters of Albendazole Metabolites in Sheep

ParameterAlbendazole Sulfoxide (ABZ-SO)Albendazole Sulfone (ABZ-SO2)This compoundReference
Cmax (µg/mL) 1.48 ± 0.210.35 ± 0.05Not Detected[4]
Tmax (h) 10.7 ± 2.530.0 ± 0.0Not Detected[4]
AUC (µg·h/mL) 34.0 ± 8.28.6 ± 1.9Not Detected[4]
Half-life (t½) (h) 10.9 ± 3.419.5 ± 5.0Not Detected[4]

Table 2: Pharmacokinetic Parameters of Albendazole Metabolites in Humans (400 mg oral dose)

ParameterAlbendazoleAlbendazole SulfoxideAlbendazole SulfoneThis compoundReference
Cmax (ng/mL) 12.5 - 26.5288 - 38014 - 22Not Reported[5]
Tmax (h) ~2~4~4Not Reported[5]
Half-life (t½) (h) ~1.5~7-8~7-8Not Reported[5]

Table 3: Urinary Excretion of Albendazole Metabolites in Rats

MetabolitePercentage of Total Dose Recovered in UrineReference
Albendazole (ABZ)0.1%[1]
Albendazole Sulfone (ABZSO2)0.3%[1]
This compound 3.1% [1]
Albendazole Sulfoxide (ABZSO)13.7%[1]

Experimental Protocols

Quantification of Albendazole Metabolites in Plasma using HPLC-UV

This protocol describes a high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection for the simultaneous quantification of albendazole sulfoxide and albendazole sulfone in plasma.

Materials and Reagents:

  • Acetonitrile (HPLC grade)

  • Ammonium phosphate buffer (0.025 M, pH 5)

  • Mebendazole (Internal Standard)

  • Plasma samples

  • C18 solid-phase extraction (SPE) cartridges

Instrumentation:

  • HPLC system with UV detector

  • C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)

Procedure:

  • Sample Preparation (Solid-Phase Extraction):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load 1 mL of plasma sample onto the conditioned cartridge.

    • Wash the cartridge with a suitable solvent to remove interfering substances.

    • Elute the analytes with an appropriate elution solvent.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of acetonitrile and 0.025 M ammonium phosphate buffer (pH 5).[6]

    • Flow Rate: 1.2 mL/min.[6]

    • Column Temperature: Ambient.

    • Detection Wavelength: 295 nm.[6]

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

    • Determine the concentration of the analytes in the plasma samples by interpolating from the calibration curve.

HPLC-UV Protocol Workflow Start Plasma Sample SPE Solid-Phase Extraction (SPE) Start->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon HPLC HPLC-UV Analysis Recon->HPLC Data Data Analysis HPLC->Data

Workflow for HPLC-UV analysis.

Quantification of Albendazole and its Three Metabolites (including 2-aminosulfone) in Tissue using UPLC-FLD

This protocol is adapted from a method for the determination of albendazole and its three metabolites in animal muscle tissue using ultra-high-performance liquid chromatography with fluorescence detection (UPLC-FLD).[7] This method can be optimized for plasma samples.

Materials and Reagents:

  • Acetonitrile (HPLC grade)

  • Formic acid

  • Triethylamine

  • Ethyl acetate

  • OASIS® PRiME HLB SPE cartridges

  • Tissue or plasma samples

Instrumentation:

  • UPLC system with a fluorescence detector

  • ACQUITY UPLC® BEH C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm)

Procedure:

  • Sample Preparation (Liquid-Liquid and Solid-Phase Extraction):

    • Homogenize tissue samples or use plasma directly.

    • Extract the analytes with ethyl acetate.[7]

    • Perform a series of liquid-liquid extraction steps for cleanup.[7]

    • Further purify the extract using an OASIS® PRiME HLB SPE cartridge.[7]

    • Evaporate the final eluate and reconstitute in the mobile phase.

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and an aqueous solution containing 0.2% formic acid and 0.05% triethylamine (e.g., 31:69, v/v).[7]

    • Flow Rate: 0.25 mL/min.[7]

    • Column Temperature: 40°C.

    • Fluorescence Detection: Excitation wavelength of 286 nm and emission wavelength of 335 nm.[7]

    • Injection Volume: 5 µL.[7]

  • Data Analysis:

    • Follow a similar procedure as described for the HPLC-UV method, constructing a calibration curve and quantifying the analytes.

Pharmacokinetic Modeling

Pharmacokinetic models for albendazole typically focus on the parent drug and its two primary metabolites, albendazole sulfoxide and albendazole sulfone. These models often utilize a compartmental approach to describe the absorption, distribution, metabolism, and elimination of the compounds.[8]

A common approach involves a multi-compartment model that simultaneously describes the two main oxidative steps of albendazole metabolism.[8] Due to the very low to undetectable plasma concentrations of this compound, it is not typically included as a separate compartment in most published pharmacokinetic models of albendazole. Researchers aiming to model this specific metabolite would likely require highly sensitive analytical methods to obtain sufficient data for model development and validation.

Pharmacokinetic Model Concept Dose Oral Dose (Albendazole) Gut Gut Dose->Gut Absorption Central Central Compartment (ABZ-SO) Gut->Central Metabolism (k_a) Metabolite Metabolite Compartment (ABZ-SO2) Central->Metabolite Metabolism (k_m) Elimination Elimination Central->Elimination Elimination (k_e1) Metabolite->Elimination Elimination (k_e2)

Conceptual pharmacokinetic model.

Conclusion

The pharmacokinetic modeling of this compound is challenged by its low systemic concentrations. However, understanding its formation and excretion is part of a complete characterization of albendazole's metabolic fate. The protocols and data presented in these application notes provide a foundation for researchers to develop and validate analytical methods and to further investigate the pharmacokinetics of all of albendazole's metabolites. Future research employing highly sensitive analytical techniques may provide more quantitative data on this compound in plasma, enabling the development of more comprehensive pharmacokinetic models.

References

Application Notes and Protocols: Albendazole-2-aminosulfone as a Biomarker for Albendazole Compliance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albendazole is a broad-spectrum benzimidazole anthelmintic agent widely used in mass drug administration (MDA) programs for the control of soil-transmitted helminthiasis. Monitoring compliance is crucial for the success of these programs. While albendazole is rapidly metabolized, its metabolites can be detected in biological fluids. This document outlines the use of a minor metabolite, Albendazole-2-aminosulfone (ABZ-2-NH2-SO2), as a potential long-term biomarker for assessing compliance with albendazole treatment. This metabolite has been identified in urine samples for an extended period post-administration, offering a non-invasive method for monitoring.[1]

Metabolic Pathway of Albendazole

Following oral administration, albendazole undergoes extensive first-pass metabolism in the liver. The parent drug is rapidly oxidized to its pharmacologically active metabolite, albendazole sulfoxide (ABZSO). ABZSO is then further oxidized to the inactive albendazole sulfone (ABZSO2). A minor metabolic pathway involves the formation of this compound.[2]

Albendazole Metabolism Albendazole Albendazole ABZSO Albendazole Sulfoxide (ABZSO) (Active) Albendazole->ABZSO Sulfoxidation (CYP3A4, FMO) ABZSO2 Albendazole Sulfone (ABZSO2) (Inactive) ABZSO->ABZSO2 Sulfonation ABZ_2_aminosulfone This compound (ABZ-2-NH2-SO2) ABZSO2->ABZ_2_aminosulfone Deacetylation SPE Workflow cluster_prep Sample Preparation cluster_spe Solid Phase Extraction cluster_final Final Steps Urine_Sample 1. Urine Sample (1 mL) Add_IS 2. Add Internal Standard Urine_Sample->Add_IS Vortex 3. Vortex Add_IS->Vortex Condition 4. Condition SPE Cartridge (Methanol, then Water) Vortex->Condition Load 5. Load Sample Condition->Load Wash 6. Wash Cartridge (e.g., 5% Methanol in Water) Load->Wash Elute 7. Elute Analyte (e.g., Acetonitrile) Wash->Elute Evaporate 8. Evaporate Eluate to Dryness Elute->Evaporate Reconstitute 9. Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze 10. Inject into LC-MS/MS Reconstitute->Analyze Compliance Monitoring Workflow Start Albendazole Administration (MDA Program) Urine_Collection Urine Sample Collection (within 96 hours) Start->Urine_Collection Sample_Prep Sample Preparation (SPE) Urine_Collection->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis Data_Analysis Data Analysis and Quantification LCMS_Analysis->Data_Analysis Compliance_Decision Compliance Decision Data_Analysis->Compliance_Decision Compliant Compliant Compliance_Decision->Compliant ABZ-2-NH2-SO2 Detected Non_Compliant Non-Compliant Compliance_Decision->Non_Compliant ABZ-2-NH2-SO2 Not Detected

References

Application Note: Preparation of Albendazole-2-aminosulfone Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albendazole is a broad-spectrum benzimidazole anthelmintic widely used in human and veterinary medicine. Its metabolism in vivo is rapid, proceeding through oxidation to the active metabolite, albendazole sulfoxide, and subsequently to the inactive albendazole sulfone. A further metabolic step leads to the formation of albendazole-2-aminosulfone (ABZ-2NH2-SO2), a key marker residue for monitoring albendazole use in food-producing animals.[1][2] The availability of a high-purity analytical standard of this compound is crucial for the development and validation of analytical methods aimed at drug residue analysis, pharmacokinetic studies, and impurity profiling.

This application note provides a detailed protocol for the chemical synthesis, purification, and analytical characterization of this compound to produce a reference standard of high purity (≥99.0%). The procedure follows a two-step synthetic route starting from albendazole, followed by rigorous purification and characterization.

Synthesis and Purification Protocols

The preparation of this compound is achieved through a two-step synthesis. The first step involves the oxidation of Albendazole to Albendazole Sulfone. The second step is the conversion of Albendazole Sulfone to the target compound, this compound.

Protocol 1: Synthesis of Albendazole Sulfone (Intermediate)

This protocol is adapted from established oxidation methods for benzimidazole sulfides.[1][3][4]

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve Albendazole (10.0 g) in glacial acetic acid (150 mL).

  • Oxidation: Cool the solution in an ice bath to approximately 10-15°C. Slowly add 30% hydrogen peroxide (H₂O₂) (25 mL) dropwise while maintaining the temperature below 20°C.

  • Reaction: After the initial addition, add another portion of 30% hydrogen peroxide (25 mL) and allow the reaction mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Hexane:Ethyl Acetate (1:1).[4]

  • Neutralization and Precipitation: Once the reaction is complete, carefully pour the mixture into a beaker containing 500 mL of cold water. Neutralize the solution to pH 7.0 by the slow addition of an 8 M sodium hydroxide solution.[1] A white precipitate of crude Albendazole Sulfone will form.

  • Isolation: Filter the precipitate using a Buchner funnel and wash the filter cake thoroughly with deionized water (3 x 100 mL).

  • Drying: Dry the crude Albendazole Sulfone in a vacuum oven at 60°C to a constant weight. A typical yield is in the range of 80-90%.

Protocol 2: Synthesis of this compound

This protocol describes the conversion of the intermediate, Albendazole Sulfone, to the final product.[4]

  • Reaction Setup: In a round-bottom flask, add the dried crude Albendazole Sulfone (5.0 g).

  • Hydrolysis: Add a 1:1 (v/v) mixture of concentrated sulfuric acid and water (60 mL) to the flask at room temperature.

  • Reflux: Heat the reaction mixture to reflux (approximately 100-110°C) and maintain for 6-7 hours.[4] Monitor the reaction by TLC.

  • Work-up and Extraction: Cool the reaction mass to room temperature. Carefully neutralize the mixture by adding it to a beaker containing a saturated sodium bicarbonate solution (~200-250 mL) until the pH is approximately 8. Extract the aqueous layer with ethyl acetate (5 x 50 mL).[4]

  • Drying and Concentration: Combine the organic layers and wash with deionized water (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 3: Purification of this compound

To achieve the high purity required for an analytical standard, the crude product is purified by column chromatography followed by recrystallization.

  • Column Chromatography:

    • Prepare a silica gel slurry in 30% ethyl acetate in hexane and pack it into a glass column.

    • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

    • Load the adsorbed product onto the column.

    • Elute the column with a mobile phase of 30% ethyl acetate in hexane, gradually increasing the polarity to 40% ethyl acetate in hexane.[4]

    • Collect fractions and monitor by TLC to pool the fractions containing the pure product.

    • Evaporate the solvent from the pooled fractions to yield the purified product.

  • Recrystallization:

    • Dissolve the purified product from the column in a minimal amount of hot methanol.

    • Allow the solution to cool slowly to room temperature, then place it in a refrigerator at 4°C for several hours to facilitate crystallization.

    • Filter the crystals and wash with a small amount of cold methanol.

    • Dry the final product under vacuum at 50°C. The expected product is a buff-colored solid.[4]

Analytical Characterization Protocols

The identity, purity, and potency of the prepared analytical standard must be rigorously confirmed.

Protocol 4: Purity Determination by HPLC-UV

This method is suitable for assessing the purity of the final compound.[5][6][7]

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution of the purified this compound in methanol at a concentration of 100 µg/mL.

    • Sample Solution: Accurately weigh and dissolve the prepared standard in methanol to a nominal concentration of 100 µg/mL.

  • Chromatographic Conditions:

    • Instrument: High-Performance Liquid Chromatography system with a UV/PDA detector.

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[5]

    • Mobile Phase: Acetonitrile and 0.025 M ammonium acetate buffer (pH 6.6) in a gradient elution.[5]

    • Flow Rate: 1.2 mL/min.[5][6]

    • Detection Wavelength: 295 nm.[6]

    • Injection Volume: 20 µL.

  • Analysis:

    • Inject the sample solution and analyze the chromatogram for the presence of impurities.

    • Calculate the purity by the area normalization method: Purity (%) = (Area of Principal Peak / Total Area of all Peaks) x 100

    • The acceptance criterion for an analytical standard is typically ≥99.0%.[8]

Protocol 5: Identity Confirmation by Mass Spectrometry (MS)

LC-MS/MS is used to confirm the molecular weight and fragmentation pattern of the synthesized compound.[9][10]

  • Sample Preparation: Prepare a dilute solution (e.g., 1 µg/mL) of the standard in an appropriate solvent like methanol or acetonitrile.

  • Instrumentation: Liquid Chromatography system coupled to a Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source operating in positive ion mode.

  • MS Parameters:

    • Monitor the precursor-to-product ion transition for this compound. The expected transition is m/z 240.2 -> 133.1.[9][10]

  • Analysis:

    • Infuse or inject the sample into the mass spectrometer.

    • Confirm the presence of the precursor ion [M+H]⁺ at m/z 240.2 and the characteristic product ion.

    • This confirmation provides unambiguous identification of the synthesized compound.

Data Presentation

The following tables summarize key analytical parameters for the characterization of this compound.

Table 1: HPLC-UV Method Parameters for Purity Analysis

ParameterConditionReference
Column C18 (4.6 mm x 250 mm, 5 µm)[5]
Mobile Phase Acetonitrile : 0.025 M Ammonium Acetate (pH 6.6)[5]
Elution Mode Gradient[5]
Flow Rate 1.2 mL/min[5][6]
Detection (UV) 295 nm[6]
Purity Standard ≥99.0%[8]

Table 2: Mass Spectrometry Parameters for Identity Confirmation

ParameterValueReference
Ionization Mode ESI Positive[9]
Precursor Ion [M+H]⁺ (m/z) 240.2[9][10]
Product Ion (m/z) 133.1[9][10]
Molecular Formula C₁₀H₁₃N₃O₂S[10][11]
Molecular Weight 239.29 g/mol [8][10]

Visualizations

The following diagrams illustrate the logical workflow for the preparation and certification of the analytical standard.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_characterization Characterization & Certification Albendazole Start: Albendazole Oxidation Protocol 1: Oxidation (H2O2, Acetic Acid) Albendazole->Oxidation Albendazole_Sulfone Intermediate: Albendazole Sulfone Oxidation->Albendazole_Sulfone Hydrolysis Protocol 2: Hydrolysis (H2SO4, H2O, Reflux) Albendazole_Sulfone->Hydrolysis Crude_Product Crude Product: This compound Hydrolysis->Crude_Product Column_Chromatography Protocol 3: Column Chromatography Crude_Product->Column_Chromatography Recrystallization Protocol 3: Recrystallization Column_Chromatography->Recrystallization Purified_Product Purified Product Recrystallization->Purified_Product Purity_Test Protocol 4: HPLC-UV Purity Assay (≥99.0%) Purified_Product->Purity_Test Identity_Test Protocol 5: LC-MS/MS Identity Confirmation Purified_Product->Identity_Test Final_Standard Certified Analytical Standard Purity_Test->Final_Standard Identity_Test->Final_Standard

Caption: Workflow for Synthesis and Certification.

Conclusion

This application note provides a comprehensive and detailed methodology for the preparation of this compound as a high-purity analytical standard. By following the outlined protocols for synthesis, purification, and characterization, research and quality control laboratories can reliably produce this essential reference material. The availability of a well-characterized standard is fundamental for ensuring the accuracy and reliability of analytical data in regulatory compliance, drug metabolism research, and pharmaceutical development.

References

Application Notes & Protocols: Liquid Chromatography Methods for the Separation of Albendazole Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albendazole is a broad-spectrum benzimidazole anthelmintic agent widely used in the treatment of various parasitic infestations in both humans and animals. Following oral administration, albendazole undergoes extensive and rapid first-pass metabolism in the liver. The parent drug is often undetectable in plasma.[1][2] The primary and pharmacologically active metabolite is albendazole sulfoxide, which is subsequently oxidized to the inactive metabolite, albendazole sulfone.[1][2][3] Consequently, the quantitative analysis of these major metabolites is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.[2]

These application notes provide detailed protocols for the quantitative determination of albendazole and its principal metabolites in plasma using High-Performance Liquid Chromatography (HPLC) with UV/photodiode array detection and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Metabolic Pathway of Albendazole

The metabolic conversion of albendazole primarily occurs in the liver. The parent compound is rapidly metabolized to its active form, albendazole sulfoxide, and then to the inactive albendazole sulfone.

Albendazole Metabolism Metabolic Pathway of Albendazole Albendazole Albendazole Albendazole_Sulfoxide Albendazole Sulfoxide (Active Metabolite) Albendazole->Albendazole_Sulfoxide Oxidation (First-Pass Metabolism) Albendazole_Sulfone Albendazole Sulfone (Inactive Metabolite) Albendazole_Sulfoxide->Albendazole_Sulfone Oxidation

Metabolic pathway of albendazole in the liver.

Quantitative Data Summary

The following tables summarize the quantitative data from various validated liquid chromatography methods for the analysis of albendazole and its metabolites.

Table 1: HPLC Methods with UV/PDA Detection

Analyte(s)ColumnMobile PhaseDetectionLinearity Range (µg/mL)LOQ (µg/mL)Retention Times (min)Reference
ABZ, ABZSO, ABZSO₂XBridge® C18 (4.6 x 250 mm, 5 µm)Acetonitrile:0.025 M Ammonium Acetate (pH 6.6), GradientPDA (292 nm)0.025 - 2.00.025Not specified[4][5]
ABZSO, ABZSO₂RP-18Acetonitrile:0.25N Sodium Acetate (3:7, v/v), pH 5.0UV (290 nm)ASOX: 0.10-50.0, ASON: 0.02-10.0ASOX: 0.04, ASON: 0.01Not specified[3][6]
ABZ, ABZSO, ABZSO₂µBondapak Phenyl (3.9 x 300 mm)1.25% Triethylamine in Water:Methanol:Acetonitrile (72:15:13, v/v/v), pH 3.1UV (295 nm)ABZ: 0.02-0.6, ABZSO: 0.02-1.0, ABZSO₂: 0.02-0.3Not specifiedABZ: ~24.4, ABZSO: ~7.9, ABZSO₂: ~13.4[7]
ABZSO, ABZSO₂Thermohypersil ODS C18 (4.6 x 250 mm, 5 µm)Acetonitrile:0.025M Ammonium Phosphate (pH 5.0)UV (295 nm)0.01 - 2.00.01ABZSO: ~3.57, ABZSO₂: ~5.93[1]

ABZ: Albendazole, ABZSO: Albendazole Sulfoxide, ABZSO₂: Albendazole Sulfone

Table 2: UPLC-MS/MS Methods

Analyte(s)ColumnMobile PhaseDetectionLinearity Range (ng/mL)LOQ (ng/mL)Reference
ABZ, ABZSOHypurity C18 (50 x 4.6 mm, 5 µm)Acetonitrile:2.0 mM Ammonium Acetate (80:20, v/v), pH 5.0ESI+ABZ: 0.200–50.0, ABZSO: 3.00–600ABZ: 0.200, ABZSO: 3.00[8]
ABZ, ABZSO, ABZSO₂Acquity® BEH C18 (100 x 2.1 mm, 1.7 µm)A: 0.05% Formic Acid in Water, B: 0.05% Formic Acid in Methanol, GradientESI+ABZ/ABZ-ON: 0.1–200, ABZ-OX: 0.5–1000ABZ/ABZ-ON: 0.1, ABZ-OX: 0.5[9][10]
ABZ, ABZSO, ABZSO₂Not specifiedNot specifiedESI+ABZ: 0.25-200, ABZSO: 5-3500, ABZSO₂: 0.5-500Not specified[11]
ABZ, ABZSO, ABZSO₂, ABZSO₂-NH₂Not specifiedNot specifiedESI+Not specifiedABZ: 1.32, ABZSO: 16.67, ABZSO₂: 0.76, ABZSO₂-NH₂: 5.94[12]

ABZ: Albendazole, ABZSO/ABZ-OX: Albendazole Sulfoxide, ABZSO₂/ABZ-ON: Albendazole Sulfone, ABZSO₂-NH₂: Albendazole Amino Sulfone

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is adapted from a method for the simultaneous determination of albendazole and its metabolites in cattle plasma.[4][5]

Materials:

  • Oasis HLB 3 cc 60 mg SPE cartridges

  • Methanol (HPLC grade)

  • Ultrapure water

  • Nitrogen gas supply

  • Vortex mixer

  • Centrifuge

Procedure:

  • Cartridge Conditioning: Condition the Oasis HLB SPE cartridges by passing 1 mL of methanol followed by 1 mL of ultrapure water.

  • Sample Loading: Load 1 mL of the plasma sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 3 mL of water to remove interferences.

  • Drying: Dry the cartridge with a stream of air for 5 minutes.

  • Elution: Elute the analytes with 2 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue with 0.25 mL of the mobile phase.

  • Injection: Inject 50 µL of the reconstituted sample into the HPLC system.

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is based on a method for determining albendazole metabolites in plasma.[3][6]

Materials:

  • Chloroform-isopropanol (9:1, v/v)

  • n-Hexane

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Acidification & Extraction: To 500 µL of plasma, add the extraction solvent (chloroform-isopropanol, 9:1, v/v). The exact volume of solvent may need optimization.

  • Vortexing: Vortex the mixture thoroughly for several minutes to ensure complete extraction.

  • Centrifugation: Centrifuge the sample to separate the organic and aqueous layers.

  • Purification: Transfer the organic layer and purify the extract with n-hexane.

  • Evaporation & Reconstitution: Evaporate the purified organic extract to dryness and reconstitute in the mobile phase for injection.

Protocol 3: HPLC-PDA Analysis

This protocol is a generalized procedure based on several cited methods.[1][4][5][7]

Instrumentation:

  • HPLC system with a gradient pump

  • Autosampler

  • Column oven

  • Photodiode Array (PDA) detector

  • C18 or Phenyl reverse-phase column (e.g., XBridge® C18, 4.6 mm × 250 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic mixture of an organic solvent (typically acetonitrile) and an aqueous buffer (e.g., 0.025 M ammonium acetate, pH 6.6 or 0.025 M ammonium phosphate, pH 5.0).

  • Flow Rate: 1.0 - 1.2 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 25°C).

  • Detection Wavelength: 290 - 295 nm.

  • Injection Volume: 20 - 50 µL.

Example Gradient Program: A gradient can be optimized as follows: start with a lower percentage of organic phase, ramp up to a higher concentration to elute the analytes, hold for a period, and then return to the initial conditions for column re-equilibration. For example, a gradient could change from 27:73 to 50:50 (acetonitrile:buffer) over 5 minutes, hold for 4 minutes, and then return to 27:73.[4]

Protocol 4: UPLC-MS/MS Analysis

This protocol is a composite of high-sensitivity methods for bioequivalence studies.[8][9][10]

Instrumentation:

  • UPLC system

  • Autosampler

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • C18 UPLC column (e.g., Acquity® BEH C18, 100 x 2.1 mm, 1.7 µm)

Chromatographic Conditions:

  • Mobile Phase: A gradient elution using two solvents, typically:

    • A: 0.05% formic acid in water

    • B: 0.05% formic acid in methanol or acetonitrile

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Precursor > Product):

    • Albendazole: m/z 266.1 > 234.1[12]

    • Albendazole Sulfoxide: m/z 282.2 > 208.1[12]

    • Albendazole Sulfone: m/z 298.2 > 159.1[12] (Note: Specific transitions should be optimized for the instrument in use)

Experimental Workflow

The general workflow for the analysis of albendazole metabolites in plasma is depicted below.

Experimental Workflow General Workflow for Albendazole Metabolite Analysis cluster_prep Sample Preparation cluster_analysis LC Analysis cluster_data Data Processing Plasma Plasma Sample Collection IS Internal Standard Spiking Plasma->IS Extraction Extraction (SPE or LLE) IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon Injection Sample Injection Evap_Recon->Injection Separation Chromatographic Separation (HPLC/UPLC) Injection->Separation Detection Detection (UV/PDA or MS/MS) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification

Workflow for albendazole metabolite analysis.

Chiral Separation

Albendazole sulfoxide is a chiral molecule, and its enantiomers may exhibit different pharmacological and toxicological profiles. Direct separation of these enantiomers can be achieved using chiral chromatography. Methods have been developed using columns derived from (S)-N-(3,5-dinitrobenzoyl) tyrosine or polysaccharide-based chiral stationary phases like amylose tris(3,5-dimethylphenylcarbamate) for this purpose.[13][14] Multidimensional HPLC (achiral-chiral) can also be employed for the direct analysis of these metabolites in complex matrices like microsomal fractions.[13]

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in Albendazole-2-aminosulfone Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the quantitative analysis of Albendazole-2-aminosulfone.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, by co-eluting endogenous components from the sample matrix (e.g., plasma, milk).[1] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of your analytical method.[1] In complex biological matrices, components like phospholipids, proteins, and salts are common sources of these interferences.[1][2]

Q2: I am observing poor reproducibility and inaccurate results in my this compound quantification. Could matrix effects be the cause?

A2: Yes, poor reproducibility and accuracy are classic indicators of uncompensated matrix effects.[1][2] These issues often arise from variations in the composition of the biological matrix between different samples, leading to inconsistent ion suppression or enhancement.

Q3: How can I assess the extent of matrix effects in my analysis?

A3: The matrix effect can be quantitatively evaluated by calculating the Matrix Factor (MF). This is determined by comparing the peak area of the analyte in a sample where the matrix extract is spiked after extraction (post-extraction spike) with the peak area of the analyte in a neat solution at the same concentration.

  • Matrix Factor (MF) = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

An MF value of less than 1 suggests ion suppression, while a value greater than 1 indicates ion enhancement. An MF value close to 1 implies a negligible matrix effect. To account for the variability of the matrix effect, it is recommended to assess it in at least six different lots of the biological matrix.

Q4: What are the most effective strategies to minimize matrix effects for this compound analysis?

A4: A multi-pronged approach is often the most effective way to mitigate matrix effects:

  • Optimized Sample Preparation: The primary goal is to remove interfering endogenous components from the sample. The choice of technique depends on the matrix and the required sensitivity. Common methods include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[1]

  • Chromatographic Separation: Fine-tuning your HPLC or UHPLC method can help separate this compound from co-eluting matrix components.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is a highly effective strategy to compensate for matrix effects that cannot be eliminated through sample cleanup or chromatography. A SIL-IS is chemically almost identical to the analyte and will be affected by the matrix in a similar manner, allowing for accurate correction during data analysis.[1]

Troubleshooting Guide

Issue 1: Low Analyte Recovery

If you are experiencing low recovery for this compound, consider the following troubleshooting steps:

  • Suboptimal Extraction Protocol: Review and optimize your chosen extraction procedure (PPT, LLE, or SPE). This includes evaluating different solvents, pH conditions, and sorbents.

  • Inefficient Protein Precipitation: If using PPT, ensure complete precipitation by using a sufficient volume of cold precipitation solvent and adequate vortexing.

  • Analyte Adsorption: Albendazole and its metabolites can adsorb to container surfaces. Consider using low-adsorption tubes and pipette tips to minimize this effect.[1]

Experimental Protocols & Data

Sample Preparation Methodologies

Effective sample preparation is crucial for minimizing matrix effects. Below are detailed protocols for common techniques used in the analysis of this compound and related metabolites.

This protocol is adapted from a validated method for the simultaneous determination of Albendazole and its metabolites in human plasma.[3]

  • Sample Pre-treatment: To 100 µL of plasma, add the internal standard solution.

  • SPE Cartridge Conditioning: Condition a Strata™-X (30 mg/1 mL) SPE cartridge by sequentially passing 1.0 mL of methanol and 1.0 mL of water.[3]

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge twice with 1.0 mL of 10% (v/v) methanol in water to remove polar interferences.

  • Elution: Elute the analytes with 1.0 mL of the mobile phase (e.g., acetonitrile:2.0 mM ammonium acetate, pH 5.0 (80:20, v/v)).[3]

  • Injection: Vortex the eluate and inject an aliquot into the LC-MS/MS system.

  • Precipitation: To a volume of plasma, add three volumes of cold acetonitrile containing 0.1% formic acid.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for injection.

This protocol is based on a method for the determination of this compound in bovine milk.[4]

  • Acid Hydrolysis: Perform an acid hydrolysis of the milk sample.

  • Extraction: Follow with a liquid-liquid extraction using an appropriate organic solvent.

  • Clean-up: Further clean up the extract using a solid-liquid phase clean-up step.

  • Analysis: Analyze the final extract by HPLC with fluorometric detection or LC-MS/MS.

Quantitative Data Summary

The following tables summarize the performance of different sample preparation and analytical methods for Albendazole and its metabolites, including this compound.

Table 1: Comparison of Sample Preparation Techniques for Albendazole and its Metabolites

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Recovery Variable, can be lower due to co-precipitationGenerally goodHigh and reproducible[3]
Matrix Effect Higher, as it is less selective in removing interferencesModerateLower, provides cleaner extracts[1][3]
Throughput High, simple and fastModerateLower, more labor-intensive
Cost LowLow to moderateHigh

Table 2: Reported Recovery and Matrix Effect Data for Albendazole Metabolites

AnalyteMatrixSample PreparationRecovery (%)IS-Normalized Matrix FactorReference
AlbendazoleHuman PlasmaSPE86.03 - 89.660.985 - 1.042[3]
Albendazole SulfoxideHuman PlasmaSPE86.03 - 89.660.985 - 1.042[3]
This compoundBovine MilkLLE91.8 - 104.1Not Reported[4]

Visualizations

Metabolic Pathway of Albendazole

Albendazole Metabolism Albendazole Albendazole Albendazole_Sulfoxide Albendazole Sulfoxide (Active Metabolite) Albendazole->Albendazole_Sulfoxide Oxidation Albendazole_Sulfone Albendazole Sulfone (Inactive Metabolite) Albendazole_Sulfoxide->Albendazole_Sulfone Oxidation Albendazole_2_aminosulfone This compound Albendazole_Sulfoxide->Albendazole_2_aminosulfone Further Metabolism

Metabolic pathway of Albendazole.
General Workflow for Overcoming Matrix Effects

Matrix Effect Troubleshooting Workflow Start Poor Reproducibility / Inaccurate Results Assess_ME Assess Matrix Effect (Post-Extraction Spike) Start->Assess_ME Optimize_SP Optimize Sample Preparation (e.g., SPE, LLE) Assess_ME->Optimize_SP Significant Matrix Effect Validation Method Validation Assess_ME->Validation Negligible Matrix Effect Optimize_Chroma Optimize Chromatography Optimize_SP->Optimize_Chroma Use_SIL_IS Implement Stable Isotope-Labeled Internal Standard (SIL-IS) Optimize_Chroma->Use_SIL_IS Use_SIL_IS->Validation

Troubleshooting workflow for matrix effects.

References

Technical Support Center: Optimizing Albendazole-2-aminosulfone Recovery from Dried Blood Spots

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Albendazole-2-aminosulfone from dried blood spots (DBS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.

Troubleshooting Guides

This section addresses common issues encountered during the extraction and analysis of this compound from DBS samples.

Issue 1: Low Recovery of this compound

Low recovery is a frequent challenge in DBS analysis, particularly for more polar metabolites like this compound. The complex nature of the DBS matrix can lead to strong interactions with the analyte, making efficient extraction difficult.

  • Potential Cause 1: Suboptimal Extraction Solvent

    • Solution: The choice of extraction solvent is critical for disrupting the interactions between this compound and the filter paper matrix. Due to its polar nature, a solvent system with a significant polar component is required.

      • Recommendation: Start with a mixture of acetonitrile and water (e.g., 4:1 v/v) with the addition of a small percentage of formic acid (e.g., 0.1%).[1] The organic solvent disrupts protein binding, while the aqueous component helps to solvate the polar analyte. The acidic modifier helps to improve the solubility of this compound.

      • Alternative: Methanol-based solvent systems can also be effective. For polar metabolites, an 80% aqueous methanol solution with 0.1% formic acid has been shown to improve recovery.

  • Potential Cause 2: Inefficient Extraction Procedure

    • Solution: Physical disruption techniques are often necessary to ensure the complete release of the analyte from the DBS matrix.

      • Recommendation: Incorporate sonication and agitation steps into your protocol. A common approach is to agitate the sample for a short period (e.g., 5 minutes) followed by a longer sonication step (e.g., 1 hour).[1]

      • Tip: Ensure the entire DBS punch is fully submerged in the extraction solvent throughout these steps.

  • Potential Cause 3: Analyte Adsorption

    • Solution: Albendazole and its metabolites can adsorb to plasticware and glassware, leading to losses during sample processing.

      • Recommendation: Use low-adsorption microcentrifuge tubes and pipette tips to minimize this effect.

Issue 2: High Matrix Effects

Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, can lead to ion suppression or enhancement, impacting the accuracy and precision of your results.[2]

  • Potential Cause 1: Insufficient Sample Cleanup

    • Solution: The blood matrix contains numerous endogenous components (e.g., phospholipids, proteins) that can interfere with the analysis. A robust sample cleanup strategy is essential.

      • Recommendation: Solid-Phase Extraction (SPE) is a highly effective technique for removing interfering matrix components.[2] For a polar analyte like this compound, a mixed-mode or a polar-functionalized SPE sorbent may be beneficial.

      • Alternative: While simpler, protein precipitation may be less effective at removing all matrix components. If using this method, ensure complete precipitation by using a sufficient volume of cold precipitation solvent and adequate vortexing.

  • Potential Cause 2: Co-elution of Interfering Compounds

    • Solution: Chromatographic separation should be optimized to separate this compound from matrix components.

      • Recommendation: Adjust the gradient profile of your LC method to achieve better resolution. The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for any remaining matrix effects.[2]

Frequently Asked Questions (FAQs)

Q1: What is a typical recovery rate for Albendazole metabolites from DBS?

A1: Studies have shown that the recovery of albendazole and its primary metabolites (sulfoxide and sulfone) from DBS can be challenging, with reported recoveries around 40-50%.[1] It was noted that altering extraction conditions such as longer agitation or sonication, or using different extraction solvents did not significantly improve these recovery rates.[1] For the more polar metabolite, this compound, specific recovery data from DBS is limited, but similar challenges are expected. However, in other biological matrices like silkworm hemolymph, using liquid-liquid extraction, recoveries for this compound have been reported to be between 96.46% and 106.14%. This suggests that the DBS matrix itself plays a significant role in the lower recovery rates.

Q2: How does the pH of the extraction solvent affect the recovery of this compound?

A2: The solubility of albendazole is known to be higher in acidic conditions. While specific data for this compound is not abundant, it is reasonable to expect a similar trend. Therefore, acidifying the extraction solvent with a small amount of formic acid (e.g., 0.1-0.2%) is a common practice to improve the solubility and subsequent extraction of albendazole and its metabolites.[1]

Q3: What are the recommended LC-MS/MS parameters for the analysis of this compound?

A3: For the analysis of this compound (also referred to as ABZSO2-NH2) by LC-MS/MS, the precursor-to-product ion transition has been reported as m/z 240.200 to 133.100 in positive electrospray ionization mode. It is crucial to optimize other MS parameters such as declustering potential, collision energy, and source parameters for your specific instrument to achieve the best sensitivity and specificity.

Q4: Can I use a simple protein precipitation method for sample preparation?

A4: While protein precipitation is a simpler and faster method compared to SPE, it may not be as effective in removing all matrix components that can cause interference in LC-MS/MS analysis. For quantitative analysis, especially when high accuracy and precision are required, SPE is generally the recommended approach for cleaning up complex biological samples like blood.[2]

Q5: How can I troubleshoot variability in my results between different DBS samples?

A5: Variability between samples can be due to several factors, including inconsistencies in the blood spot volume or hematocrit levels, inconsistent extraction efficiency, or variable matrix effects. To minimize this:

  • Ensure that the DBS are of uniform size and completely dried before extraction.

  • Use a consistent and validated extraction protocol for all samples.

  • The use of a stable isotope-labeled internal standard is highly recommended to normalize for variations in extraction recovery and matrix effects.[2]

Data Presentation

Table 1: Recovery of Albendazole and its Metabolites from Different Matrices and Extraction Methods

AnalyteMatrixExtraction MethodExtraction SolventRecovery (%)Reference
AlbendazoleDried Blood SpotsSonication & AgitationAcetonitrile/Water (4:1) + 0.1% Formic Acid~40-50[1]
Albendazole SulfoxideDried Blood SpotsSonication & AgitationAcetonitrile/Water (4:1) + 0.1% Formic Acid~40-50[1]
Albendazole SulfoneDried Blood SpotsSonication & AgitationAcetonitrile/Water (4:1) + 0.1% Formic Acid~40-50[1]
This compoundSilkworm HemolymphLiquid-Liquid ExtractionNot Specified96.46 - 106.14
AlbendazolePig & Poultry MuscleLLE & SPEEthyl Acetate80.37 - 98.39
Albendazole SulfoxidePig & Poultry MuscleLLE & SPEEthyl Acetate84.65 - 97.93
Albendazole SulfonePig & Poultry MuscleLLE & SPEEthyl Acetate83.13 - 97.68
This compoundPig & Poultry MuscleLLE & SPEEthyl Acetate83.53 - 97.25

Experimental Protocols

Protocol 1: Extraction of this compound from Dried Blood Spots

This protocol is adapted from methods used for albendazole and its primary metabolites from DBS and is a good starting point for optimizing the recovery of this compound.[1]

  • Sample Punching: Punch a 3-mm disc from the center of the dried blood spot into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add the internal standard solution to the tube.

  • Extraction Solvent Addition: Add 200 µL of extraction solvent (Acetonitrile:Water 4:1, v/v with 0.1% formic acid).

  • Agitation: Vortex the tube for 5 minutes.

  • Sonication: Place the tube in an ultrasonic bath for 1 hour.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation (Optional but recommended for reducing matrix effects): Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Start: Dried Blood Spot punch Punch 3mm Disc start->punch add_is Add Internal Standard punch->add_is add_solvent Add Extraction Solvent (ACN:H2O with 0.1% Formic Acid) add_is->add_solvent agitate Agitate (5 min) add_solvent->agitate sonicate Sonicate (1 hour) agitate->sonicate centrifuge Centrifuge (14,000 x g, 10 min) sonicate->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness (Optional) transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject end End: Data Acquisition inject->end

Caption: Experimental workflow for the extraction of this compound from DBS.

troubleshooting_workflow cluster_extraction Extraction Optimization cluster_solutions Potential Solutions start Issue: Low Recovery of This compound check_solvent Is the extraction solvent optimal? start->check_solvent check_procedure Is the extraction procedure efficient? start->check_procedure check_adsorption Is analyte adsorption a problem? start->check_adsorption solution_solvent Use ACN:H2O with 0.1% Formic Acid or 80% MeOH with 0.1% Formic Acid check_solvent->solution_solvent solution_procedure Incorporate agitation and sonication steps check_procedure->solution_procedure solution_adsorption Use low-adsorption labware check_adsorption->solution_adsorption

Caption: Troubleshooting decision tree for low recovery of this compound.

References

Technical Support Center: Albendazole-2-Aminosulfone Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the long-term storage stability of albendazole-2-aminosulfone. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

For long-term stability, solid this compound should be stored at -20°C. While some suppliers may ship the compound at room temperature, consistent storage at low temperatures is crucial for maintaining its integrity over extended periods. Analytical standards of this compound have a limited shelf life, and it is important to refer to the expiry date provided on the product label.

Q2: How stable is this compound in prepared solutions?

A comprehensive study on the stability of benzimidazoles, including this compound, in working solutions was conducted over a 6-month period under various storage conditions.[1] It was determined that working solutions are most stable when stored at -80°C or -20°C.[1] For optimal results, it is recommended to prepare fresh standard working solutions monthly.[1]

Q3: What is the stability of this compound in biological matrices like milk and muscle tissue?

The stability of this compound in biological samples is dependent on the storage temperature. In a 6-month study, it was found that:

  • In milk , this compound is stable when stored at 4°C.[1]

  • In muscle tissue , stability is maintained when stored at -20°C.[1]

Q4: How do freeze-thaw cycles affect the stability of this compound in samples?

Short-term stability studies have investigated the effect of freeze-thaw cycles.[1] It is generally recommended to minimize the number of freeze-thaw cycles to prevent potential degradation of the analyte in stored samples.

Troubleshooting Guides

Issue 1: Inconsistent results in a long-term experiment using a stock solution of this compound.

  • Potential Cause: Degradation of the stock solution due to improper storage.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the stock solution has been consistently stored at -20°C or -80°C and protected from light.

    • Prepare Fresh Solution: If the stability of the current stock solution is in doubt, prepare a fresh working solution from a solid standard.

    • Perform a System Suitability Test: Before running experimental samples, analyze the freshly prepared standard to ensure the analytical system is performing correctly.

Issue 2: Low recovery of this compound from stored biological samples.

  • Potential Cause: Degradation of the analyte in the biological matrix due to incorrect storage temperature.

  • Troubleshooting Steps:

    • Review Storage Protocol: Ensure that milk samples were stored at 4°C and muscle tissue samples at -20°C as recommended.[1]

    • Evaluate Sample Handling: Minimize the time samples spend at room temperature during processing.

    • Assess Freeze-Thaw Cycles: If samples have undergone multiple freeze-thaw cycles, consider that this may have contributed to degradation. For future studies, aliquot samples into single-use volumes.

Data on Long-Term Stability

The following table summarizes the stability of this compound in various conditions over a 6-month period, as reported in a comprehensive study.

Matrix/SolutionStorage ConditionDurationStability Finding
Working Solution 4°C6 monthsUnstable
-20°C6 monthsStable
-80°C6 monthsStable
20°C (Light)6 monthsUnstable
20°C (Dark)6 monthsUnstable
Milk 4°C6 monthsStable
-20°C6 monthsUnstable
20°C (Light)6 monthsUnstable
20°C (Dark)6 monthsUnstable
Muscle 4°C6 monthsUnstable
-20°C6 monthsStable
20°C (Light)6 monthsUnstable
20°C (Dark)6 monthsUnstable

Data sourced from Çakar et al. (2024).[1]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Albendazole and its Metabolites

This protocol is adapted from a validated method for the simultaneous determination of albendazole and its metabolites.[2][3][4]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) or UV detector.

  • Column: XBridge® C18 (4.6 mm × 250 mm, 5 µm) or equivalent.[3]

  • Mobile Phase: Gradient elution with acetonitrile and 0.025 M ammonium acetate buffer (pH adjusted to 6.6).[3]

  • Flow Rate: 1.2 mL/min.[3]

  • Detection Wavelength: 292 nm.[3]

  • Sample Preparation (Plasma):

    • Perform a solid-phase extraction (SPE) of the plasma sample.

    • Reconstitute the dried extract in the mobile phase.

    • Inject the sample into the HPLC system.

  • Analysis: Monitor the chromatogram for the retention time of this compound and compare its peak area to a standard curve to determine the concentration. The appearance of new peaks or a decrease in the analyte peak area over time can indicate degradation.

Visualizations

experimental_workflow Experimental Workflow for Stability Testing cluster_prep Sample Preparation cluster_storage Long-Term Storage cluster_analysis Analysis prep_solid Prepare Stock Solution (Solid Standard) storage_conditions Store aliquots under different conditions (e.g., -20°C, 4°C, 20°C) prep_solid->storage_conditions prep_bio Spike Biological Matrix (e.g., Milk, Muscle) prep_bio->storage_conditions sampling Sample at defined time points (e.g., 0, 1, 3, 6 months) storage_conditions->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation (Compare to T=0) hplc->data

Caption: Workflow for assessing the long-term stability of this compound.

degradation_pathway Metabolic Pathway of Albendazole ABZ Albendazole ABZSO Albendazole Sulfoxide (Active Metabolite) ABZ->ABZSO Oxidation (CYP450, FMO) ABZ2NH2SO2 This compound ABZ->ABZ2NH2SO2 Metabolism ABZSO2 Albendazole Sulfone (Inactive Metabolite) ABZSO->ABZSO2 Oxidation (CYP450)

Caption: Simplified metabolic pathway of albendazole.

References

Technical Support Center: Optimizing Mobile Phase for Albendazole-2-aminosulfone HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of Albendazole-2-aminosulfone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their mobile phase and overcoming common chromatographic challenges.

Frequently Asked Questions (FAQs)

Q1: What are typical starting conditions for an HPLC method to analyze this compound?

A common starting point for reversed-phase HPLC analysis of Albendazole and its metabolites, including this compound, involves a C18 column and a mobile phase consisting of an organic solvent (like acetonitrile or methanol) and an aqueous buffer. A gradient elution is often employed to achieve good separation of Albendazole and its various metabolites.[1][2][3]

Q2: My peak for this compound is showing significant tailing. What are the possible causes and solutions?

Peak tailing is a common issue and can be caused by several factors:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based column packing can interact with basic compounds, causing tailing.[4][5]

    • Solution: Add a buffer to your mobile phase (e.g., phosphate or acetate buffer) to maintain a consistent pH and suppress silanol interactions.[4] Lowering the mobile phase pH can also help by protonating the silanol groups.[6] The use of a base-deactivated column can also mitigate this issue.

  • Column Contamination: Buildup of contaminants on the column inlet frit or packing material can lead to poor peak shape.

    • Solution: Use a guard column to protect the analytical column.[6][7] Also, ensure proper sample clean-up and filter all samples and mobile phases.[6]

  • Extra-column Effects: Broadening of the peak can occur outside of the column, for instance, in the tubing or detector flow cell.

    • Solution: Minimize the length and diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected.

Q3: I am not getting good resolution between this compound and other related compounds or impurities. How can I improve this?

Improving resolution often requires adjusting the mobile phase composition or other chromatographic parameters:

  • Optimize Organic Solvent Ratio: In reversed-phase chromatography, decreasing the percentage of the organic solvent in the mobile phase will generally increase retention time and can improve the separation of closely eluting peaks.

  • Change the Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different solvent properties.

  • Adjust pH of the Mobile Phase: The retention of ionizable compounds like Albendazole and its metabolites is highly dependent on the pH of the mobile phase. Small adjustments to the buffer pH can significantly impact resolution.[1][8]

  • Employ Gradient Elution: A gradient elution, where the mobile phase composition is changed over the course of the run, is often necessary to resolve a complex mixture of compounds with different polarities.[1][3][8]

Q4: My run time is too long. How can I shorten it without sacrificing resolution?

To reduce the analysis time:

  • Increase Flow Rate: A higher flow rate will decrease the run time, but it will also increase backpressure and may reduce resolution. This needs to be balanced.

  • Use a Shorter Column or Smaller Particle Size: Shorter columns or columns packed with smaller particles (as in UHPLC) can provide faster separations with good efficiency.[8]

  • Increase the Initial Percentage of Organic Solvent: In a gradient method, starting with a higher proportion of organic solvent can elute early peaks faster.

  • Steepen the Gradient: A faster change in the mobile phase composition during a gradient run will shorten the overall analysis time.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

This guide will help you diagnose and resolve common peak shape issues.

Troubleshooting Workflow for Poor Peak Shape

PoorPeakShape Start Poor Peak Shape (Tailing/Fronting) CheckColumn Check Column History & Age Start->CheckColumn SampleSolvent Is Sample Solvent Stronger Than Mobile Phase? Start->SampleSolvent Silanol Suspect Silanol Interactions? Start->Silanol ReplaceColumn Replace Column CheckColumn->ReplaceColumn Old or Contaminated DiluteSample Dilute Sample in Mobile Phase SampleSolvent->DiluteSample Yes AdjustpH Adjust Mobile Phase pH or Add Buffer Silanol->AdjustpH Yes

Caption: A logical workflow for troubleshooting poor HPLC peak shapes.

Issue 2: Inadequate Resolution

Use this guide to improve the separation between your analyte peaks.

Troubleshooting Workflow for Inadequate Resolution

InadequateResolution Start Inadequate Resolution OptimizeGradient Optimize Gradient Profile Start->OptimizeGradient ChangeSolvent Change Organic Solvent Start->ChangeSolvent AdjustpH Adjust Mobile Phase pH Start->AdjustpH ShallowGradient Make Gradient Shallower OptimizeGradient->ShallowGradient SwitchSolvent Switch Acetonitrile <=> Methanol ChangeSolvent->SwitchSolvent ModifypH Modify Buffer pH (±0.2 units) AdjustpH->ModifypH

Caption: A decision tree for improving HPLC peak resolution.

Data Presentation

The following tables summarize various HPLC and UHPLC methods used for the analysis of Albendazole and its metabolites, providing a comparative overview of different mobile phase compositions and chromatographic conditions.

Table 1: Summary of HPLC Methods for Albendazole and Metabolites

ParameterMethod 1[1]Method 2[2]Method 3[9]
Column XBridge C18 (4.6 x 250 mm, 5 µm)Thermohypersil ODS C18 (4.6 x 250 mm, 5 µm)Nucleosil C18 (250 x 4.6 mm, 5 µm)
Mobile Phase A Ammonium acetate buffer (0.025 M, pH 6.6)Ammonium phosphate buffer (0.025 M, pH 5.0)10 nM Potassium dihydrogen phosphate (pH 3.5)
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile
Elution Mode GradientIsocraticNot specified
Flow Rate 1.2 mL/min1.2 mL/min1.0 mL/min
Detection PDA at 292 nmUV at 295 nmUV at 235 nm

Table 2: Summary of UHPLC Methods for Albendazole and Related Substances

ParameterMethod 4[8]Method 5[10]
Column Zorbax Eclipse Plus C18 (50 x 2.1 mm, 1.8 µm)ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Sodium acetate buffer (pH 4.2)Aqueous solution (0.2% formic acid, 0.05% triethylamine)
Mobile Phase B AcetonitrileAcetonitrile
Elution Mode GradientIsocratic (31% B)
Flow Rate 0.5 mL/minNot specified
Column Temp. 35 °C35 °C
Detection Not specifiedFluorescence

Experimental Protocols

Protocol 1: Gradient HPLC Method for Albendazole and its Metabolites

This protocol is based on a validated method for the simultaneous determination of Albendazole, Albendazole sulfoxide, and Albendazole sulfone (a close analogue to this compound).[1]

  • Preparation of Mobile Phase:

    • Mobile Phase A (Aqueous): Prepare a 0.025 M ammonium acetate buffer. Adjust the pH to 6.6 using 1 M HCl. Filter through a 0.45 µm membrane filter.

    • Mobile Phase B (Organic): HPLC grade acetonitrile.

  • Chromatographic Conditions:

    • Column: XBridge C18 (4.6 x 250 mm, 5 µm).

    • Flow Rate: 1.2 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: Ambient.

    • Detection: PDA detector at 292 nm.

  • Gradient Program:

    • Start with a ratio of 73% Mobile Phase A and 27% Mobile Phase B.

    • Over 5 minutes, linearly increase Mobile Phase B to 50%.

    • Hold at 50% Mobile Phase B for 4 minutes.

    • In 1 minute, return to the initial conditions (27% Mobile Phase B).

    • Equilibrate for 2 minutes before the next injection.

    • Total Run Time: 12 minutes.

Protocol 2: Isocratic HPLC Method for Albendazole Metabolites

This protocol is adapted from a method for the determination of Albendazole sulfoxide and Albendazole sulfone.[2]

  • Preparation of Mobile Phase:

    • Prepare a mobile phase consisting of a mixture of acetonitrile and 0.025 M ammonium phosphate buffer (pH 5.0). The exact ratio should be optimized for your specific column and system to achieve the desired separation. A good starting point is a 30:70 (v/v) ratio of acetonitrile to buffer.

    • Filter the mixed mobile phase through a 0.45 µm membrane filter and degas.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase (e.g., Thermohypersil ODS, 4.6 x 250 mm, 5 µm).

    • Flow Rate: 1.2 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 25 °C.

    • Detection: UV detector at 295 nm.

  • Run Time:

    • The total run time is approximately 18 minutes under these isocratic conditions.[2]

Disclaimer: These guides and protocols are intended for informational purposes and should be adapted and validated for your specific laboratory conditions and instrumentation.

References

Technical Support Center: Albendazole-2-aminosulfone LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce ion suppression in the LC-MS/MS analysis of Albendazole-2-aminosulfone.

Troubleshooting Guides

This section offers solutions to common problems encountered during the LC-MS/MS analysis of this compound, with a focus on mitigating ion suppression.

Problem: Low Signal Intensity or Complete Signal Loss for this compound

Possible Cause: Significant ion suppression from co-eluting matrix components is a primary suspect for reduced signal intensity.[1][2][3]

Solutions:

  • Optimize Sample Preparation: Inefficient sample cleanup is a major contributor to ion suppression.[1][2][4] Consider switching from a simple protein precipitation (PPT) method to a more rigorous technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to effectively remove interfering phospholipids and other matrix components.[1][5]

  • Chromatographic Separation: Enhance the separation of this compound from matrix interferences.[4][6]

    • Gradient Modification: Adjust the mobile phase gradient to increase the resolution between the analyte and interfering peaks.[7]

    • Column Chemistry: Experiment with a different stationary phase to alter selectivity.[7]

    • Flow Rate Reduction: Lowering the flow rate can sometimes reduce ion suppression.[7]

  • Sample Dilution: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[7][8]

  • Mass Spectrometer Optimization: Ensure that the MS parameters, including spray voltage, gas flow, and temperature, are optimized for this compound.[9]

Problem: Poor Reproducibility and Accuracy in Quantitative Analysis

Possible Cause: Inconsistent ion suppression across different samples, often due to variability in the sample matrix, can lead to poor reproducibility and accuracy.[8][10]

Solutions:

  • Implement a Robust Sample Preparation Method: A consistent and efficient sample preparation method, such as SPE, will minimize variability in matrix effects between samples.[5][8]

  • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective tool to compensate for ion suppression.[4][8][10] Since it has nearly identical physicochemical properties to the analyte, it experiences the same degree of suppression, allowing for accurate quantification based on the analyte-to-IS ratio.

  • Matrix-Matched Calibrators and Quality Controls: Preparing calibration standards and QCs in the same biological matrix as the study samples can help to compensate for consistent matrix effects.[4][8]

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for the analysis of this compound?

A1: Ion suppression is a phenomenon in LC-MS/MS where the ionization efficiency of a target analyte, such as this compound, is reduced by the presence of co-eluting components from the sample matrix.[1][4][7][8] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of the quantitative results.[2][8] In bioanalysis, endogenous components like phospholipids, salts, and proteins are common culprits of ion suppression.[1][10]

Q2: How can I determine if ion suppression is affecting my analysis?

A2: A post-column infusion experiment is a common method to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of the analyte solution into the MS while injecting a blank, extracted matrix sample onto the LC column. A dip in the baseline signal of the analyte indicates the retention times where co-eluting matrix components are causing ion suppression.[11][12][13]

Q3: Which sample preparation technique is most effective at reducing ion suppression for this compound?

A3: While protein precipitation (PPT) is a simple technique, it is often the least effective at removing matrix components that cause ion suppression.[1][5] Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are generally more effective at producing cleaner extracts and reducing matrix effects.[1][5] Specifically for albendazole and its metabolites, SPE has been shown to be a robust method.[14][15][16][17]

Q4: Can changing the ionization source help reduce ion suppression?

A4: In some cases, switching the ionization technique can mitigate ion suppression. For instance, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to ion suppression compared to Electrospray Ionization (ESI) for certain compounds.[7] It is worth evaluating both positive and negative ionization modes to see which provides a better response with less interference for this compound.[7]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Reducing Matrix Effects

Sample Preparation TechniqueGeneral Effectiveness in Removing InterferencesAnalyte RecoveryThroughput
Protein Precipitation (PPT) Low to ModerateGenerally GoodHigh
Liquid-Liquid Extraction (LLE) Moderate to HighVariable, can be low for polar analytesLow to Moderate
Solid-Phase Extraction (SPE) HighGood to ExcellentModerate

This table provides a general comparison. The optimal technique will depend on the specific matrix and analytical requirements.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Pre-treatment: To 100 µL of plasma, add an appropriate amount of a stable isotope-labeled internal standard for this compound.

  • SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge (e.g., polymeric reversed-phase with ion exchange) sequentially with 1 mL of methanol and 1 mL of water.[5]

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove hydrophilic interferences. A second wash with a stronger organic solvent (e.g., 20% methanol) can be used to remove more lipophilic interferences.

  • Elution: Elute this compound and the internal standard with 1 mL of an appropriate elution solvent (e.g., methanol with 2% formic acid).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase.

Visualizations

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Investigation & Optimization cluster_2 Solution Pathways cluster_3 Outcome start Low Signal or Poor Reproducibility check_sample_prep Evaluate Sample Preparation start->check_sample_prep Initial Check check_chromatography Optimize Chromatography start->check_chromatography use_sil_is Implement SIL-IS start->use_sil_is switch_to_spe Switch to SPE/LLE check_sample_prep->switch_to_spe Ineffective Cleanup adjust_gradient Adjust Gradient/Column check_chromatography->adjust_gradient Co-elution Observed add_sil_is Add SIL-IS use_sil_is->add_sil_is No IS Used end Improved Method Performance switch_to_spe->end adjust_gradient->end add_sil_is->end

Caption: Troubleshooting workflow for addressing ion suppression.

SPE_Workflow cluster_0 Sample Preparation cluster_1 Solid-Phase Extraction Steps cluster_2 Final Processing cluster_3 Analysis start Plasma Sample + SIL-IS condition 1. Condition Cartridge (Methanol, Water) start->condition load 2. Load Sample condition->load wash 3. Wash Interferences (e.g., 5% Methanol) load->wash elute 4. Elute Analyte (e.g., Methanol/Formic Acid) wash->elute evaporate 5. Evaporate to Dryness elute->evaporate reconstitute 6. Reconstitute in Mobile Phase evaporate->reconstitute end Inject into LC-MS/MS reconstitute->end

References

Impact of sample pH on Albendazole-2-aminosulfone extraction efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the impact of sample pH on the extraction efficiency of Albendazole-2-aminosulfone.

Frequently Asked Questions (FAQs)

Q1: How does the pH of a sample affect the extraction of this compound?

The pH of the sample is a critical factor that dictates the ionization state of this compound, which in turn influences its solubility in aqueous and organic solvents. This compound has a 2-aminobenzimidazole core structure. The amino group on this ring system is basic and can be protonated at acidic pH.

  • In acidic conditions (low pH): The amino group becomes protonated (-NH3+), making the molecule more polar and more soluble in aqueous solutions.

  • In alkaline conditions (high pH): The amino group is in its neutral, un-ionized form (-NH2), rendering the molecule less polar and more soluble in organic solvents.

Therefore, to efficiently extract this compound from an aqueous sample into an organic solvent (liquid-liquid extraction), the pH of the aqueous sample should be adjusted to be alkaline. This neutralizes the molecule, increasing its affinity for the organic phase.

Q2: What is the pKa of this compound?

Q3: Which type of extraction is more suitable for this compound, liquid-liquid extraction (LLE) or solid-phase extraction (SPE)?

Both LLE and SPE can be effectively used for the extraction of this compound, and the choice often depends on the sample matrix, desired level of cleanup, and available resources.

  • LLE: This is a common and effective method. By adjusting the sample to an alkaline pH, the analyte can be efficiently partitioned into an organic solvent like ethyl acetate.

  • SPE: This technique can offer higher selectivity and sample cleanup. The choice of the SPE sorbent and the pH of the loading, washing, and elution solvents are crucial for a successful extraction.

Q4: I am experiencing low recovery of this compound. What are the likely causes related to sample pH?

Low recovery is often linked to an inappropriate pH during the extraction step.

  • For Liquid-Liquid Extraction: If the pH of your aqueous sample is too low (acidic or neutral), a significant portion of the this compound will be in its protonated, more polar form. This will cause it to remain in the aqueous phase, leading to poor partitioning into the organic extraction solvent and consequently, low recovery.

  • For Solid-Phase Extraction: The pH of the sample loaded onto the cartridge is critical. For example, if you are using a reverse-phase (e.g., C18) cartridge, you will typically want the analyte to be in its neutral form to retain it on the non-polar sorbent. Therefore, loading the sample under alkaline conditions is advisable. Conversely, if you are using an ion-exchange sorbent, the pH must be adjusted to ensure the analyte carries the appropriate charge for retention.

Troubleshooting Guide

Issue Potential Cause (pH-related) Recommended Solution
Low Extraction Recovery The aqueous sample pH is too low (acidic or neutral) for liquid-liquid extraction into an organic solvent.Adjust the sample pH to be alkaline (e.g., pH 9-10) using a suitable base like potassium carbonate or ammonium hydroxide before adding the organic extraction solvent.
The pH of the sample loaded onto a solid-phase extraction (SPE) cartridge is incorrect for optimal retention.For reversed-phase SPE (e.g., C18), ensure the sample is at an alkaline pH to keep the analyte in its neutral, less polar form for better retention.
Poor Chromatographic Peak Shape The pH of the final extract reconstituted for HPLC analysis is incompatible with the mobile phase.Ensure the reconstitution solvent is compatible with the mobile phase. If the mobile phase is acidic, it may be beneficial to reconstitute the sample in a slightly acidic solution to ensure consistent protonation of the analyte before injection.
Matrix Effects in MS Detection Co-extraction of interfering compounds due to suboptimal pH during cleanup steps.Optimize the pH during sample cleanup. For example, in a liquid-liquid extraction, a wash step with a buffer at a specific pH might help remove certain interferences while retaining the analyte in the organic phase.

Quantitative Data on Extraction Efficiency

Analyte Matrix Extraction Method pH Condition Extraction Solvent Reported Recovery (%)
This compoundBovine MilkLiquid-Liquid Extraction after acid hydrolysisAcidic (hydrolysis)Not specified91.8 - 104.1
Albendazole & MetabolitesYellow Perch MuscleLiquid-Liquid ExtractionAlkaline (with K2CO3)Ethyl Acetate84 - 89

Detailed Experimental Protocols

Protocol 1: Extraction of this compound from Bovine Milk

This method utilizes an initial acid hydrolysis step followed by liquid-liquid extraction.

  • Sample Preparation: Take a known volume of bovine milk.

  • Acid Hydrolysis: Add a sufficient amount of acid to the milk sample to achieve hydrolysis. The exact concentration and volume of acid, as well as the temperature and duration of hydrolysis, should be optimized for the specific sample type.

  • pH Adjustment: After hydrolysis, cool the sample and adjust the pH to alkaline conditions using a suitable base.

  • Liquid-Liquid Extraction: Add an appropriate organic solvent (e.g., ethyl acetate). Vortex or shake vigorously for a set period to ensure thorough mixing and partitioning of the analyte into the organic phase.

  • Phase Separation: Centrifuge the sample to achieve a clear separation of the aqueous and organic layers.

  • Collection: Carefully collect the organic supernatant.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for chromatographic analysis.

Protocol 2: Extraction of Albendazole Metabolites from Fish Tissue

This protocol employs an alkaline liquid-liquid extraction.

  • Sample Homogenization: Homogenize a known weight of fish tissue.

  • Alkalinization: Add potassium carbonate to the homogenized tissue to make the sample alkaline.

  • First Extraction: Add ethyl acetate and shake vigorously.

  • Centrifugation: Centrifuge the sample to separate the solid and liquid phases.

  • Supernatant Collection: Collect the ethyl acetate supernatant.

  • Repeat Extraction: Repeat the extraction of the tissue pellet with ethyl acetate to maximize recovery.

  • Combined Extracts: Combine the supernatants from both extractions.

  • Cleanup: Perform further liquid-liquid partitioning steps as needed for cleanup.

  • Evaporation and Reconstitution: Evaporate the final organic extract to dryness and reconstitute the residue in the mobile phase for HPLC analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_analysis Analysis sample Aqueous Sample (e.g., Milk, Plasma) ph_adjust Adjust to Alkaline pH (e.g., pH 9-10) sample->ph_adjust add_solvent Add Organic Solvent (e.g., Ethyl Acetate) ph_adjust->add_solvent vortex Vortex / Shake add_solvent->vortex centrifuge Centrifuge for Phase Separation vortex->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic evaporate Evaporate to Dryness collect_organic->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute hplc Inject into HPLC/LC-MS reconstitute->hplc

Caption: Experimental workflow for the alkaline liquid-liquid extraction of this compound.

ph_impact cluster_conditions Sample pH Condition cluster_analyte_state Analyte State cluster_solubility Solubility & Extraction acidic Acidic pH (pH < pKa) protonated Protonated (Charged) -NH3+ acidic->protonated Favors alkaline Alkaline pH (pH > pKa) neutral Neutral (Uncharged) -NH2 alkaline->neutral Favors aqueous_sol High Aqueous Solubility (Poor Organic Extraction) protonated->aqueous_sol organic_sol High Organic Solubility (Good Organic Extraction) neutral->organic_sol

Caption: Logical relationship between sample pH and the extraction efficiency of this compound.

Technical Support Center: Troubleshooting Albendazole-2-aminosulfone Peak Tailing in Reverse-Phase Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving peak tailing issues with Albendazole-2-aminosulfone in reverse-phase chromatography. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common chromatographic challenges.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for the analysis of this compound?

A1: Peak tailing is a phenomenon in HPLC where a chromatographic peak is asymmetrical, exhibiting a trailing edge that is longer and more spread out than the leading edge.[1] In an ideal chromatogram, peaks are symmetrical and have a Gaussian shape. For quantitative analysis of this compound, peak tailing is problematic as it can lead to inaccurate peak integration, reduced sensitivity, and poor resolution between closely eluting peaks, compromising the reliability of the analytical method.[1]

Q2: What are the primary causes of peak tailing for this compound?

A2: The most common cause of peak tailing for compounds like this compound, which contains a basic amine group, is secondary interactions with residual silanol groups on the silica-based stationary phase of the HPLC column.[2][3][4] These acidic silanol groups can interact with the basic analyte, causing a secondary, stronger retention mechanism that leads to a delayed elution for some molecules, resulting in a "tail."[5][6] Other contributing factors can include mobile phase pH, column contamination, and issues with the HPLC system itself.[7][8]

Q3: How does the chemical structure of this compound contribute to peak tailing?

A3: this compound possesses a benzimidazole ring system with a primary amine group, making it a basic compound.[9][10] This amine group can be protonated at acidic to neutral pH, leading to a positive charge. This positive charge can then interact electrostatically with ionized, negatively charged silanol groups (Si-O⁻) on the surface of the silica packing material in the column, causing the peak tailing. The sulfone group, being polar, contributes to the overall polarity of the molecule.[11]

Q4: What is an acceptable peak asymmetry or tailing factor?

A4: The degree of peak tailing is often quantified by the asymmetry factor (As) or tailing factor (Tf). A value of 1.0 indicates a perfectly symmetrical peak. Generally, an asymmetry factor between 0.9 and 1.2 is considered acceptable for most applications. Values greater than 1.2 are typically indicative of significant peak tailing that should be addressed.[12]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving peak tailing issues for this compound.

Step 1: Evaluate and Optimize the Mobile Phase

Issue: The mobile phase pH is close to the pKa of this compound or is in a range that promotes silanol ionization.

Solution:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) is a common and effective strategy.[3][4] At a lower pH, the residual silanol groups on the silica surface are protonated (Si-OH), minimizing their ability to interact with the protonated basic analyte.[4]

  • Use a Buffer: Incorporate a buffer (e.g., phosphate or acetate) in the mobile phase to maintain a stable pH.[4] A buffer concentration of 10-50 mM is typically sufficient.

  • Add a Mobile Phase Modifier: For particularly stubborn tailing, a small amount of a basic modifier, such as triethylamine (TEA), can be added to the mobile phase (e.g., 0.05-0.1%).[13] TEA acts as a competing base, binding to the active silanol sites and masking them from interacting with the analyte.

Step 2: Assess the HPLC Column

Issue: The column chemistry or condition is contributing to secondary interactions.

Solution:

  • Use an End-Capped Column: Modern, high-purity silica columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups, making them less active.[3][14] If you are not already using one, switching to a well-end-capped C18 or a polar-embedded phase column can significantly reduce tailing.

  • Consider an Alternative Stationary Phase: For compounds containing sulfone groups, a biphenyl stationary phase can offer alternative selectivity and improved peak shape due to π-π interactions.[11]

  • Column Cleaning and Regeneration: If the column has been in use for some time, it may be contaminated with strongly retained compounds. Follow the manufacturer's instructions for column flushing and regeneration. A typical procedure involves washing with a series of solvents of decreasing and then increasing polarity.

  • Check for Column Voids: A sudden shock or pressure change can cause a void at the head of the column, leading to peak distortion. If a void is suspected, the column may need to be replaced.[7]

Step 3: Review Instrumental Parameters

Issue: Extra-column band broadening or other system issues are causing peak distortion.

Solution:

  • Minimize Tubing Length and Diameter: Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005 inches) to minimize dead volume.[2]

  • Check Fittings and Connections: Improperly seated fittings can create small voids and contribute to band broadening.[15]

  • Sample Solvent: Whenever possible, dissolve the sample in the mobile phase or a weaker solvent. Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.[1]

  • Reduce Injection Volume: Injecting too large a sample volume or too high a concentration can overload the column, leading to peak fronting or tailing.[14] Try reducing the injection volume or diluting the sample.

Quantitative Data Summary

The following tables provide a summary of typical experimental parameters and their impact on peak asymmetry for basic compounds like this compound.

Table 1: Effect of Mobile Phase pH on Peak Asymmetry

Mobile Phase pHTypical BufferExpected Asymmetry Factor (As) for Basic AnalytesRationale
7.0Phosphate> 1.5Silanols are ionized, leading to strong secondary interactions.[3]
5.0Acetate1.3 - 1.5Partial ionization of silanols still causes significant tailing.
3.0Phosphate/Formate1.0 - 1.2Silanols are protonated, minimizing secondary interactions.[3]

Table 2: Common HPLC Methods for Albendazole and its Metabolites

Analyte(s)ColumnMobile PhasepHReference
Albendazole & IvermectinInertsil ODS (150x4.6 mm, 5µm)Sodium Phosphate Buffer: Methanol (25:75 v/v)3.5[16]
Albendazole MetabolitesC18 (250x4.6 mm, 5µm)Acetonitrile: Ammonium Phosphate Buffer (0.025M)5.0[5]
Albendazole & MetabolitesXBridge C18 (250x4.6 mm, 5µm)Acetonitrile: Ammonium Acetate Buffer (0.025M)6.6[4]
Albendazole & MetabolitesACQUITY UPLC BEH C18 (100x2.1 mm, 1.7µm)Acetonitrile: 0.2% Formic Acid (aq) with 0.05% TEANot specified[13]

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

  • Prepare Mobile Phases: Prepare three batches of the aqueous component of your mobile phase, buffered at pH 7.0, 5.0, and 3.0 using an appropriate buffer (e.g., 20 mM potassium phosphate).

  • Prepare Organic Phase: Use HPLC-grade acetonitrile or methanol as the organic modifier.

  • Equilibrate the System: Start with the mobile phase at pH 7.0. Equilibrate the column until a stable baseline is achieved.

  • Inject Standard: Inject a standard solution of this compound and record the chromatogram.

  • Calculate Asymmetry: Calculate the peak asymmetry factor for the analyte peak.

  • Repeat for Lower pH: Sequentially switch to the pH 5.0 and then the pH 3.0 mobile phases, ensuring proper equilibration between each change. Repeat the injection and asymmetry calculation for each pH.

  • Compare Results: Compare the peak shapes obtained at the different pH values to determine the optimal pH for symmetrical peaks.

Protocol 2: Column Flushing and Cleaning

  • Disconnect from Detector: Disconnect the column from the detector to avoid contamination.

  • Flush with Mobile Phase (no buffer): Flush the column with the mobile phase composition but without the buffer salts (e.g., 50:50 acetonitrile/water) for 20-30 column volumes.

  • Organic Wash: Flush with 100% acetonitrile for 30-40 column volumes.

  • Stronger Solvent Wash (if necessary): If contamination is suspected to be non-polar, flush with isopropanol for 30-40 column volumes.

  • Re-equilibration: Gradually re-introduce the mobile phase, starting with the organic solvent and stepping down to the final mobile phase composition. Equilibrate until the baseline is stable before reconnecting the detector.

Visualizations

G Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed (As > 1.2) step1 Step 1: Mobile Phase Is pH low (e.g., < 3.5)? start->step1 solution1 Action: Lower mobile phase pH to 2.5-3.5 with an appropriate buffer. step1->solution1 No step2 Step 2: Column Is it a modern, end-capped column? step1->step2 Yes step1_yes Yes step1_no No solution1->step2 solution2 Action: Switch to a high-purity, end-capped C18 column. step2->solution2 No step3 Step 3: Modifier Is a modifier like TEA used? step2->step3 Yes step2_yes Yes step2_no No solution2->step3 solution3 Action: Add 0.05-0.1% TEA to the mobile phase. step3->solution3 No step4 Step 4: System Check Are connections and tubing optimized? step3->step4 Yes step3_yes Yes step3_no No solution3->step4 solution4 Action: Minimize tubing length/ID, check fittings for voids. step4->solution4 No end_node Peak Shape Improved (As <= 1.2) step4->end_node Yes step4_yes Yes step4_no No solution4->end_node

Caption: A step-by-step workflow for troubleshooting peak tailing.

G Secondary Interaction Causing Peak Tailing silanol_ionized analyte_protonated Analyte-NH₃⁺ (this compound) analyte_protonated->silanol_ionized Ionic Interaction (Secondary Retention)

Caption: Interaction between protonated analyte and ionized silanol groups.

References

Technical Support Center: Albendazole and Metabolite Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with albendazole and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of albendazole and why are they important in analytical assays?

Albendazole (ABZ) is a prodrug that is rapidly metabolized in the liver. The primary metabolites are:

  • Albendazole Sulfoxide (ABZ-SO): This is the main active metabolite and is responsible for the anthelmintic effect of the drug. Its concentration in plasma is often used as a measure of the drug's efficacy.[1][2]

  • Albendazole Sulfone (ABZ-SO2): This is an inactive metabolite formed from the oxidation of albendazole sulfoxide.[1][2]

  • Albendazole-2-aminosulfone (ABZ-2NH2-SO2): Another metabolite found in animal tissues.[3]

Due to their structural similarity, these metabolites can potentially interfere with each other in analytical assays, making accurate quantification challenging. Therefore, robust and specific analytical methods are crucial.

Q2: Which analytical techniques are most commonly used to measure albendazole and its metabolites?

High-Performance Liquid Chromatography (HPLC) with various detectors (UV, PDA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prevalent and reliable methods for the simultaneous determination of albendazole and its metabolites in biological matrices.[4][5][6] These techniques offer the necessary selectivity and sensitivity for pharmacokinetic and drug metabolism studies.

Q3: Can albendazole metabolites interfere with each other in an HPLC assay?

Yes, interference is a significant concern in HPLC assays for albendazole and its metabolites due to their similar chemical structures. Potential issues include:

  • Co-elution: If the chromatographic conditions are not optimized, albendazole sulfoxide and albendazole sulfone may not be fully separated, leading to inaccurate quantification.

  • Peak Tailing or Fronting: Poor peak shapes can affect the integration and, consequently, the accuracy of the results.

To mitigate these issues, careful method development and validation are essential, focusing on achieving baseline separation of all analytes.[4]

Q4: What are "matrix effects" in LC-MS/MS analysis of albendazole metabolites and how can they be minimized?

Matrix effects are the alteration of the ionization efficiency of the target analytes by co-eluting compounds from the biological sample (e.g., plasma, tissue).[1] This can lead to ion suppression or enhancement, affecting the accuracy and reproducibility of the results.[1]

To minimize matrix effects:

  • Effective Sample Preparation: Techniques like Solid Phase Extraction (SPE) are highly effective at removing interfering components from the matrix.[1][2]

  • Optimized Chromatographic Separation: Ensuring that the analytes elute in a region of the chromatogram with minimal matrix components.[1]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is chemically identical to the analyte and will be affected by the matrix in the same way, allowing for accurate correction.[1]

Q5: Is it possible to develop an immunoassay (ELISA) that can detect albendazole and its metabolites? Is cross-reactivity a concern?

Yes, it is possible to develop an ELISA for albendazole and its metabolites. However, cross-reactivity is a major consideration. A monoclonal antibody has been developed that can simultaneously detect albendazole, albendazole sulfone, albendazole sulfoxide, and albendazole-2-amino-sulfone.[7] The degree of cross-reactivity will depend on the specificity of the antibody used. For quantitative analysis of individual metabolites, a highly specific antibody for each compound would be required. The cross-reactivity of an immunoassay can also be influenced by the assay format and the concentrations of the reagents used.[8]

Troubleshooting Guides

HPLC Assay Troubleshooting
Issue Potential Cause Troubleshooting Steps
Poor resolution between Albendazole Sulfoxide and Albendazole Sulfone peaks - Inappropriate mobile phase composition.- Column degradation.- Flow rate is too high.- Optimize the mobile phase composition (e.g., adjust the ratio of organic solvent to buffer).- Use a new column or a column with a different stationary phase.- Reduce the flow rate to improve separation.
Peak tailing for one or more analytes - Interaction of basic analytes with acidic silanol groups on the column.- Sample overload.- Incompatible sample solvent.- Add a competing base (e.g., triethylamine) to the mobile phase.- Use a base-deactivated column.- Reduce the sample concentration.- Ensure the sample is dissolved in the mobile phase or a weaker solvent.[9]
Inconsistent retention times - Air bubbles in the pump.- Leak in the system.- Changes in mobile phase composition.- Fluctuations in column temperature.- Degas the mobile phase and prime the pump.- Check all fittings for leaks.- Prepare fresh mobile phase and ensure accurate mixing.- Use a column oven to maintain a constant temperature.[9]
Ghost peaks appearing in the chromatogram - Contamination in the mobile phase or injector.- Carry-over from a previous injection.- Use high-purity solvents and freshly prepared mobile phase.- Clean the injector and autosampler.- Run a blank injection to check for carry-over.
LC-MS/MS Assay Troubleshooting
Issue Potential Cause Troubleshooting Steps
Low signal intensity (ion suppression) - Matrix effects from co-eluting endogenous compounds.- Inefficient ionization.- Suboptimal MS/MS parameters.- Improve sample clean-up using SPE.- Optimize chromatographic separation to move the analyte peak away from the suppression zone.- Adjust the mobile phase pH or add modifiers to enhance ionization.- Optimize cone voltage and collision energy.[1]
High signal intensity (ion enhancement) - Matrix effects from co-eluting compounds that enhance ionization.- Similar to ion suppression, improve sample preparation and chromatography.- Use a stable isotope-labeled internal standard for normalization.[1]
Poor reproducibility of results - Inconsistent sample preparation.- Unstable electrospray.- Fluctuations in the MS detector.- Ensure consistent and precise execution of the sample preparation protocol.- Check the spray needle for blockages and ensure a stable spray.- Perform a system suitability test to check the performance of the mass spectrometer.
In-source fragmentation or adduct formation - High cone voltage or source temperature.- Presence of salts or other adduct-forming species in the mobile phase.- Optimize the cone voltage and source temperature.- Use a mobile phase with volatile buffers (e.g., ammonium formate or acetate) and minimize the concentration of non-volatile salts.

Experimental Protocols

Protocol 1: Simultaneous Determination of Albendazole and its Metabolites in Plasma by HPLC-PDA

This protocol is based on a validated method for the analysis of albendazole, albendazole sulfoxide, and albendazole sulfone in cattle plasma.[4]

1. Sample Preparation (Solid Phase Extraction - SPE)

  • Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

  • Load 1 mL of plasma onto the cartridge.

  • Wash the cartridge with 3 mL of water.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analytes with 2 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 250 µL of the mobile phase.

2. HPLC-PDA Conditions

  • Column: XBridge® C18 (4.6 mm × 250 mm, 5 µm)

  • Mobile Phase: Acetonitrile and 0.025 M ammonium acetate buffer (pH 6.6)

  • Gradient Elution:

    • 0-5 min: 27% to 50% Acetonitrile

    • 5-9 min: 50% Acetonitrile

    • 9-10 min: 50% to 27% Acetonitrile

    • 10-12 min: 27% Acetonitrile

  • Flow Rate: 1.2 mL/min

  • Injection Volume: 50 µL

  • Detection: PDA detector at 292 nm

3. Validation Parameters

The method should be validated according to the European Medicines Agency (EMA) or other relevant guidelines, including selectivity, linearity, accuracy, precision, and stability.[4][10]

Protocol 2: High-Throughput LC-MS/MS Method for Albendazole and Metabolites in Human Plasma

This protocol is based on a method for the simultaneous quantification of albendazole, albendazole sulfoxide, and albendazole sulfone in human plasma.[5]

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma, add an internal standard solution.

  • Add a protein precipitation agent (e.g., acetonitrile).

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant for analysis.

2. LC-MS/MS Conditions

  • LC System: A high-throughput liquid chromatography system.

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase: Gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., 0.1% formic acid in acetonitrile or methanol).

  • Flow Rate: Optimized for the column dimensions and particle size.

  • Injection Volume: A small volume (e.g., 5-10 µL).

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and internal standard.

3. Validation Parameters

The method must be fully validated according to the ICH M10 guideline on bioanalytical method validation, covering selectivity, linearity, LLOQ, accuracy, precision, matrix effects, recovery, and stability.[5][11]

Quantitative Data Summary

Table 1: HPLC-PDA Method Validation Summary

ParameterAlbendazoleAlbendazole SulfoxideAlbendazole Sulfone
Linearity Range (µg/mL) 0.025 - 2.00.025 - 2.00.025 - 2.0
Correlation Coefficient (r²) ≥ 0.99≥ 0.99≥ 0.99
LLOQ (µg/mL) 0.0250.0250.025
Within-run Precision (%CV) 1.2 - 14.50.8 - 15.10.4 - 10.7
Between-run Precision (%CV) < 15< 15< 15
Accuracy (% Bias) 82.8 - 112.785.3 - 117.793.3 - 114.1

Data adapted from a validation study in cattle plasma.[4]

Table 2: LC-MS/MS Method Validation Summary for Human Plasma

ParameterAlbendazoleAlbendazole SulfoxideAlbendazole Sulfone
Linearity Range (ng/mL) 0.25 - 2005 - 35000.5 - 500
LLOQ (ng/mL) 0.2550.5
Precision (%CV) < 7< 7< 7
Accuracy (% Bias) Within ±15%Within ±15%Within ±15%

Data adapted from a high-throughput method in human plasma.[5]

Visualizations

Albendazole_Metabolism ABZ Albendazole (Prodrug) ABZ_SO Albendazole Sulfoxide (Active) ABZ->ABZ_SO Oxidation (CYP450, FMO) ABZ_SO2 Albendazole Sulfone (Inactive) ABZ_SO->ABZ_SO2 Oxidation

Caption: Metabolic pathway of Albendazole.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Plasma Plasma Sample SPE Solid Phase Extraction (SPE) Plasma->SPE Eluate Eluate SPE->Eluate Dry Evaporation Eluate->Dry Reconstitute Reconstitution Dry->Reconstitute Injection Injection Reconstitute->Injection Column C18 Column Injection->Column Detection PDA Detector Column->Detection Data Data Acquisition Detection->Data

Caption: HPLC experimental workflow.

Troubleshooting_Logic Problem Analytical Problem Encountered (e.g., Poor Peak Resolution) Check_Method Review Method Parameters (Mobile Phase, Flow Rate) Problem->Check_Method Check_Hardware Inspect HPLC/MS System (Column, Pump, Detector) Problem->Check_Hardware Optimize Systematic Optimization Check_Method->Optimize Check_Hardware->Optimize Validate Re-validate Method Optimize->Validate

Caption: Logical troubleshooting workflow.

References

Validation & Comparative

Navigating the Analytical Landscape: A Comparative Guide to HPLC Method Validation for Albendazole-2-Aminosulfone in Bovine Milk

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the safety of food products of animal origin is paramount. This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the determination of Albendazole-2-aminosulfone, a key metabolite of the anthelmintic drug albendazole, in bovine milk. The presented data, compiled from peer-reviewed studies, offers a clear overview of method performance, alongside detailed experimental protocols to support laboratory implementation.

Albendazole is widely used in veterinary medicine to treat parasitic infections in cattle. Its residues, particularly the metabolite this compound, can be present in milk, necessitating sensitive and reliable analytical methods for monitoring and ensuring compliance with maximum residue limits (MRLs). This guide focuses on HPLC methods, a cornerstone of residue analysis, and provides a comparative framework against other analytical techniques.

Performance Comparison of Analytical Methods

The following table summarizes the performance characteristics of a validated HPLC method for the determination of this compound in bovine milk, alongside alternative analytical techniques for broader context.

Parameter HPLC with Fluorometric Detection[1] HPLC with UV/PDA Detection[2][3][4] Alternative Methods (e.g., Spectrophotometry)[5]
Analyte(s) This compoundAlbendazole and its metabolites (including sulfoxide and sulfone derivatives)[2][3][6]Albendazole[5]
Matrix Bovine Milk[1]Bovine Milk, Plasma[2][3][4][6]Pharmaceutical Formulations[5]
Linearity Range 25 - 200 ng/mL0.025 - 2.0 µg/mL[3][7]0.62 - 10.0 µg/mL (Spectrophotometry)
Recovery (%) 91.8 - 104.1[1]78.4 - 117.7[2][6]97.36 - 102.36 (Titrimetry/Spectrophotometry)
Precision (RSD %) < 5[1]< 15.1[2][3]< 3 (Spectrophotometry)[5]
Limit of Detection (LOD) Not explicitly stated, but method is sensitive for residue analysis.0.002 - 0.008 µg/mL[4]0.61 µg/mL (Spectrophotometry)
Limit of Quantitation (LOQ) 25 ng/mL (as lowest fortification level)[1]0.006 - 0.018 µg/mL[4]2.02 µg/mL (Spectrophotometry)

Experimental Protocols: A Closer Look

Detailed methodologies are crucial for replicating and validating analytical methods. Below are the key experimental protocols for the HPLC methods discussed.

HPLC Method with Fluorometric Detection for this compound

This method is highly specific for the target analyte and offers excellent sensitivity.

1. Sample Preparation:

  • Hydrolysis: Milk samples undergo acid hydrolysis to release conjugated residues.

  • Extraction: A liquid-liquid extraction is performed, followed by a solid-phase extraction (SPE) clean-up step to remove interfering substances.[1]

2. Chromatographic Conditions:

  • Column: Reversed-phase C18 column.

  • Mobile Phase: A suitable mixture of organic solvent (e.g., acetonitrile) and buffer.

  • Detection: Fluorometric detection is used for quantitation.[1]

HPLC Method with UV/PDA Detection for Albendazole and its Metabolites

This approach allows for the simultaneous determination of the parent drug and its major metabolites.

1. Sample Preparation:

  • Extraction: Milk samples are typically extracted with an organic solvent like ethyl acetate under alkaline conditions.[6] Some methods may employ solid-phase extraction (SPE) for cleaner extracts.[2][3]

2. Chromatographic Conditions:

  • Column: A C18 column is commonly used.[2][3][6]

  • Mobile Phase: Gradient elution with a mixture of acetonitrile and a buffer (e.g., ammonium acetate) is often employed.[2][3][4]

  • Detection: A Photo-Diode Array (PDA) detector is set at a specific wavelength (e.g., 292 nm) for simultaneous monitoring of multiple analytes.[3][4]

Visualizing the Workflow: HPLC Method Validation

The following diagram illustrates the logical workflow of a typical HPLC method validation process, ensuring the reliability and robustness of the analytical procedure.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Application MD1 Literature Review & Analyte Characterization MD2 Selection of Chromatographic Conditions (Column, Mobile Phase, Detector) MD1->MD2 MD3 Sample Preparation Optimization (Extraction, Clean-up) MD2->MD3 V1 Specificity / Selectivity MD3->V1 Proceed to Validation V2 Linearity & Range V1->V2 V3 Accuracy (Recovery) V2->V3 V4 Precision (Repeatability & Intermediate Precision) V3->V4 V5 Limit of Detection (LOD) V4->V5 V6 Limit of Quantitation (LOQ) V5->V6 V7 Robustness V6->V7 A1 Routine Sample Analysis V7->A1 Method Approved A2 Data Reporting & Interpretation A1->A2

Caption: Logical workflow of HPLC method development and validation.

Alternative Analytical Approaches

While HPLC stands out for its specificity and sensitivity in residue analysis, other methods have been employed for the determination of albendazole, primarily in pharmaceutical formulations.

  • Spectrophotometry: This technique is simpler and more cost-effective than HPLC but generally lacks the specificity and sensitivity required for residue analysis in complex matrices like milk. It is based on the formation of a colored complex with the drug.[5]

  • Titrimetry: A classical analytical method that can be used for the assay of the pure drug but is not suitable for residue analysis due to its lack of specificity.

References

A Comparative Guide to the Analysis of Albendazole-2-aminosulfone: HPLC vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is paramount for pharmacokinetic, toxicokinetic, and efficacy studies. Albendazole-2-aminosulfone, a key metabolite of the broad-spectrum anthelmintic agent albendazole, is no exception. The choice of analytical methodology for its determination is critical, with High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or photodiode array (PDA) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being two of the most prevalent techniques. This guide provides an objective comparison of these methods, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.

Overview of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a well-established chromatographic technique that separates components of a mixture based on their differential interactions with a stationary phase and a liquid mobile phase. When coupled with a UV or PDA detector, it provides reliable quantitative analysis for compounds that possess a chromophore.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. This technique allows for the precise identification and quantification of analytes, even at very low concentrations in complex biological matrices.

Quantitative Performance Comparison

The choice between HPLC and LC-MS/MS often hinges on the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes key quantitative performance parameters for the analysis of this compound (also referred to as Albendazole sulfone or ABZSO₂) based on published experimental data.

Performance ParameterHPLC-PDA/UVLC-MS/MS
Limit of Detection (LOD) 0.003 - 0.007 µg/mL[1][2]~0.75 µg/kg (in tissue)
Lower Limit of Quantitation (LLOQ) 0.01 - 0.025 µg/mL[1][2]0.1 - 5.94 ng/mL[3][4]
Linearity Range 0.01 - 2.0 µg/mL[1][2]0.1 - 2000 ng/mL[4][5]
Precision (%RSD) < 15.1%[1]< 7%[5]
Accuracy/Recovery 81.66% - 100%[1][2]96.46% - 106.14%[3]
Sample Volume ~500 µL or more[6]50 - 200 µL[5][6]
Run Time ~18 minutes[2]2 - 5 minutes[5][6]

As the data indicates, LC-MS/MS methods generally offer superior sensitivity, with significantly lower LLOQs and wider linear ranges.[6] This allows for the quantification of this compound over a broader concentration spectrum, which is particularly advantageous in pharmacokinetic studies where metabolite concentrations can vary widely over time. Furthermore, the shorter run times associated with LC-MS/MS contribute to higher sample throughput, a critical factor in large-scale clinical studies.[5][6] While HPLC-UV provides acceptable accuracy and precision, its lower sensitivity and longer analysis times may be limiting for certain research applications.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative experimental protocols for both HPLC and LC-MS/MS analysis of this compound.

HPLC-PDA/UV Method Protocol

A common approach for the simultaneous determination of albendazole and its metabolites, including albendazole sulfone, in plasma involves the following steps:

  • Sample Preparation: Solid-phase extraction (SPE) is frequently employed to clean up the plasma sample and concentrate the analytes.[1][7]

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is typically used.[1][2]

    • Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and a buffer (e.g., ammonium acetate or ammonium phosphate) is common.[1][2] For instance, a gradient elution of acetonitrile and 0.025 M ammonium acetate buffer (pH 6.6) can be utilized.[1]

    • Flow Rate: A flow rate of around 1.2 mL/min is often applied.[1][2]

  • Detection: A PDA or UV detector is set at a wavelength of approximately 292-295 nm for the detection of albendazole and its metabolites.[1][2]

LC-MS/MS Method Protocol

LC-MS/MS methods offer high sensitivity and selectivity, making them ideal for bioanalytical studies. A typical protocol includes:

  • Sample Preparation: A simple and rapid one-step protein precipitation or a more rigorous solid-phase extraction (SPE) can be used to extract the analytes from the biological matrix.[5][8]

  • Chromatographic Separation:

    • Column: A C18 column is commonly used for separation.[9]

    • Mobile Phase: Gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution with a modifier (e.g., ammonium acetate or formic acid) is typical.[8][10]

  • Mass Spectrometric Conditions:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is usually employed.[6]

    • Detection: The analytes are detected using multiple reaction monitoring (MRM), which provides high selectivity by monitoring specific precursor-to-product ion transitions.[5][6] For this compound, a precursor-to-product ion transition of m/z 240.2 → 133.1 has been reported.[3]

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the analysis of this compound using HPLC and LC-MS/MS.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma) SPE Solid-Phase Extraction (SPE) Sample->SPE Loading & Washing Elution Elution SPE->Elution Concentration Evaporation & Reconstitution Elution->Concentration Injection HPLC Injection Concentration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV/PDA Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

HPLC Experimental Workflow

LCMSMS_Workflow cluster_sample_prep_lcms Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis_lcms Data Analysis Sample_lcms Biological Sample (e.g., Plasma) Extraction Protein Precipitation or SPE Sample_lcms->Extraction Centrifugation Centrifugation/Elution Extraction->Centrifugation Supernatant Supernatant/Eluate Collection Centrifugation->Supernatant Injection_lcms LC Injection Supernatant->Injection_lcms Separation_lcms Chromatographic Separation (C18 Column) Injection_lcms->Separation_lcms Ionization Electrospray Ionization (ESI) Separation_lcms->Ionization MS_Analysis Tandem Mass Spectrometry (MRM) Ionization->MS_Analysis Mass_Spec_Data Mass Spectra Acquisition MS_Analysis->Mass_Spec_Data Quantification_lcms Peak Integration & Quantification Mass_Spec_Data->Quantification_lcms

LC-MS/MS Experimental Workflow

Conclusion

Both HPLC and LC-MS/MS are powerful techniques for the quantitative analysis of this compound. The choice between them should be guided by the specific requirements of the study.

  • HPLC with UV/PDA detection is a robust and reliable method suitable for applications where high sensitivity is not a primary concern, such as in quality control of pharmaceutical formulations or in studies with relatively high metabolite concentrations.

  • LC-MS/MS is the gold standard for bioanalytical applications requiring high sensitivity, selectivity, and throughput. Its ability to quantify low concentrations of metabolites in complex matrices makes it indispensable for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.[6]

By carefully considering the performance characteristics and experimental protocols outlined in this guide, researchers can make an informed decision to select the most appropriate analytical method for their specific research goals in the analysis of this compound.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Albendazole Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical analysis and clinical pharmacokinetics, the accurate quantification of drug metabolites is critical for understanding efficacy and safety. For the widely used anthelmintic drug albendazole, monitoring its primary active metabolite, albendazole sulfoxide, and the inactive metabolite, albendazole sulfone, in biological matrices is essential. This guide provides a detailed comparison of two prominent analytical techniques: High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), to assist researchers in selecting the appropriate method for their studies.

Metabolic Pathway of Albendazole

Albendazole is rapidly metabolized in the liver, primarily by flavin-containing monooxygenase and cytochrome P450 enzymes, to form albendazole sulfoxide, which is the main compound responsible for its anthelmintic activity. This active metabolite is then further oxidized to the inactive albendazole sulfone.[1]

Albendazole Metabolic Pathway Albendazole Albendazole Albendazole_Sulfoxide Albendazole Sulfoxide (Active Metabolite) Albendazole->Albendazole_Sulfoxide Oxidation Albendazole_Sulfone Albendazole Sulfone (Inactive Metabolite) Albendazole_Sulfoxide->Albendazole_Sulfone Oxidation

Metabolic pathway of albendazole to its primary metabolites.

Comparative Performance of Analytical Methods

The choice between HPLC-PDA and LC-MS/MS for the analysis of albendazole and its metabolites often depends on the required sensitivity, selectivity, and the nature of the study. While HPLC-PDA is a robust and cost-effective technique suitable for many applications, LC-MS/MS offers superior sensitivity and specificity, making it the method of choice for studies requiring low detection limits.

Below is a summary of the performance characteristics of representative HPLC-PDA and LC-MS/MS methods for the simultaneous determination of albendazole, albendazole sulfoxide, and albendazole sulfone in plasma.

ParameterHPLC-PDA MethodLC-MS/MS Method
Linearity Range
Albendazole0.025 - 2.0 µg/mL[2][3]0.25 - 200 ng/mL[4]
Albendazole Sulfoxide0.025 - 2.0 µg/mL[2][3]5 - 3500 ng/mL[4]
Albendazole Sulfone0.025 - 2.0 µg/mL[2][3]0.5 - 500 ng/mL[4]
Lower Limit of Quantification (LLOQ)
Albendazole0.025 µg/mL[2]0.25 ng/mL[4]
Albendazole Sulfoxide0.025 µg/mL[2]5 ng/mL[4]
Albendazole Sulfone0.025 µg/mL[2]0.5 ng/mL[4]
Intra-day Precision (%CV) ≤ 15.1%[2]< 7%[4]
Inter-day Precision (%CV) ≤ 15.1%[2]< 7%[4]
Accuracy (% Deviation) ≤ 17.7%[2]Within ±15% of nominal
Correlation Coefficient (r²) ≥ 0.99[2][3]Not explicitly stated, but linearity is confirmed

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods.

HPLC-PDA Method[2][3]
  • Sample Preparation (Solid-Phase Extraction):

    • Condition a solid-phase extraction (SPE) cartridge.

    • Load the plasma sample onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the analytes with an appropriate solvent.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • Chromatographic Conditions:

    • Column: XBridge® C18 (4.6 mm × 250 mm, 5 µm)[2][3]

    • Mobile Phase: Gradient elution with acetonitrile and 0.025 M ammonium acetate buffer (pH 6.6)[2][3]

    • Flow Rate: 1.2 mL/min[2][3]

    • Detection: PDA detector set at 292 nm[2][3]

    • Injection Volume: Not specified.

LC-MS/MS Method[4]
  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, add an internal standard solution.

    • Precipitate proteins using a one-step extraction procedure with an Ostro™ plate.[4]

    • Collect the filtrate for analysis.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: A suitable C18 column for fast chromatography.

    • Mobile Phase: Gradient elution with an appropriate mixture of organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or formic acid in water).

    • Flow Rate: Not specified.

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM) mode.

    • Run Time: 4 minutes[4]

Cross-Validation Workflow

Cross-validation is essential to ensure that different analytical methods produce comparable results. This process typically involves analyzing the same set of quality control (QC) samples using both methods and comparing the obtained concentrations.

Cross-Validation Workflow cluster_0 Method A (e.g., HPLC-PDA) cluster_1 Method B (e.g., LC-MS/MS) A_Prep Sample Preparation A_Analysis HPLC-PDA Analysis A_Prep->A_Analysis A_Data Concentration Data A A_Analysis->A_Data Comparison Statistical Comparison (e.g., Bland-Altman plot, %difference) A_Data->Comparison B_Prep Sample Preparation B_Analysis LC-MS/MS Analysis B_Prep->B_Analysis B_Data Concentration Data B B_Analysis->B_Data B_Data->Comparison QC_Samples Prepare QC Samples (Low, Mid, High) QC_Samples->A_Prep QC_Samples->B_Prep Report Validation Report Comparison->Report

Workflow for the cross-validation of two analytical methods.

Conclusion

Both HPLC-PDA and LC-MS/MS are suitable methods for the quantification of albendazole and its metabolites. The HPLC-PDA method is a reliable and cost-effective option for studies where high sensitivity is not a prerequisite. In contrast, the LC-MS/MS method provides superior sensitivity and specificity, making it ideal for bioequivalence, pharmacokinetic, and toxicokinetic studies that require the measurement of low analyte concentrations. The choice of method should be based on the specific requirements of the study, considering factors such as the required limit of quantification, sample throughput, and available instrumentation. Cross-validation should be performed when switching between methods to ensure data consistency and reliability.

References

Albendazole-2-aminosulfone vs albendazole sulfoxide in vitro activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vitro comparison of the primary metabolites of albendazole: albendazole sulfoxide and albendazole-2-aminosulfone. The data presented herein is curated from peer-reviewed scientific literature to aid in research and development efforts within the field of anthelmintics.

Albendazole, a broad-spectrum benzimidazole anthelmintic, undergoes rapid metabolism in the liver to its primary active metabolite, albendazole sulfoxide (ABZSO). This metabolite is further oxidized to albendazole sulfone (ABZSN) and can also be metabolized to this compound. While albendazole sulfoxide is widely recognized as the principal pharmacologically active form of the drug, the in vitro activity of other metabolites is crucial for a complete understanding of its therapeutic and toxicological profile.

Comparative In Vitro Efficacy

The following tables summarize the available quantitative data on the in vitro activity of albendazole sulfoxide and its related metabolites against various parasites and cell lines.

Table 1: Anthelmintic Activity of Albendazole Sulfoxide

Parasite SpeciesAssay TypeMetricConcentrationExposure TimeReference
Taenia crassicepsCyst MortalityEC500.080 µg/mLNot Specified[1]
Taenia crassicepsCyst MortalityEC500.068 µg/mL11 days[2]
Taenia crassicepsCyst MortalityEC990.556 µg/mL11 days[2]
Taenia soliumInhibition of Alkaline Phosphatase Secretion-50 - 75 ng/mLNot Specified[3]
Echinococcus multilocularisProtoscolex Viability-500 µg/LNot Specified[4]

Table 2: Cytotoxicity of Albendazole Metabolites in Mammalian Cell Lines

CompoundCell LineAssay TypeMetricResult (µg/mL)Reference
Albendazole SulfoxideBalb/c 3T3CytotoxicityEC50 (72h)14.0[5]
Albendazole SulfoneBalb/c 3T3CytotoxicityEC50 (72h)37.8[5]
Albendazole SulfoneFaO (Rat Hepatoma)CytotoxicityEC50 (72h)69.5[5]

Note on this compound: Extensive literature searches did not yield any publicly available in vitro studies detailing the anthelmintic activity of this compound. Therefore, a direct comparison of its efficacy against albendazole sulfoxide cannot be provided at this time. The available data primarily focuses on its role as a marker residue for albendazole in animal tissues.

Experimental Protocols

In Vitro Culture and Drug Susceptibility of Echinococcus multilocularis Metacestodes

This protocol is based on the methodology described in the study by Hemphill et al.

  • Parasite Culture: Echinococcus multilocularis metacestodes are cultivated in vitro in a suitable medium, such as DMEM, supplemented with fetal bovine serum and antibiotics.

  • Drug Preparation: Albendazole sulfoxide and albendazole sulfone are dissolved in a suitable solvent, like dimethyl sulfoxide (DMSO), to create stock solutions.

  • Treatment: The metacestodes are exposed to various concentrations of the albendazole metabolites. Control groups are treated with the solvent alone.

  • Assessment of Viability: The viability of the metacestodes is assessed over time using methods such as monitoring morphological changes, transmission electron microscopy to observe ultrastructural damage, and analysis of vesicle fluid for metabolic changes via nuclear magnetic resonance (NMR) spectroscopy. High-performance liquid chromatography (HPLC) can be used to determine the uptake of the drugs by the parasite.

In Vitro Efficacy Against Taenia crassiceps Cysts

The following is a generalized protocol based on studies evaluating the in vitro effects of albendazole sulfoxide on Taenia cysts.[1][2]

  • Parasite Collection: Taenia crassiceps cysts are harvested from the peritoneal cavity of experimentally infected mice.

  • Culture Conditions: The cysts are washed and incubated in a culture medium (e.g., RPMI-1640) supplemented with serum and antibiotics at 37°C in a 5% CO2 atmosphere.

  • Drug Exposure: Albendazole sulfoxide is added to the culture medium at various concentrations.

  • Efficacy Assessment: The effect of the drug is determined by observing cyst mortality under a microscope. The criteria for mortality can include paralysis of the cyst membrane and collapse of the cyst. The 50% effective concentration (EC50) and 99% effective concentration (EC99) are then calculated.

Visualizing the Mechanism of Action and Experimental Workflow

To illustrate the metabolic pathway of albendazole and a typical experimental workflow for in vitro drug testing, the following diagrams have been generated using the DOT language.

Albendazole Metabolic Pathway Albendazole Albendazole (Prodrug) ABZSO Albendazole Sulfoxide (Active Metabolite) Albendazole->ABZSO Oxidation (CYP450, FMOs) ABZ2NH2SO2 This compound Albendazole->ABZ2NH2SO2 Metabolism ABZSN Albendazole Sulfone (Inactive Metabolite) ABZSO->ABZSN Oxidation

Albendazole's primary metabolic pathway.

In Vitro Anthelmintic Assay Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Assessment of Efficacy Parasite_Culture Parasite Culture (e.g., E. multilocularis, T. crassiceps) Incubation Incubation of Parasites with Drug Concentrations Parasite_Culture->Incubation Drug_Preparation Preparation of Albendazole Metabolite Solutions Drug_Preparation->Incubation Viability_Assay Viability Assessment (e.g., Microscopy, MTT Assay) Incubation->Viability_Assay Data_Analysis Data Analysis (e.g., IC50/EC50 Calculation) Viability_Assay->Data_Analysis

A generalized workflow for in vitro anthelmintic drug testing.

References

Validation of Albendazole-2-aminosulfone as a definitive biomarker of exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Albendazole metabolites as biomarkers of exposure, with a focus on the validation of Albendazole-2-aminosulfone against its more extensively studied counterparts, Albendazole Sulfoxide and Albendazole Sulfone. The information presented herein is intended to assist researchers in selecting the most appropriate biomarker for pharmacokinetic and exposure studies.

Introduction to Albendazole Metabolism

Albendazole (ABZ) is a broad-spectrum anthelmintic agent that undergoes rapid and extensive first-pass metabolism in the liver. Consequently, the parent drug is often undetectable in systemic circulation.[1][2] The primary metabolic pathway involves the oxidation of Albendazole to its pharmacologically active metabolite, Albendazole Sulfoxide (ABZSO). ABZSO is then further metabolized to the inactive Albendazole Sulfone (ABZSO2).[1][2] Another metabolite, this compound (ABZ2NH2), has also been identified, primarily as a residue marker in veterinary applications.[3] This guide will evaluate the suitability of these three metabolites as definitive biomarkers of Albendazole exposure in humans.

Comparative Analysis of Albendazole Metabolites as Biomarkers

The selection of a definitive biomarker hinges on several factors including its concentration in biological fluids, the correlation of its concentration with the administered dose, its detectability over a relevant time course, and the availability of validated analytical methods.

Albendazole Sulfoxide (ABZSO): The Primary Biomarker

Albendazole Sulfoxide is the most widely accepted biomarker for assessing systemic exposure to Albendazole. As the main active metabolite, its plasma concentrations are significantly higher and more persistent than the parent drug.[1][4] Numerous pharmacokinetic studies have established a clear relationship between Albendazole dose and ABZSO plasma concentrations.[4]

Albendazole Sulfone (ABZSO2): A Secondary Metabolite

Albendazole Sulfone is the inactive end-product of Albendazole metabolism. While consistently detected in plasma and urine following Albendazole administration, its concentrations are generally lower than those of ABZSO.[4][5] It serves as a useful secondary marker to understand the complete metabolic profile of Albendazole.

This compound (ABZ2NH2): An Unvalidated Human Biomarker

While this compound has been utilized as a marker for Albendazole residues in veterinary medicine, specifically in bovine milk, there is a significant lack of data supporting its use as a definitive biomarker of exposure in humans.[3] Current scientific literature does not provide validated methods for its quantification in human plasma or urine, nor does it establish a clear pharmacokinetic profile or a definitive correlation with Albendazole intake in humans. One study noted the recovery of an "amino-ABZ sulphone metabolite" in urine, suggesting its potential, but did not provide quantitative validation.[1][2][6]

Data Presentation: Quantitative Comparison of Biomarkers

The following tables summarize the pharmacokinetic parameters and analytical validation data for Albendazole Sulfoxide and Albendazole Sulfone in human plasma, as these are the only metabolites with sufficient data for a quantitative comparison.

Table 1: Pharmacokinetic Parameters of Albendazole Metabolites in Human Plasma

ParameterAlbendazole Sulfoxide (ABZSO)Albendazole Sulfone (ABZSO2)Reference
Time to Peak Concentration (Tmax) ~4 hours~4 hours[4]
Peak Plasma Concentration (Cmax) 288 - 380 ng/mL14 - 22 ng/mL[4]
Half-life (t½) ~7 - 8 hours~7 - 8 hours[4]

Table 2: Analytical Method Validation for Quantification in Human Plasma

ParameterAlbendazole Sulfoxide (ABZSO)Albendazole Sulfone (ABZSO2)Analytical MethodReference
Linearity Range 5 - 3500 ng/mL0.5 - 500 ng/mLLC-MS/MS[7]
Lower Limit of Quantification (LLOQ) 5 ng/mL0.5 ng/mLLC-MS/MS[7]
Intra-day Precision (%CV) < 10%< 10%HPLC[8]
Inter-day Precision (%CV) < 12%< 12%HPLC[9]
Accuracy (% Recovery) 81.39%81.66%HPLC[8]

Experimental Protocols

1. Quantification of Albendazole Sulfoxide and Sulfone in Human Plasma by LC-MS/MS

This protocol is a summary of a validated method for the simultaneous quantification of Albendazole metabolites.[7]

  • Sample Preparation:

    • To 50 µL of human plasma, add an internal standard solution.

    • Perform protein precipitation using an Ostro™ 96-well plate.

    • Collect the filtrate for analysis.

  • Chromatographic Conditions:

    • Instrument: Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS).

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Typically between 0.3 and 0.6 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for ABZSO, ABZSO2, and the internal standard are monitored for quantification.

  • Validation Parameters:

    • The method should be validated for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability according to relevant regulatory guidelines (e.g., FDA or EMA).

2. Quantification of Albendazole Sulfoxide and Sulfone in Human Urine by HPLC

This protocol is based on a method developed for the analysis of Albendazole metabolites in urine.[6]

  • Sample Preparation:

    • To 1 mL of urine, add an internal standard.

    • Perform solid-phase extraction (SPE) using a C18 cartridge to clean up the sample and concentrate the analytes.

    • Elute the analytes from the SPE cartridge with an appropriate solvent (e.g., methanol).

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • Chromatographic Conditions:

    • Instrument: High-Performance Liquid Chromatograph (HPLC) with UV or fluorescence detection.

    • Column: A C18 reversed-phase column.

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: Typically 1.0 mL/min.

    • Detection Wavelength: 290-310 nm for UV detection.

  • Validation Parameters:

    • The method should be validated for linearity, limit of quantification (LOQ), precision, and accuracy.

Mandatory Visualization

Albendazole_Metabolism cluster_oral Oral Administration cluster_liver Liver (First-Pass Metabolism) cluster_excretion Excretion Albendazole Albendazole (ABZ) ABZSO Albendazole Sulfoxide (ABZSO) (Active Metabolite) Albendazole->ABZSO Oxidation (CYP450, FMO) ABZSO2 Albendazole Sulfone (ABZSO2) (Inactive Metabolite) ABZSO->ABZSO2 Oxidation (CYP450) ABZ2NH2 This compound (ABZ2NH2) ABZSO->ABZ2NH2 Further Metabolism Urine Urine ABZSO->Urine Bile Bile ABZSO->Bile ABZSO2->Urine ABZSO2->Bile ABZ2NH2->Urine

Caption: Metabolic pathway of Albendazole.

Biomarker_Validation_Workflow cluster_study Clinical Study cluster_analysis Bioanalysis cluster_validation Method Validation cluster_assessment Biomarker Assessment Dosing Albendazole Dosing Sampling Biological Sample Collection (Plasma, Urine) Dosing->Sampling Extraction Sample Extraction Sampling->Extraction Quantification LC-MS/MS or HPLC Quantification Extraction->Quantification PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis Validation Validation Parameters: - Linearity - Accuracy - Precision - LLOQ - Stability Validation->Quantification Ensures Reliability Comparison Comparative Evaluation PK_Analysis->Comparison

Caption: Experimental workflow for biomarker validation.

Conclusion

Based on the currently available scientific literature, Albendazole Sulfoxide (ABZSO) is the most definitive and reliable biomarker for assessing systemic exposure to Albendazole in humans. It is the primary active metabolite, is present in quantifiable concentrations in plasma and urine for a significant duration post-administration, and has well-established and validated analytical methods. Albendazole Sulfone (ABZSO2) serves as a valuable secondary metabolite for a comprehensive understanding of Albendazole's metabolic fate.

The validation of This compound (ABZ2NH2) as a definitive biomarker of exposure in humans is not supported by the current body of evidence. Further research, including the development and validation of sensitive analytical methods in human matrices and comprehensive pharmacokinetic studies, is required to establish its utility in this context. Researchers and drug development professionals should prioritize the measurement of Albendazole Sulfoxide in their studies of Albendazole exposure.

References

A Comparative Guide to the Linearity and Range of Detection for Albendazole-2-aminosulfone Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies, the precise and accurate quantification of drug metabolites is paramount. Albendazole, a broad-spectrum anthelmintic, undergoes extensive metabolism in the body, forming several metabolites, including the pharmacologically inactive albendazole sulfone, also referred to as albendazole-2-aminosulfone. This guide provides a comparative overview of various analytical methods for the quantification of this compound, with a focus on their linearity and detection ranges, supported by experimental data.

Introduction to Albendazole Metabolism and the Significance of this compound Detection

Following oral administration, albendazole is rapidly and extensively metabolized, primarily in the liver. The parent drug is first oxidized to the active metabolite, albendazole sulfoxide, which is then further oxidized to the inactive albendazole sulfone (this compound). Monitoring the levels of this inactive metabolite is crucial for understanding the complete metabolic profile of albendazole, assessing drug clearance, and ensuring the safety and efficacy of the parent drug.

Comparative Analysis of Analytical Methods

A variety of analytical techniques have been developed and validated for the simultaneous determination of albendazole and its metabolites in diverse biological matrices. The most prevalent methods include High-Performance Liquid Chromatography (HPLC) with various detectors (UV, Photodiode Array, and Fluorescence) and the highly sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The selection of an appropriate method is often dictated by the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

The following table summarizes the performance characteristics of different analytical methods for the quantification of this compound (referred to as Albendazole Sulfone in most literature).

Analytical MethodMatrixLinearity Range (µg/mL)Lower Limit of Quantification (LLOQ) (µg/mL)Correlation Coefficient (r²)Reference
HPLC-PDACattle Plasma0.025 - 2.00.025≥ 0.99[1][2]
HPLC-UVDog Plasma0.01 - 2.00.010.999[3]
UPLC-FLDPig and Poultry Muscle0.001 - 0.40.001 - 0.0015Not explicitly stated[4]
HPLC-FLDBovine Milk0.025 - 0.2Not explicitly statedNot explicitly stated[5]
LC-MS/MSHuman Plasma0.0005 - 0.50.0001Not explicitly stated
LC-MS/MSHuman Plasma0.5 - 500 ng/mL0.5 ng/mLNot explicitly stated[6][7]
UPLC-MS/MSFish Muscle0.1 - 20 ng/g0.1 ng/g> 0.9985

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. Below are the experimental protocols for some of the key assays cited in this guide.

HPLC-PDA Method for Quantification in Cattle Plasma[1][2]
  • Sample Preparation: Solid Phase Extraction (SPE) was employed for the extraction of albendazole and its metabolites from cattle plasma.

  • Chromatographic Separation:

    • Column: XBridge® C18 (4.6 mm × 250 mm, 5 µm).[1][2]

    • Mobile Phase: A gradient elution of acetonitrile and 0.025 M ammonium acetate buffer (pH 6.6).[1][2]

    • Flow Rate: 1.2 mL/min.[1][2]

  • Detection: Photodiode Array (PDA) detector set at 292 nm.[1][2]

UPLC-FLD Method for Quantification in Pig and Poultry Muscle[4]
  • Sample Preparation: Samples were extracted with ethyl acetate, followed by a series of liquid-liquid extraction (LLE) steps and purification using OASIS® PRiME hydrophilic-lipophilic balance (HLB) solid-phase extraction (SPE) cartridges.[4]

  • Chromatographic Separation:

    • Column: ACQUITY UPLC® BEH C18 (2.1 mm × 100 mm, 1.7 µm).[4]

    • Mobile Phase: Isocratic elution with 31% acetonitrile and 69% aqueous solution (containing 0.2% formic acid and 0.05% triethylamine).[4]

    • Flow Rate: 0.25 mL/min.[4]

  • Detection: Fluorescence detector with excitation at 286 nm and emission at 335 nm.[4]

LC-MS/MS Method for Quantification in Human Plasma
  • Sample Preparation: Solid Phase Extraction (SPE) is a commonly utilized technique for sample clean-up prior to LC-MS/MS analysis.

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: A gradient elution with a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution containing a modifier (e.g., formic acid or ammonium acetate) is common.

  • Detection: Tandem mass spectrometry operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity.

Visualizing the Workflow and Metabolic Pathway

To further elucidate the experimental process and the metabolic fate of albendazole, the following diagrams are provided.

Albendazole_Metabolic_Pathway Albendazole Albendazole Albendazole_Sulfoxide Albendazole Sulfoxide (Active Metabolite) Albendazole->Albendazole_Sulfoxide Oxidation (CYP450, FMO) Albendazole_Sulfone This compound (Inactive Metabolite) Albendazole_Sulfoxide->Albendazole_Sulfone Oxidation Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification Matrix Biological Matrix (e.g., Plasma, Tissue) Extraction Extraction (SPE or LLE) Matrix->Extraction Purification Purification & Concentration Extraction->Purification Chromatography Chromatographic Separation (HPLC or UPLC) Purification->Chromatography Detection Detection (PDA, FLD, or MS/MS) Chromatography->Detection Quantification Data Analysis & Quantification Detection->Quantification

References

A Comparative Guide to the Specificity and Selectivity of Analytical Methods for Albendazole-2-aminosulfone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and food safety, the accurate quantification of albendazole and its metabolites is paramount for pharmacokinetic studies, therapeutic drug monitoring, and ensuring the absence of residues in food products of animal origin. Albendazole, a broad-spectrum anthelmintic, is extensively metabolized in the body into several compounds, including the pharmacologically active albendazole sulfoxide (ABZSO), the inactive albendazole sulfone (ABZSO2), and albendazole-2-aminosulfone (ABZ-2NH2-SO2). The latter is often used as a marker residue for determining the total residue of albendazole in animal-derived foods.[1][2]

This guide provides a comparative overview of various validated analytical methods for the determination of this compound and other key metabolites. The focus is on the specificity and selectivity of these methods, supported by experimental data from published studies.

Metabolic Pathway of Albendazole

Albendazole undergoes rapid and extensive first-pass metabolism in the liver. The primary metabolic pathway involves the oxidation of the parent drug to its active metabolite, albendazole sulfoxide, which is subsequently oxidized to the inactive albendazole sulfone. Another significant metabolite is this compound.

Albendazole Metabolism Albendazole Albendazole (ABZ) ABZSO Albendazole Sulfoxide (ABZSO) (Active) Albendazole->ABZSO Oxidation (CYP450, FMO) ABZ2NH2SO2 This compound (ABZ-2NH2-SO2) Albendazole->ABZ2NH2SO2 Metabolic Transformation ABZSO2 Albendazole Sulfone (ABZSO2) (Inactive) ABZSO->ABZSO2 Oxidation

Caption: Metabolic pathway of Albendazole to its major metabolites.

Comparison of Analytical Methods

The choice of an analytical method depends on factors such as the required sensitivity and selectivity, the nature of the biological matrix, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are the most common techniques employed.[1][3][4]

Quantitative Performance Data

The following table summarizes the performance characteristics of various validated methods for the simultaneous determination of albendazole and its metabolites.

ParameterHPLC-UV / PDA[3][5][6]UPLC-FLD[1][7]LC-MS/MS[8][9][10]
Analyte(s) ABZSO, ABZSO2ABZ, ABZSO, ABZSO2, ABZ-2NH2-SO2ABZ, ABZSO, ABZSO2, ABZ-2NH2-SO2
Linearity Range (µg/mL) 0.01 - 2.00.001 - 0.4As low as 0.0002 - 600
LOD (µg/mL) ~0.003 - 0.008~0.0002 - 0.0038As low as ~0.00075
LLOQ (µg/mL) ~0.01 - 0.025~0.001 - 0.0109As low as 0.0002 - 0.005
Recovery (%) ~81 - 101.6~80 - 98~86 - 99
Precision (%RSD/CV) < 15.1< 6.29< 15
Accuracy (% Deviation) < 17.7Not explicitly stated< 15

Note: Performance parameters can vary significantly based on the specific laboratory, matrix, and experimental conditions.

Experimental Protocols and Workflows

The specificity and selectivity of an analytical method are critically dependent on the sample preparation and the detection technique.

Sample Preparation

Effective sample preparation is crucial to remove interfering endogenous components from the matrix (e.g., plasma, milk, muscle tissue).

  • Solid-Phase Extraction (SPE): A common and effective technique for cleaning up complex samples, providing good recovery and reducing matrix effects.[3][4][8]

  • Liquid-Liquid Extraction (LLE): Used to separate analytes from interferences by partitioning them between two immiscible liquid phases.[1][9]

  • Protein Precipitation (PP): A simpler and faster method, often used for plasma samples, but may be less clean than SPE or LLE.[4]

Analytical Techniques

1. High-Performance Liquid Chromatography with UV/PDA or Fluorescence Detection (HPLC-UV/PDA/FLD)

This is a widely available and robust technique. Specificity is achieved through chromatographic separation and the selection of a specific detection wavelength. Fluorescence detection (FLD) offers enhanced sensitivity and selectivity for fluorescent compounds like albendazole metabolites.[1][2][5][7]

HPLC Workflow General HPLC-UV/FLD Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis Sample Biological Sample (Plasma, Milk, Tissue) Extraction Extraction (LLE or SPE) Sample->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection HPLC Injection Evaporation->Injection Separation C18 Reverse-Phase Column Separation Injection->Separation Detection Detection (UV/PDA or FLD) Separation->Detection Data Data Acquisition & Quantification Detection->Data

Caption: Generalized workflow for HPLC-based analysis.

Detailed Protocol (UPLC-FLD Example for Pig and Poultry Muscle): [1][7]

  • Extraction: Homogenized muscle samples are extracted with ethyl acetate.

  • Cleanup: The extract undergoes a series of liquid-liquid extraction steps for cleanup.

  • Purification: Further purification is performed using OASIS® PRiME HLB solid-phase extraction cartridges.

  • Chromatographic Separation:

    • Column: ACQUITY UPLC® BEH C18 (2.1 mm × 100 mm, 1.7 µm).

    • Mobile Phase: Isocratic elution with 31% acetonitrile and 69% aqueous solution (containing 0.2% formic acid and 0.05% triethylamine).

    • Flow Rate: 0.25 mL/min.

    • Injection Volume: 5 µL.

  • Detection:

    • Detector: Fluorescence Detector (FLD).

    • Excitation Wavelength: 286 nm.

    • Emission Wavelength: 335 nm.

2. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for high selectivity and sensitivity.[8][9] Specificity is achieved not only by chromatographic retention time but also by the unique mass-to-charge (m/z) ratio of the precursor ion and its specific product ions. This technique, particularly in Multiple Reaction Monitoring (MRM) mode, significantly reduces background noise and matrix interference.

LCMSMS_Workflow General LC-MS/MS Workflow cluster_prep_ms Sample Preparation cluster_analysis_ms LC-MS/MS Analysis Sample_MS Biological Sample (e.g., Plasma) Extraction_MS Extraction (SPE or Protein Ppt.) Sample_MS->Extraction_MS LC_Sep UPLC/HPLC Separation Extraction_MS->LC_Sep Ionization Ionization Source (e.g., ESI+) LC_Sep->Ionization Q1 Mass Analyzer (Q1) Precursor Ion Selection Ionization->Q1 Q2 Collision Cell (q2) Fragmentation Q1->Q2 Q3 Mass Analyzer (Q3) Product Ion Selection Q2->Q3 Detector_MS Detector Q3->Detector_MS Data_MS Data Acquisition (MRM) & Quantification Detector_MS->Data_MS

Caption: Generalized workflow for LC-MS/MS based analysis.

Detailed Protocol (LC-MS/MS Example for Human Plasma): [8]

  • Sample Preparation: Solid Phase Extraction (SPE) is used to extract analytes and their deuterated internal standards from 100 µL of human plasma.

  • Chromatographic Separation:

    • Column: Hypurity C18.

    • Mobile Phase: Acetonitrile-2.0 mM ammonium acetate, pH 5.0 (80:20, v/v).

  • Mass Spectrometry Detection:

    • Ionization: Positive Electrospray Ionization (ESI+).

    • Mode: Multiple Reaction Monitoring (MRM).

    • Transitions (Precursor Ion [M+H]+ → Product Ion):

      • Albendazole (ABZ): m/z 266.1 → [Product Ion]

      • Albendazole Sulfoxide (ABZSO): m/z 282.1 → [Product Ion]

      • (Note: Specific product ions for ABZ-2NH2-SO2 would be determined during method development).

Conclusion

Both HPLC-based and LC-MS/MS methods can be effectively used for the determination of this compound and other metabolites.

  • HPLC with UV or FLD offers a robust and cost-effective solution suitable for many applications.[3][5] FLD, in particular, provides enhanced sensitivity and selectivity for the fluorescent metabolites of albendazole.[1][7] Specificity is primarily reliant on chromatographic resolution.

  • LC-MS/MS provides superior selectivity and sensitivity, making it the method of choice for complex matrices, trace-level quantification, and confirmatory analysis.[8][10] The use of MRM significantly enhances specificity by monitoring unique precursor-to-product ion transitions, minimizing the risk of interference from co-eluting compounds.[9]

The selection of the most appropriate method should be based on the specific requirements of the study, including the desired limits of quantification, the complexity of the sample matrix, and the available instrumentation. For all methods, proper validation according to regulatory guidelines is essential to ensure reliable and accurate results.[3][11]

References

A Comparative Guide to Inter-Laboratory Quantification of Albendazole-2-Aminosulfone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of Albendazole-2-aminosulfone (also known as albendazole sulfone), a major metabolite of the anthelmintic drug albendazole. The accurate measurement of this analyte is crucial for pharmacokinetic, metabolic, and residue analysis studies. While formal round-robin study data is not publicly available, this document compiles and compares performance data from various published high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, treating each publication as a unique "laboratory" for the purpose of this inter-laboratory comparison.

Data Presentation: Quantitative Comparison of Analytical Methods

The following table summarizes the performance characteristics of different analytical methods for the quantification of this compound (ABZ-SO2) and its related metabolites, albendazole (ABZ) and albendazole sulfoxide (ABZ-SO). This allows for a direct comparison of key validation parameters such as linearity, limit of quantification, precision, and accuracy across different methodologies.

Method Analyte(s) Linearity Range (µg/mL) Lower Limit of Quantification (LLOQ) (µg/mL) Precision (%RSD / %CV) Accuracy (% Recovery / % Deviation) Matrix Reference
HPLC-PDA ABZ, ABZ-SO, ABZ-SO20.025 - 2.00.025≤ 15.1%≤ 117.7% deviationCattle Plasma[1][2]
HPLC-UV ABZ-SO, ABZ-SO20.01 - 2.00.01Intra-day: 3.39%81.66% recoveryDog Plasma[3]
LC-MS/MS ABZ, ABZ-SO0.003 - 0.6Not specified for ABZ-SO21.11% to 6.64%95.40% to 105.59%Human Plasma[4]
LC-MS/MS ABZ, ABZ-SO, ABZ-SO2Not specified2 ng/mL (DBS)Not specifiedNot specifiedDried Blood Spots (DBS)[5]
HPLC with Fluorometric Detection ABZ-2-aminosulfone0.025 - 0.2Not specified< 5%91.8% to 104.1% recoveryBovine Milk[6]

ABZ = Albendazole, ABZ-SO = Albendazole Sulfoxide, ABZ-SO2 = this compound (Albendazole Sulfone), HPLC-PDA = High-Performance Liquid Chromatography with Photodiode Array Detection, HPLC-UV = High-Performance Liquid Chromatography with Ultraviolet Detection, LC-MS/MS = Liquid Chromatography with Tandem Mass Spectrometry, %RSD = Relative Standard Deviation, %CV = Coefficient of Variation.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical assays. Below are representative protocols for the key analytical methods cited.

1. HPLC-PDA Method for Cattle Plasma [1][2]

  • Sample Preparation (Solid Phase Extraction - SPE):

    • Condition Oasis HLB 3 cc 60 mg cartridges with 1 mL of methanol followed by 1 mL of ultrapure water.

    • Load 1 mL of plasma sample onto the cartridge.

    • Wash the cartridge with 3 mL of water.

    • Dry the cartridge with air for 5 minutes.

    • Elute the analytes with 2 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue with 0.25 mL of the mobile phase.

  • Chromatographic Conditions:

    • Column: XBridge® C18 (4.6 mm × 250 mm, 5 µm).

    • Mobile Phase: Gradient elution with acetonitrile and 0.025 M ammonium acetate buffer (pH 6.6).

    • Flow Rate: 1.2 mL/min.

    • Detection: PDA detector set at 292 nm.

    • Injection Volume: 50 µL.

2. LC-MS/MS Method for Human Plasma [4]

  • Sample Preparation (Solid Phase Extraction - SPE):

    • Utilize Phenomenex Strata-X cartridges for extraction from 100 µL of human plasma.

    • Initial dilution of the plasma sample (100 µL) with 100 µL of 2 mM ammonium acetate solution is necessary for consistent recovery of ABZ-SO.

  • Chromatographic Conditions:

    • Column: Hypurity C18.

    • Mobile Phase: Acetonitrile-2.0 mM ammonium acetate, pH 5.0 (80:20, v/v).

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive ionization.

Mandatory Visualization

The following diagrams illustrate the metabolic pathway of albendazole and a general workflow for the analytical quantification of its metabolites.

Metabolic Pathway of Albendazole Metabolic Pathway of Albendazole Albendazole Albendazole (ABZ) Albendazole_Sulfoxide Albendazole Sulfoxide (ABZ-SO) (Active Metabolite) Albendazole->Albendazole_Sulfoxide Oxidation (Liver) Albendazole_Sulfone This compound (ABZ-SO2) (Inactive Metabolite) Albendazole_Sulfoxide->Albendazole_Sulfone Oxidation

Caption: Metabolic pathway of albendazole.

Analytical Workflow General Analytical Workflow for Albendazole Metabolite Quantification cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data_processing Data Processing Plasma_Sample Plasma/Milk Sample Collection Spiking Spiking with Internal Standard Plasma_Sample->Spiking Extraction Solid Phase Extraction (SPE) or Protein Precipitation Spiking->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into HPLC/LC-MS Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Detection (UV/PDA/MS) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analytes Calibration->Quantification

Caption: General analytical workflow.

References

Safety Operating Guide

Proper Disposal of Albendazole-2-aminosulfone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical waste is paramount in a laboratory setting. This guide provides essential, step-by-step procedures for the proper disposal of Albendazole-2-aminosulfone, a metabolite of the anthelmintic drug Albendazole.

This compound is classified as harmful if swallowed and is considered an environmentally hazardous substance.[1][2][3] Adherence to strict disposal protocols is necessary to mitigate risks to personnel and the environment. The following procedures are based on general best practices for pharmaceutical and chemical waste management and should be adapted to comply with institutional, local, state, and federal regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure you are wearing appropriate Personal Protective Equipment (PPE).

Recommended PPE:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[1]

  • Skin Protection: Wear chemical-impermeable gloves and protective clothing.[1]

  • Respiratory Protection: If there is a risk of dust formation or if exposure limits are exceeded, use a full-face respirator.[1]

Handle the material in a well-ventilated area, such as a fume hood, to avoid the formation and inhalation of dust.[1] Do not eat, drink, or smoke when handling this product.[1]

Step-by-Step Disposal Protocol

1. Waste Identification and Classification:

  • This compound should be treated as a non-hazardous pharmaceutical waste unless it is mixed with a listed hazardous waste or exhibits hazardous characteristics (e.g., ignitability, corrosivity, reactivity, toxicity).

  • Consult your institution's Environmental Health and Safety (EHS) office for guidance on specific waste stream classification.

2. Container Selection and Labeling:

  • Use a dedicated, leak-proof, and clearly labeled waste container. The container must be compatible with the chemical.[4][5]

  • The label should include:

    • The words "Hazardous Waste" or "Non-Hazardous Pharmaceutical Waste" as determined by your EHS office.

    • The full chemical name: "this compound".

    • The accumulation start date.

    • Associated hazards (e.g., "Harmful if swallowed," "Environmentally Hazardous").

3. Waste Accumulation and Storage:

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]

  • The SAA must be at or near the point of generation.[6]

  • Ensure the container is kept tightly closed when not in use.[1][6]

  • Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in your laboratory at any one time.[6][7]

4. Disposal Procedure:

  • DO NOT dispose of this compound down the drain or in the regular trash.[4][6][8] This is a violation of regulations and can harm the environment.

  • Arrange for the collection of the waste container through your institution's EHS department or a licensed hazardous waste disposal company.[4][9]

  • The primary method for the final disposal of pharmaceutical waste is typically incineration at a permitted facility.[5][8][10]

5. Decontamination of Empty Containers:

  • If the original container of this compound is to be disposed of, it must be properly decontaminated.

  • Triple rinse the empty container with a suitable solvent (e.g., methanol, followed by water).[7]

  • Collect the rinseate as hazardous waste and dispose of it accordingly.[7]

  • After triple rinsing, deface or remove the original label and dispose of the container as regular laboratory glass or plastic waste, in accordance with institutional policies.[7]

Regulatory Overview

The disposal of pharmaceutical and chemical waste is governed by several federal agencies.

Regulation Governing Agency Key Requirements
Resource Conservation and Recovery Act (RCRA) Environmental Protection Agency (EPA)Governs the management of hazardous waste from generation to disposal.[4][8][11] Prohibits the sewering of hazardous pharmaceuticals.[8]
Subpart P of RCRA Environmental Protection Agency (EPA)Provides specific regulations for the management of hazardous waste pharmaceuticals by healthcare facilities.[8][12]
Occupational Safety and Health Act Occupational Safety and Health Administration (OSHA)Mandates safe handling practices, including the use of PPE and proper container management.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: Albendazole-2- aminosulfone Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_characterization Characterize Waste (Consult EHS) ppe->waste_characterization container_prep Select & Label Approved Waste Container waste_characterization->container_prep accumulation Store in Designated Satellite Accumulation Area container_prep->accumulation disposal_request Request Waste Pickup (via EHS) accumulation->disposal_request spill_kit Accidental Spill? accumulation->spill_kit final_disposal Final Disposal by Licensed Facility (Incineration) disposal_request->final_disposal spill_kit->disposal_request No spill_procedure Follow Spill Cleanup Procedure spill_kit->spill_procedure Yes spill_procedure->accumulation

References

Safeguarding Researchers: A Comprehensive Guide to Handling Albendazole-2-aminosulfone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for laboratory professionals handling Albendazole-2-aminosulfone. Adherence to these guidelines is critical to mitigate risks and ensure a safe research environment.

This compound, a metabolite of the broad-spectrum anthelmintic agent albendazole, requires careful handling due to its potential health hazards. This guide outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and compliant disposal methods to support researchers, scientists, and drug development professionals in its safe management.

Hazard Summary and Key Data

This compound is classified as harmful if swallowed (Acute toxicity - Category 4, Oral)[1][2]. Due to its nature as an active pharmaceutical ingredient (API) metabolite, it should be handled as a potent compound. The following table summarizes its key identifiers and known data.

ParameterValueReference
Chemical Name 6-propylsulfonyl-1H-benzimidazol-2-amine[2]
Synonyms 2-Amino-5-propylsulfonylbenzimidazole, 2-Aminoalbendazole sulfone[3]
CAS Number 80983-34-2[2][3]
Molecular Formula C₁₀H₁₃N₃O₂S[2]
Molecular Weight 239.29 g/mol [3]
Physical Form Solid
Melting Point 220-222 °C[4]
Storage Temperature 2-8°C
GHS Hazard Statement H302: Harmful if swallowed[1][2]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure. The following table outlines the required PPE for handling this compound, categorized by the level of protection.

Protection LevelRequired PPE
Primary Engineering Controls - Certified chemical fume hood or a powder containment hood.
Body Protection - Disposable, solid-front protective laboratory coat with tight-fitting cuffs. - For larger quantities or potential for splashing, a disposable or launderable coverall (Category III) is recommended.[5]
Hand Protection - Double gloving with nitrile gloves is required. The outer glove should have taped cuffs to the lab coat.
Eye and Face Protection - Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] - A full-face shield should be worn in addition to goggles when handling larger quantities or if there is a risk of splashing.
Respiratory Protection - For routine handling of small quantities in a certified fume hood, a well-fitted N95 respirator is the minimum requirement. - If exposure limits are exceeded, or if handling outside of a fume hood, a full-face respirator with appropriate cartridges or a Powered Air-Purifying Respirator (PAPR) with a full hood is necessary.[1][5]

Standard Operating Procedure for Handling this compound

The following step-by-step protocol must be followed for all procedures involving this compound.

Preparation and Weighing:
  • Designated Area: All handling of this compound powder must be conducted within a designated area, clearly marked with hazard signs.

  • Engineering Controls: Perform all weighing and reconstitution activities within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.

  • Donning PPE: Before entering the designated area, don the required PPE as outlined in the table above.

  • Weighing: Use a dedicated set of weighing tools (spatulas, weigh boats). Tare the analytical balance with the weigh boat before adding the compound.

  • Aliquotting: Carefully transfer the desired amount of the compound. Avoid generating dust.

  • Cleaning: After weighing, carefully clean all surfaces of the balance and the fume hood with a damp cloth or towel to remove any residual powder. Dispose of cleaning materials as hazardous waste.

Solution Preparation:
  • Solvent Addition: In the fume hood, add the solvent to the vessel containing the weighed this compound.

  • Mixing: Cap the vessel and mix by gentle inversion or using a vortex mixer until the compound is fully dissolved. Avoid sonication which may generate aerosols.

  • Labeling: Clearly label the container with the compound name, concentration, solvent, date, and appropriate hazard symbols.

Post-Handling Procedures:
  • Decontamination: Wipe down all surfaces and equipment used with an appropriate cleaning agent.

  • Doffing PPE: Remove PPE in the designated doffing area, ensuring no cross-contamination. Remove outer gloves first, followed by the lab coat, then inner gloves.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

The disposal of this compound and all contaminated materials must adhere to institutional and local environmental regulations. Improper disposal can lead to environmental contamination and legal repercussions.

Waste Segregation and Collection:
  • Solid Waste: All solid waste, including contaminated gloves, weigh boats, paper towels, and disposable lab coats, must be collected in a dedicated, clearly labeled hazardous waste container. This container should be black and marked as "Hazardous Pharmaceutical Waste".[6]

  • Liquid Waste: Unused solutions of this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's environmental health and safety (EHS) office.

  • Sharps: Any contaminated sharps (needles, scalpels) must be disposed of in a puncture-proof sharps container designated for hazardous chemical waste.

Disposal Pathway:
  • Waste Manifest: All hazardous waste containers must be properly manifested according to your institution's EHS procedures.

  • Professional Disposal: The collected hazardous waste must be disposed of through a licensed hazardous waste management company. The primary method of disposal for pharmaceutical waste is incineration at a permitted facility.[6]

  • Empty Containers: Thoroughly rinse empty stock containers with a suitable solvent three times. Collect the rinsate as hazardous liquid waste. Deface the label on the empty container before disposing of it in regular trash or recycling, as per institutional policy.[7]

Emergency Procedures

In Case of Skin Contact:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes.

  • Remove contaminated clothing.

  • Seek medical attention.

In Case of Eye Contact:

  • Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

  • Seek immediate medical attention.

In Case of Inhalation:

  • Move the individual to fresh air.

  • If breathing is difficult, provide oxygen.

  • Seek medical attention.

In Case of Ingestion:

  • Do NOT induce vomiting.

  • Rinse mouth with water.

  • Seek immediate medical attention.[1]

In Case of a Spill:

  • Evacuate the immediate area.

  • Alert others and your supervisor.

  • Wearing appropriate PPE, cover the spill with an absorbent material.

  • Carefully collect the absorbed material into a hazardous waste container.

  • Clean the spill area with a suitable decontaminating solution.

Visual Workflow Guides

The following diagrams illustrate the key workflows for handling and disposing of this compound.

Handling_Workflow cluster_prep Preparation cluster_weighing Weighing cluster_solution Solution Preparation cluster_cleanup Post-Handling prep_area Enter Designated Area don_ppe Don Full PPE prep_area->don_ppe setup_hood Prepare Fume Hood don_ppe->setup_hood weigh Weigh Compound setup_hood->weigh clean_weigh Clean Weighing Area weigh->clean_weigh add_solvent Add Solvent clean_weigh->add_solvent mix Mix Solution add_solvent->mix label_solution Label Container mix->label_solution decontaminate Decontaminate Surfaces label_solution->decontaminate doff_ppe Doff PPE decontaminate->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands

Caption: Step-by-step workflow for handling this compound.

Disposal_Workflow cluster_waste Waste Generation cluster_collection Waste Collection cluster_disposal Final Disposal solid_waste Contaminated Solids solid_container Black Hazardous Waste Container solid_waste->solid_container liquid_waste Unused Solutions liquid_container Sealed Liquid Waste Container liquid_waste->liquid_container sharps_waste Contaminated Sharps sharps_container Puncture-Proof Sharps Container sharps_waste->sharps_container manifest Manifest Waste solid_container->manifest liquid_container->manifest sharps_container->manifest incineration Incineration by Licensed Vendor manifest->incineration

Caption: Waste disposal pathway for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Albendazole-2-aminosulfone
Reactant of Route 2
Albendazole-2-aminosulfone

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.